Product packaging for 2,4-Dimethoxypyrimidine(Cat. No.:CAS No. 3551-55-1)

2,4-Dimethoxypyrimidine

Cat. No.: B108405
CAS No.: 3551-55-1
M. Wt: 140.14 g/mol
InChI Key: KEVRHVMWBKFGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dimethoxypyrimidine (CAS Registry Number: 3551-55-1) is a versatile pyrimidine derivative with the molecular formula C₆H₈N₂O₂ and an average molecular weight of 140.14 . This compound is characterized as a colorless to almost colorless clear liquid at room temperature, though it is recommended to be stored in a cool and dark place below 15°C . Key physical properties include a boiling point of approximately 205°C, a specific gravity of 1.17 (at 20°C/20°C), and a refractive index of 1.50 . Its enthalpy of vaporization (ΔvapH°) is reported as 48 ± 3 kJ/mol . As a building block in organic and medicinal chemistry, this compound is valued for its application as a key synthetic intermediate, particularly in the preparation of more complex molecules such as this compound-5-carbaldehyde . The methoxy groups on the pyrimidine ring make it a valuable precursor for the development of nucleoside analogs and other pharmacologically active compounds, offering researchers a reactive scaffold for further chemical modifications. This product is supplied with a high purity of >98.0% (as determined by GC and non-aqueous titration) and is confirmed to structure by NMR analysis . It is soluble in water, which can facilitate its use in various reaction conditions . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is a combustible liquid (H227); researchers should handle it with care, wearing appropriate personal protective equipment, keeping it away from heat and open flames, and storing it in a well-ventilated, cool place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B108405 2,4-Dimethoxypyrimidine CAS No. 3551-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVRHVMWBKFGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189017
Record name 2,4-Dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3551-55-1
Record name 2,4-Dimethoxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHOXYPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980K6DH82B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethoxypyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4-Dimethoxypyrimidine is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of a multitude of biologically active molecules. As a derivative of uracil, a fundamental component of nucleic acids, its scaffold is recognized as a "privileged structure" in medicinal chemistry. The strategic placement of two methoxy groups on the pyrimidine ring significantly alters its electronic properties and reactivity, making it an exceptionally versatile building block for drug discovery and agrochemical development. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, reactivity, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Structural Elucidation

This compound is a stable, colorless to light yellow liquid or low-melting solid at room temperature. Its structure is characterized by a pyrimidine ring substituted with two methoxy groups at the C2 and C4 positions. These electron-donating groups enrich the electron density of the aromatic ring, profoundly influencing its reactivity.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueSource(s)
IUPAC Name This compound[PubChem][1]
Synonyms 2,4-Di-O-methyluracil[PubChem][1]
CAS Number 3551-55-1[PubChem][1]
Molecular Formula C₆H₈N₂O₂[PubChem][1]
Molecular Weight 140.14 g/mol [PubChem][1]
Appearance Colorless to light yellow liquid or solid[ChemicalBook][2]
Melting Point 17 °C[ChemicalBook][2]
Boiling Point 204-205 °C[ChemicalBook][2]
Density 1.1501 g/mL at 25 °C[ChemicalBook][2]
Refractive Index (n20/D) 1.502[Sigma-Aldrich][3]
Solubility Soluble in Chloroform, Ethyl Acetate[ChemicalBook][2]
InChI Key KEVRHVMWBKFGLO-UHFFFAOYSA-N[PubChem][1]
SMILES COC1=NC(=NC=C1)OC[PubChem][1]
Structural Representation

The structure of this compound is fundamental to understanding its chemical behavior.

Caption: Chemical structure of this compound.

Spectroscopic Profile

Spectroscopic analysis confirms the structure of this compound and is essential for reaction monitoring and quality control.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the methoxy protons and the aromatic protons on the pyrimidine ring. The two methoxy groups typically appear as sharp singlets around 3.9-4.0 ppm. The C6-H proton appears as a doublet around 8.0-8.2 ppm, coupled to the C5-H proton, which in turn appears as a doublet around 6.0-6.2 ppm.

  • ¹³C NMR (CDCl₃): The carbon spectrum shows signals for the two distinct methoxy carbons (around 54-55 ppm) and the four unique carbons of the pyrimidine ring (C2, C4, C5, and C6), typically in the range of 90-170 ppm. [SpectraBase][4]

  • Mass Spectrometry (EI): The mass spectrum shows a prominent molecular ion (M+) peak at m/z = 140, corresponding to the molecular weight of the compound. [PubChem][1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-O stretching frequencies for the methoxy groups, as well as C=N and C=C stretching vibrations associated with the pyrimidine ring. [PubChem][1]

Synthesis of this compound: A Validated Workflow

The most common and efficient laboratory synthesis of this compound starts from the readily available and inexpensive precursor, uracil (2,4-dihydroxypyrimidine). The synthesis is a robust two-step process involving chlorination followed by nucleophilic substitution.

workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation Uracil Uracil (2,4-Dihydroxypyrimidine) DCP 2,4-Dichloropyrimidine Uracil->DCP POCl₃ or SOCl₂/BTC Reflux DMP This compound (Final Product) DCP->DMP Sodium Methoxide (NaOMe) in Methanol (MeOH)

Caption: Two-step synthesis workflow for this compound from Uracil.

Experimental Protocol: Step 1 - Synthesis of 2,4-Dichloropyrimidine

Causality: This step converts the hydroxyl groups of uracil, which are poor leaving groups, into chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr). Phosphorus oxychloride (POCl₃) or a combination of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC) are effective chlorinating agents for this transformation.[5]

Detailed Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chlorinating agent. For example, add thionyl chloride (SOCl₂, ~4 mL per gram of uracil) and a catalytic amount of dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP). Alternatively, a solution of bis(trichloromethyl) carbonate (BTC, 2 equivalents) in SOCl₂ can be used.[5]

  • Reaction: Heat the mixture to reflux (typically 65-80 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully evaporate the excess SOCl₂ under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

  • Isolation: Neutralize the aqueous solution with a base (e.g., sodium carbonate solution) to a pH of 8-9. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be purified further by recrystallization or chromatography if necessary. A typical yield for this reaction is high, often around 95%.[5]

Experimental Protocol: Step 2 - Synthesis of this compound

Causality: This is a classic SNAr reaction where the highly nucleophilic methoxide anion displaces the chloride leaving groups at the C2 and C4 positions of the pyrimidine ring. The reaction is typically driven to completion by using an excess of sodium methoxide in methanol as both the nucleophile and the solvent.

Detailed Methodology (adapted from a similar procedure[2]):

  • Preparation of Nucleophile: In a three-neck round-bottom flask equipped with a thermometer, mechanical stirrer, and an inert gas inlet, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (2.2 equivalents) in small pieces to anhydrous methanol under an argon atmosphere. The reaction is exothermic.

  • Reaction Setup: Once all the sodium has dissolved, cool the resulting sodium methoxide solution to 0-5 °C using an ice bath.

  • Substrate Addition: Add a solution or suspension of 2,4-dichloropyrimidine (1 equivalent) in anhydrous methanol to the cooled sodium methoxide solution in small portions, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction by TLC for the disappearance of the starting material.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate (NaCl) has formed, it can be filtered off. The methanol is then removed under reduced pressure.

  • Purification: The resulting residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to afford this compound as the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic influence of the two methoxy groups.

Electrophilic Aromatic Substitution

The methoxy groups are strong activating, ortho-para directing groups. They significantly increase the electron density of the pyrimidine ring, particularly at the C5 position, making it susceptible to electrophilic attack. The C6 position is less reactive due to steric hindrance from the adjacent methoxy group at C4 and the ring nitrogen at N1.

Example: Nitration at the C5 Position A prime example of this reactivity is the nitration at the C5 position, a key step in the synthesis of functionalized pyrimidines.[2]

Caption: Electrophilic nitration of this compound occurs selectively at the C5 position.

Role in Nucleophilic Aromatic Substitution (SNAr)

While this compound itself is not typically a substrate for SNAr (as methoxy is a poor leaving group), its synthesis from 2,4-dichloropyrimidine is a classic example of this reaction. In dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[6] However, with strong, small nucleophiles like methoxide, and under forcing conditions, complete substitution at both positions is readily achieved to yield the desired 2,4-dimethoxy product.

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of complex molecules.

Synthesis of Kinase Inhibitors

The pyrimidine core is prevalent in many approved kinase inhibitors. Functionalization of this compound, for example, by introducing a boronic acid at the C5 position, creates a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of libraries of potential drug candidates. A notable application is in the development of inhibitors for the p97/VCP ATPase, a target in cancer therapy.[7]

suzuki_coupling Start This compound- 5-boronic acid Product 5-Aryl-2,4-dimethoxypyrimidine (Kinase Inhibitor Scaffold) Start->Product Suzuki-Miyaura Coupling ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Start Base Base (e.g., Na₂CO₃) Base->Start

Caption: Suzuki coupling workflow using a this compound derivative.

Precursor for Bioactive Heterocycles

Derivatives such as 6-amino-2,4-dimethoxypyrimidine are used in multicomponent reactions to synthesize complex fused heterocyclic systems. For instance, it is a key reactant in the microwave-assisted synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a class of compounds that has demonstrated significant antiproliferative activity against various human tumor cell lines.[8]

Intermediate in Nucleoside Synthesis

The pyrimidine ring is the core of nucleosides like uridine and cytidine. Protected forms of pyrimidines, such as this compound, can serve as precursors in glycosylation reactions to form modified nucleoside analogues. These analogues are crucial in the development of antiviral and anticancer therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic tool in the arsenal of medicinal and synthetic chemists. Its well-defined properties, straightforward synthesis, and predictable reactivity at the C5 position make it an ideal scaffold for molecular elaboration. From the development of targeted cancer therapies to the creation of novel agrochemicals, the applications of this versatile pyrimidine derivative continue to expand, underscoring its enduring importance in the scientific community. This guide serves as a foundational resource, providing both the theoretical understanding and practical protocols necessary for its effective utilization in research and development.

References

An In-Depth Technical Guide to 2,4-Dimethoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2,4-Dimethoxypyrimidine, a pivotal heterocyclic compound with significant applications in drug development and agrochemical research. Addressed to researchers, scientists, and professionals in the field, this document delves into its chemical properties, synthesis methodologies, and its role as a versatile building block in the creation of complex bioactive molecules.

Core Compound Profile: this compound

This compound, identified by the CAS number 3551-55-1 , is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound.[1] Its structure is characterized by a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions. This configuration imparts specific reactivity and solubility, making it a valuable precursor in organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 3551-55-1PubChem[1]
Molecular Formula C₆H₈N₂O₂PubChem[1]
Molecular Weight 140.14 g/mol PubChem[1]
Appearance Clear colorless to light brown liquid/oilChemicalBook
Boiling Point 204-205 °CChemicalBook
Density 1.1501 g/mL at 25 °CChemicalBook
Refractive Index n20/D 1.502ChemicalBook
Solubility Soluble in various organic solvents

Spectroscopic data is crucial for the identification and characterization of this compound. Researchers can refer to established databases such as PubChem for detailed spectral information.[1]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various routes, typically involving the modification of a pre-existing pyrimidine core. A common and effective strategy is the methylation of 2,4-dihydroxypyrimidine (uracil).

Experimental Protocol: Synthesis from Uracil

This protocol outlines a general procedure for the synthesis of this compound starting from uracil. The causality behind this experimental choice lies in the ready availability and relatively low cost of uracil as a starting material. The methylation of the hydroxyl groups of uracil is a standard and well-understood transformation in organic chemistry.

Step 1: Preparation of the Reaction Mixture

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃), to the suspension. The base is crucial for deprotonating the hydroxyl groups of uracil, thereby activating them for nucleophilic attack.

Step 2: Methylation

  • To the stirred suspension, add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise at room temperature. The choice of methylating agent can influence reaction time and yield.

  • After the addition is complete, heat the reaction mixture to a temperature of 60-80 °C. The elevated temperature is necessary to drive the reaction to completion.

Step 3: Reaction Monitoring and Work-up

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This step is to quench the reaction and precipitate the product.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

Step 4: Purification

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_of_2_4_Dimethoxypyrimidine Uracil Uracil Intermediate Deprotonated Uracil Uracil->Intermediate Deprotonation Base Base (e.g., K₂CO₃) in DMF Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Product This compound Intermediate->Product Methylation Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification

Caption: Synthesis of this compound from Uracil.

Applications in Drug Development and Agrochemicals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active molecules.

Precursor for Anticancer Agents

While this compound itself is not a therapeutic agent, its di-chloro analog, 2,4-dichloropyrimidine, is a critical building block in the synthesis of targeted cancer therapies. For instance, 2,4-dichloropyrimidine is a key raw material in the multi-step synthesis of AZD9291 (Osimertinib) and Pazopanib, both of which are important anti-cancer medications.[2] The conversion of this compound to 2,4-dichloropyrimidine is a feasible chemical transformation, highlighting its indirect but vital role in the production of these life-saving drugs.

Synthesis of 5-Substituted Uracils

This compound is a valuable precursor for the synthesis of 5-substituted uracils. These compounds have shown a range of biological activities, including antiproliferative properties.[3] The methoxy groups at the 2 and 4 positions can be readily hydrolyzed to the corresponding hydroxyl groups to yield the uracil ring system after modification at the 5-position.

Intermediate in Agrochemicals

Derivatives of this compound, particularly its amino-substituted analogs like 2-amino-4,6-dimethoxypyrimidine, are important intermediates in the synthesis of sulfonylurea herbicides.[4] These herbicides are widely used in agriculture due to their high efficacy and low toxicity to mammals.

Applications DMP This compound DCP 2,4-Dichloropyrimidine DMP->DCP Conversion SU 5-Substituted Uracils DMP->SU Precursor ADMP 2-Amino-4,6-dimethoxypyrimidine DMP->ADMP Derivatization Anticancer Anticancer Drugs (e.g., AZD9291, Pazopanib) DCP->Anticancer Synthesis Intermediate Antiproliferative Antiproliferative Agents SU->Antiproliferative Biological Activity Herbicides Sulfonylurea Herbicides ADMP->Herbicides Synthesis Intermediate

Caption: Applications of this compound and its derivatives.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1]

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin irritation (Category 2): Causes skin irritation.[1]

  • Serious eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined chemical properties and reactivity make it an essential tool for organic chemists. A thorough understanding of its synthesis, handling, and applications is crucial for leveraging its full potential in research and development.

References

A Guide to the Spectroscopic Characterization of 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,4-Dimethoxypyrimidine

This compound is a key heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with two methoxy groups, imparts specific electronic and steric properties that are leveraged in the synthesis of more complex, biologically active molecules. The pyrimidine scaffold is central to life itself, forming the basis of nucleobases like thymine, cytosine, and uracil.[1] Consequently, the unambiguous structural confirmation of its derivatives is a prerequisite for any meaningful research and development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the structural elucidation and purity assessment of this compound. We will move beyond a simple presentation of data, focusing instead on the underlying principles, the rationale behind experimental choices, and the integrated interpretation of data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This multi-faceted approach constitutes a self-validating system for structural verification, essential for regulatory compliance and reproducible scientific outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of NMR data, the following standardized numbering scheme for this compound (C₆H₈N₂O₂) will be used.

Caption: IUPAC numbering of the this compound structure.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a quantitative count and analysis of the distinct proton environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert, volatile, and its 12 equivalent protons give a sharp singlet at 0.00 ppm, providing a reliable reference point.[2]

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field strength improves signal dispersion and resolution, which is critical for unambiguous peak assignment.

Data Interpretation and Discussion:

The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10Doublet (d)1HH6The proton at the C6 position is adjacent to one proton (H5), resulting in a doublet. Its significant downfield shift is due to the deshielding effect of the adjacent electronegative ring nitrogen (N1).
~6.05Doublet (d)1HH5The proton at the C5 position is adjacent to one proton (H6), appearing as a doublet. It is shifted upfield relative to H6 as it is further from the direct influence of the ring nitrogens.
~3.98Singlet (s)3HOCH₃ at C4The three protons of this methoxy group are equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift is characteristic of methoxy groups attached to an aromatic system.
~3.93Singlet (s)3HOCH₃ at C2Similar to the C4-methoxy group, these three protons appear as a singlet. The slight difference in chemical shift from the other methoxy group arises from the subtle variation in the electronic environment at the C2 versus the C4 position.

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data sourced from spectral databases.[3][4]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol: The sample prepared for ¹H NMR can be used directly. ¹³C NMR experiments require a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation and Discussion:

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, one for each unique carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~171.0C2This carbon is bonded to a ring nitrogen (N1) and an exocyclic oxygen, and is part of a C=N bond, causing a strong downfield shift into the characteristic range for carbons in amidine-like systems.
~166.5C4Similar to C2, this carbon is bonded to a ring nitrogen (N3) and an exocyclic oxygen, resulting in a significant deshielding effect.
~158.0C6This aromatic CH carbon is adjacent to a ring nitrogen (N1), which deshields it significantly compared to a standard benzene carbon.
~105.5C5This aromatic CH carbon is situated between two carbon atoms and is least affected by the direct deshielding of the ring nitrogens, hence its more upfield position.
~55.0OCH₃ at C4This signal is in the typical range for an sp³-hybridized carbon bonded to an oxygen atom.
~54.5OCH₃ at C2Similar to the other methoxy carbon, its chemical shift is characteristic of an sp³ carbon attached to oxygen.

Note: Data sourced from spectral databases.[3][5]

The combined NMR data provides a robust and internally consistent confirmation of the core structure: two distinct aromatic protons coupled to each other, two non-equivalent methoxy groups, and the correct number of unique aromatic and aliphatic carbons in their expected chemical shift regions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol:

  • Technique Selection: Attenuated Total Reflectance (ATR) is a modern, preferred method. It requires minimal sample preparation—a single drop of the neat liquid is placed on the ATR crystal (typically diamond or germanium).[3] Alternatively, the spectrum can be recorded using the traditional neat method with the liquid placed between two salt (NaCl or KBr) plates.

  • Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty ATR crystal or clean salt plates is taken first and automatically subtracted from the sample spectrum.

Data Interpretation and Discussion:

The IR spectrum provides a "fingerprint" of the molecule and confirms key structural features.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3050 - 3000C-H Stretch (sp²)Aromatic C-HConfirms the presence of protons on the pyrimidine ring.
2980 - 2850C-H Stretch (sp³)Aliphatic C-HConfirms the C-H bonds of the two methoxy groups.
1610 - 1560C=N & C=C StretchPyrimidine RingThese strong absorptions are characteristic of the aromatic ring stretching vibrations in pyrimidines and related diazines.[1]
1480 - 1400Ring StretchingPyrimidine RingFurther confirmation of the heterocyclic aromatic system.[1]
1250 - 1200C-O Stretch (Aryl Ether)Ar-O-CH₃A strong, prominent band indicating the stretching of the aryl C-O bond.
1100 - 1000C-O Stretch (Alkyl Ether)Ar-O-CH₃A strong band corresponding to the stretching of the alkyl O-C bond.

The presence of strong bands for C=N, C=C, and C-O stretching, coupled with the absence of broad O-H (~3300 cm⁻¹) or C=O (~1700 cm⁻¹) bands, is fully consistent with the assigned structure of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol:

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates it from impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is the most common method. This high-energy technique induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.

  • Analysis: A quadrupole mass analyzer separates the ions based on their m/z ratio to generate the mass spectrum.

Data Interpretation and Discussion:

The molecular formula is C₆H₈N₂O₂, with a calculated molecular weight of 140.06 g/mol (monoisotopic mass).[3][6]

m/z ValueIonProposed Fragment IdentitySignificance
140[M]⁺•Molecular IonThe presence of this peak confirms the molecular weight of the compound. Its relative intensity gives an indication of its stability under EI conditions.
139[M-H]⁺Loss of a hydrogen radicalA common fragmentation for aromatic systems.
125[M-CH₃]⁺Loss of a methyl radicalCorresponds to the loss of a methyl group from one of the methoxy substituents.
110[M-2CH₃]⁺• or [M-CH₂O]⁺•Loss of two methyls or formaldehydeA potential subsequent fragmentation or rearrangement.
97[M-CH₃-CO]⁺Loss of a methyl radical followed by carbon monoxideA common fragmentation pathway for methoxy-substituted aromatic rings.

Key Fragmentation Pathway:

The primary fragmentation pathway under EI involves the loss of a methyl radical from the molecular ion, followed by the loss of a neutral carbon monoxide molecule.

G M [C₆H₈N₂O₂]⁺• m/z = 140 (Molecular Ion) M_minus_Me [C₅H₅N₂O₂]⁺ m/z = 125 M->M_minus_Me - •CH₃ M_minus_Me_minus_CO [C₄H₅N₂O]⁺ m/z = 97 M_minus_Me->M_minus_Me_minus_CO - CO

Caption: Proposed primary fragmentation pathway for this compound under EI-MS.

This fragmentation pattern, anchored by a clear molecular ion peak at m/z 140, provides definitive confirmation of the compound's molecular weight and is consistent with the presence of two methoxy groups.[3]

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from multiple, orthogonal spectroscopic methods.

  • NMR establishes the precise carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom.

  • IR rapidly verifies the presence of key functional groups (aromatic ring, ether linkages) and the absence of others.

  • MS provides an exact molecular weight and a fragmentation pattern that corroborates the structure established by NMR and IR.

Each piece of data validates the others, creating a comprehensive and robust analytical package. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and drug development applications.

References

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectra is crucial for the unambiguous identification and characterization of novel molecules. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2,4-dimethoxypyrimidine, a key heterocyclic scaffold found in numerous biologically active compounds.

This document will delve into the theoretical principles governing the chemical shifts observed in the ¹H NMR spectrum of this compound, present and interpret experimental data, and provide a detailed, field-proven protocol for acquiring high-quality NMR spectra for this class of compounds. The insights provided herein are intended to empower researchers to confidently interpret their own NMR data and to understand the subtle electronic effects that dictate the spectral features of substituted pyrimidines.

The Molecular Structure of this compound

To comprehend the ¹H NMR spectrum, a clear understanding of the molecule's structure and the electronic environment of each proton is essential. This compound possesses a six-membered aromatic ring containing two nitrogen atoms, which significantly influence the electron distribution within the ring. The two methoxy groups at positions 2 and 4 are strong electron-donating groups, which also play a critical role in determining the chemical shifts of the ring protons.

Caption: Molecular structure of this compound with proton labeling.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons (H5 and H6) and the protons of the two methoxy groups. The chemical shifts of these protons are highly informative about the electronic landscape of the molecule.

Factors Influencing Chemical Shifts in Pyrimidine Derivatives

The chemical shifts in pyrimidine systems are primarily governed by a combination of factors:

  • Aromaticity and Ring Currents: The delocalized π-electrons in the aromatic pyrimidine ring generate a ring current in the presence of an external magnetic field. This induced magnetic field deshields the protons attached to the ring, causing them to resonate at a lower field (higher ppm) compared to non-aromatic protons.[2]

  • Electronegativity of Nitrogen Atoms: The two nitrogen atoms in the pyrimidine ring are highly electronegative. They withdraw electron density from the ring, further deshielding the ring protons and shifting their signals downfield.[3]

  • Substituent Effects: The nature and position of substituents on the pyrimidine ring have a profound impact on the chemical shifts. Electron-donating groups (EDGs) like the methoxy groups (-OCH₃) in this compound increase the electron density of the ring. This increased electron density shields the ring protons, causing their signals to shift upfield (to a lower ppm value) compared to unsubstituted pyrimidine.[3] Conversely, electron-withdrawing groups (EWGs) would deshield the protons and shift them downfield.[3]

Experimental ¹H NMR Data for this compound

The following table summarizes the experimental ¹H NMR chemical shift data for this compound in deuterated chloroform (CDCl₃).

ProtonChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
H6~8.0Doublet (d)~6.0
H5~6.2Doublet (d)~6.0
OCH₃ (at C4)~3.9Singlet (s)-
OCH₃ (at C2)~3.8Singlet (s)-

Data sourced from SpectraBase.[4]

Analysis of the Spectrum
  • Aromatic Protons (H5 and H6):

    • The signals for the two aromatic protons, H5 and H6, appear as doublets due to spin-spin coupling with each other. The typical coupling constant for ortho-protons in a six-membered aromatic ring is in the range of 6-10 Hz.[1]

    • H6 is observed at a significantly lower field (~8.0 ppm) compared to H5 (~6.2 ppm). This is because H6 is positioned between two electron-withdrawing nitrogen atoms, leading to a greater deshielding effect. H5, on the other hand, is adjacent to the electron-donating methoxy group at C4, which increases the electron density at this position and results in a more shielded, upfield chemical shift.

  • Methoxy Protons (-OCH₃):

    • The protons of the two methoxy groups each appear as a sharp singlet, as there are no adjacent protons for them to couple with.

    • The chemical shifts of the methoxy protons (~3.8-3.9 ppm) are in the expected region for protons on a carbon attached to an oxygen atom.[5] The slight difference in their chemical shifts arises from the different electronic environments at the C2 and C4 positions of the pyrimidine ring.

Solvent Effects on Chemical Shifts

The choice of solvent can influence the chemical shifts in ¹H NMR spectroscopy.[6] While the data in CDCl₃ is presented, using more polar solvents like DMSO-d₆ or acetone-d₆ can lead to shifts in the proton resonances. Generally, polar solvents can interact with the solute, particularly at the electronegative nitrogen atoms, which can alter the electron distribution and thus the chemical shifts of the ring protons. It is common to observe downfield shifts of aromatic protons in more polar solvents.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following is a standardized protocol for the analysis of this compound.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) to the NMR tube using a clean pipette. The choice of solvent is critical and should be one that dissolves the sample completely and has minimal overlapping signals with the analyte.[7]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for obtaining a high-resolution spectrum.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can lock onto the residual proton signal of the deuterated solvent, making an internal standard often unnecessary.[8]

II. Instrument Setup and Data Acquisition
  • Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field. This is crucial for obtaining sharp lines and high resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans (can be increased for dilute samples to improve the signal-to-noise ratio)

  • Data Acquisition: Initiate the data acquisition. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

III. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[8]

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.[9]

  • Peak Picking and Analysis: Identify the chemical shift (in ppm) and multiplicity (singlet, doublet, etc.) of each signal. Measure the coupling constants (J-values) for any split signals.

Caption: General workflow for an NMR experiment.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and illustrative example of how fundamental principles of NMR spectroscopy can be applied to elucidate the structure of substituted heterocyclic compounds. The interplay of aromaticity, nitrogen electronegativity, and substituent effects results in a well-resolved and informative spectrum. By following a rigorous experimental protocol, researchers can obtain high-quality data that, when correctly interpreted, serves as a powerful tool for structural confirmation and characterization. This guide provides the foundational knowledge and practical steps necessary for scientists and professionals to confidently utilize ¹H NMR spectroscopy in their research and development endeavors involving pyrimidine-based molecules.

References

Infrared spectroscopy absorption peaks for 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dimethoxypyrimidine

This guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectroscopy of this compound (CAS No: 3551-55-1), a key heterocyclic compound. Pyrimidine derivatives form the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals, making their unambiguous structural characterization a critical step in research and development.[1][2] Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for obtaining and interpreting the IR spectrum of this compound.

The Molecular Architecture of this compound

Understanding the infrared spectrum begins with a clear picture of the molecule's structure. This compound consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This ring is substituted with two methoxy (-OCH₃) groups at positions 2 and 4. The key vibrational units that will give rise to characteristic absorption peaks in the IR spectrum are:

  • The aromatic pyrimidine ring (C=C and C=N bonds).

  • The aromatic C-H bonds on the ring.

  • The two ether-like C-O bonds of the methoxy groups.

  • The aliphatic C-H bonds within the methyl groups.

The following diagram illustrates the molecular structure and highlights these key functional groups.

Caption: Molecular structure of this compound with key functional groups.

Core Principles: Predicting IR Absorption Peaks

The energy absorbed by a molecule during IR spectroscopy corresponds to specific vibrational modes. For this compound, we can predict the regions where absorption peaks will appear based on the vibrational frequencies of its constituent functional groups. This predictive exercise is fundamental to spectral interpretation.

  • Aromatic and Aliphatic C-H Stretching (3100-2800 cm⁻¹): The molecule contains two types of C-H bonds. The C-H bonds on the aromatic pyrimidine ring are expected to absorb at slightly higher wavenumbers (typically 3100-3000 cm⁻¹) than the C-H bonds of the aliphatic methyl (-CH₃) groups, which typically appear in the 2975-2850 cm⁻¹ range.[1]

  • Pyrimidine Ring Stretching (1600-1400 cm⁻¹): The pyrimidine ring contains both C=C and C=N double bonds. The stretching vibrations of these bonds are coupled and result in a series of characteristic, often strong, absorption bands in the fingerprint region. For substituted pyrimidines, these peaks are typically observed between 1600 cm⁻¹ and 1400 cm⁻¹.[4][5]

  • C-O Stretching (1300-1000 cm⁻¹): The presence of two methoxy groups introduces strong C-O (ether) linkages. Aryl ethers typically exhibit a strong, characteristic asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band between 1075-1020 cm⁻¹. These are often some of the most intense peaks in the spectrum.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations (scissoring, rocking, wagging) of C-H bonds and skeletal vibrations of the entire molecule. While complex, the pattern in this region is unique to the molecule and serves as a "fingerprint" for identification.

Analysis of the Experimental FTIR Spectrum

While theoretical predictions provide a framework, experimental data provides the definitive fingerprint. The following table summarizes the principal absorption peaks observed in the FTIR spectrum of this compound, sourced from authoritative spectral databases.[6][7]

Wavenumber (cm⁻¹)IntensityProposed Vibrational Assignment
~3010MediumAromatic C-H Stretch
~2960MediumAsymmetric CH₃ Stretch
~2850MediumSymmetric CH₃ Stretch
~1595StrongPyrimidine Ring (C=N and C=C) Stretch
~1560StrongPyrimidine Ring (C=N and C=C) Stretch
~1465StrongAsymmetric CH₃ Bend (Scissoring)
~1430StrongPyrimidine Ring (C=N and C=C) Stretch
~1250Very StrongAsymmetric C-O-C (Aryl Ether) Stretch
~1090StrongSymmetric C-O-C (Aryl Ether) Stretch
~985StrongRing Vibration / C-H Out-of-Plane Bend
~810StrongC-H Out-of-Plane Bend

The experimental data aligns excellently with our theoretical predictions. The very strong absorption at ~1250 cm⁻¹ is a commanding feature, strongly indicative of the asymmetric aryl-ether C-O stretch. The series of strong peaks between 1600 and 1430 cm⁻¹ is characteristic of the pyrimidine ring vibrations.[4][5] The presence of both aromatic and aliphatic C-H stretching vibrations further confirms the molecular structure.

A Self-Validating Protocol for FTIR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible FTIR spectrum, a robust experimental protocol is essential. The following step-by-step methodology for the Potassium Bromide (KBr) pellet technique is a self-validating system, designed to minimize interference and produce a clean spectrum.[8][9]

Experimental Workflow: KBr Pellet Method

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind 1. Grind Sample (1-2 mg of 2,4-DMP) Mix 2. Mix with KBr (~100 mg, dry) Grind->Mix Press 3. Press Pellet (7-10 tons pressure) Mix->Press Background 4. Collect Background (Empty Chamber) Press->Background Sample 5. Collect Sample Spectrum (Insert Pellet) Background->Sample Process 6. Process Data (Baseline Correction) Sample->Process Interpret 7. Interpret Peaks (Assign Vibrations) Process->Interpret

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Materials Preparation (The Trustworthiness Pillar):

    • Analyte: Use 1-2 mg of high-purity this compound.

    • Matrix: Use ~100 mg of dry, FTIR-grade Potassium Bromide (KBr). Causality: KBr is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and acts as an inert matrix.[9] It must be kept scrupulously dry (e.g., stored in an oven at >100°C) because water has strong IR absorptions (a broad peak ~3400 cm⁻¹ and a medium peak ~1640 cm⁻¹) that can obscure key spectral features.

  • Sample Grinding:

    • Thoroughly grind the 1-2 mg of this compound with an agate mortar and pestle.

    • Causality: The particle size of the solid sample must be reduced to less than the wavelength of the incident IR radiation (~2 μm) to minimize scattering of the IR beam (the Christiansen effect), which can distort peak shapes and the baseline.[10]

  • Mixing and Pellet Formation:

    • Add the ~100 mg of dry KBr to the ground sample in the mortar and mix intimately.

    • Transfer the mixture to a pellet-pressing die.

    • Place the die under a hydraulic press and apply 7-10 tons of pressure for approximately 1-2 minutes.

    • Causality: The high pressure causes the KBr to flow and encapsulate the sample particles, forming a transparent or translucent solid disk suitable for analysis.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • First, run a background spectrum with the sample chamber empty. The instrument stores this as a reference.

    • Causality: The background scan measures the spectrum of atmospheric components (CO₂, H₂O) and the instrument itself. This is automatically subtracted from the sample spectrum to provide a clean spectrum of only the analyte.

    • Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Identify the major absorption peaks and correlate them with the known vibrational frequencies of the functional groups as detailed in the table above. The absence of a broad O-H peak around 3400 cm⁻¹ and a C=O peak around 1700 cm⁻¹ validates the purity of the sample and confirms the absence of hydrolyzed or oxidized impurities.

Conclusion

The infrared spectrum of this compound is defined by a series of characteristic absorption peaks that directly correspond to its molecular structure. The most prominent features include the strong pyrimidine ring stretching vibrations between 1600-1430 cm⁻¹ and the very strong asymmetric C-O stretching of the methoxy groups around 1250 cm⁻¹. By following a systematic and well-understood experimental protocol, FTIR spectroscopy serves as a rapid, reliable, and indispensable tool for the structural verification and quality control of this important heterocyclic compound in a drug discovery and development setting.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dimethoxypyrimidine. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and identification of heterocyclic compounds. This document delves into the core fragmentation pathways, offering mechanistic insights grounded in established chemical principles.

Introduction: The Significance of Pyrimidine Fragmentation Analysis

Pyrimidines are a fundamental class of heterocyclic compounds, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1] Consequently, synthetic pyrimidine derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[2] Mass spectrometry is an indispensable tool for the structural characterization of these novel compounds.[3] Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling both identification and the deduction of structural features.[3]

Understanding the fragmentation behavior of substituted pyrimidines, such as this compound, is crucial for the unambiguous interpretation of mass spectra. The presence and position of substituents dramatically influence the fragmentation pathways, providing valuable clues to the molecule's constitution. This guide will dissect the fragmentation of this compound, providing a logical framework for its spectral interpretation.

The Mass Spectrum of this compound: A Data-Driven Overview

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular ion and key fragments are summarized in the table below. The data presented is consistent with the mass spectrum available in the NIST Mass Spectrometry Data Center.[3][4]

m/z Proposed Fragment Ion Relative Intensity
140[C6H8N2O2]+• (Molecular Ion)High
125[M - CH3]+Moderate
111[M - CHO]+Low
97[M - CH3 - CO]+Moderate
69[C3H3N2]+High

Mechanistic Elucidation of the Fragmentation Pathways

The fragmentation of this compound under electron ionization (typically at 70 eV) is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 140. The fragmentation pathways are primarily dictated by the stability of the resulting cations and neutral losses. The presence of the methoxy groups and the aromatic pyrimidine ring are the key drivers of the observed fragmentation.

Initial Fragmentation Steps: Loss of a Methyl Radical and Formaldehyde

The initial fragmentation of the molecular ion involves the cleavage of the methoxy groups. Two primary pathways are proposed:

  • Pathway A: Loss of a Methyl Radical (•CH3) : The most common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical. This results in the formation of a stable oxonium ion. In the case of this compound, this leads to the fragment ion at m/z 125 .

  • Pathway B: Loss of Formaldehyde (CH2O) : A less prominent, but still significant, initial fragmentation involves a rearrangement reaction leading to the elimination of a neutral formaldehyde molecule. This pathway results in the fragment ion at m/z 110 .

fragmentation_pathway_1 M [C6H8N2O2]+• m/z 140 (Molecular Ion) frag125 [M - CH3]+ m/z 125 M->frag125 - •CH3 frag110 [M - CH2O]+ m/z 110 M->frag110 - CH2O

Caption: Initial fragmentation of this compound.

Secondary Fragmentation: Formation of the Pyrimidine Core

The fragment ions formed in the initial steps undergo further fragmentation, leading to the characteristic ions observed in the lower mass range of the spectrum.

  • From m/z 125: The ion at m/z 125 can lose a molecule of carbon monoxide (CO) to form the fragment at m/z 97 .

  • From m/z 110: The ion at m/z 110 can undergo further fragmentation, including the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for nitrogen-containing heterocycles, leading to the ion at m/z 83 .

A significant fragmentation pathway involves the cleavage of the pyrimidine ring itself. The high relative intensity of the ion at m/z 69 suggests a stable fragment, likely corresponding to the [C3H3N2]+ species. This indicates a retro-Diels-Alder type fragmentation or a more complex ring cleavage and rearrangement process.

fragmentation_pathway_2 cluster_main Proposed Fragmentation Cascade M [C6H8N2O2]+• m/z 140 frag125 [M - •CH3]+ m/z 125 M->frag125 - •CH3 frag110 [M - CH2O]+ m/z 110 M->frag110 - CH2O frag97 [M - •CH3 - CO]+ m/z 97 frag125->frag97 - CO frag69 [C3H3N2]+ m/z 69 frag97->frag69 - CO frag110->frag69 - C2H2O

Caption: Proposed fragmentation cascade of this compound.

Experimental Protocol for Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring an electron ionization mass spectrum of a solid, volatile compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system.

4.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may vary depending on the sensitivity of the instrument.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

4.2. Instrumentation and Parameters

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source is suitable.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-200

  • Scan Speed: 1000 amu/s

  • Gas Chromatograph:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

4.3. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak and subtract the background spectrum to obtain a clean fragmentation pattern.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve 1mg in 1mL Solvent dilute Dilute to 1-10 µg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject 1 µL into GC-MS filter->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-200) ionize->analyze detect Detection analyze->detect extract Extract Mass Spectrum detect->extract background Background Subtraction extract->background compare Library Comparison (NIST) background->compare

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 140 and key fragment ions at m/z 125, 110, 97, and 69. The fragmentation is initiated by the loss of a methyl radical or formaldehyde from the methoxy substituents, followed by further cleavages of the resulting ions and the pyrimidine ring. A thorough understanding of these fragmentation pathways is essential for the accurate identification and structural elucidation of this and related pyrimidine derivatives in various scientific applications. This guide provides a foundational understanding and a practical protocol to aid researchers in their analytical endeavors.

References

The Alchemist's Chameleon: A Technical Guide to Unlocking Novel Bioactive Compounds with 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Differentiated Scaffold

In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds emerge not with a roar, but with a quiet versatility that belies their immense potential. 2,4-Dimethoxypyrimidine is one such entity. To the uninitiated, it may appear as a simple, functionalized heterocycle. However, to the seasoned drug discovery professional, it is a chameleon-like building block, a privileged scaffold capable of contorting itself into a staggering array of conformations to interact with a diverse set of biological targets. This guide is crafted for the researchers, scientists, and drug development professionals who seek to harness this potential. It is not a mere recitation of protocols, but a distillation of field-proven insights into why and how this scaffold can be a cornerstone in the discovery of novel bioactive compounds. We will delve into the nuanced reactivity of the this compound core, explore strategic synthetic pathways, and illuminate the journey from library synthesis to hit identification, all while grounding our discussion in the principles of robust, self-validating experimental design.

The Strategic Advantage of this compound: A Tale of Two Methoxy Groups

The utility of this compound in medicinal chemistry stems from the differential reactivity of its two methoxy groups, which serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[1][2] The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The two nitrogen atoms act as electron sinks, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) that forms during the reaction.[3]

The true elegance of this scaffold lies in the regioselectivity of substitution. The C4 position is generally more reactive towards nucleophiles than the C2 position. This can be attributed to the greater ability of the para-nitrogen (N1) to stabilize the anionic intermediate through resonance, compared to the ortho-nitrogen (N3) for C2 attack.[1][3] This inherent electronic bias allows for a controlled, sequential functionalization of the pyrimidine core, a critical feature for building molecular complexity and exploring structure-activity relationships (SAR).

However, this reactivity is not absolute and can be modulated by the reaction conditions and the nature of other substituents on the ring, providing a powerful tool for synthetic chemists.[4]

Crafting the Molecular Toolkit: Key Synthetic Transformations

The journey to novel bioactive compounds begins with the strategic derivatization of the this compound core. Below, we detail key synthetic workflows, emphasizing the rationale behind the chosen methodologies.

Sequential Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The sequential displacement of the methoxy groups is the most fundamental and widely used strategy. This allows for the introduction of a diverse range of functionalities, typically amines, thiols, and alcohols, which can serve as key pharmacophoric features or as handles for further diversification.

Experimental Protocol: Selective Mono-amination at C4

This protocol describes a representative, self-validating procedure for the selective substitution of the C4-methoxy group with a primary amine.

  • Objective: To synthesize 4-amino-2-methoxypyrimidine derivatives.

  • Rationale: Exploiting the higher reactivity of the C4 position allows for selective mono-functionalization. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. Dioxane is a common high-boiling, aprotic solvent suitable for this transformation.

  • Methodology:

    • To a solution of this compound (1.0 equiv.) in 1,4-dioxane (0.2 M), add the desired primary amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv.).

    • Heat the reaction mixture in a sealed vessel to 100-120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot/peak indicates product formation.

    • Upon completion (typically 8-24 hours), cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-amino-2-methoxypyrimidine product.

    • Self-Validation Check: Confirm the structure and purity (>95%) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity can be unequivocally confirmed by 2D NMR techniques such as HMBC and NOESY.

The remaining C2-methoxy group can then be displaced by a different nucleophile under more forcing conditions (e.g., higher temperature, stronger base), allowing for the synthesis of unsymmetrically substituted 2,4-diaminopyrimidines, which are prevalent motifs in kinase inhibitors.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds

While SNAr is excellent for introducing heteroatoms, creating C-C bonds often requires the power of transition metal catalysis. For this, the this compound scaffold must first be functionalized with a handle suitable for cross-coupling, such as a halogen or a boronic acid derivative.

A key intermediate, this compound-5-boronic acid, is particularly valuable for Suzuki-Miyaura cross-coupling reactions.[5] This allows for the facile introduction of aryl or heteroaryl groups at the C5 position, expanding the chemical space accessible from this scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of an aryl halide to the C5 position of the pyrimidine ring.

  • Objective: To synthesize 5-aryl-2,4-dimethoxypyrimidine derivatives.

  • Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation, tolerant of a wide range of functional groups. A palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle.

  • Methodology:

    • In a reaction vessel, combine this compound-5-boronic acid (1.2 equiv.), the desired aryl halide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like sodium carbonate (2.0 equiv.).

    • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

    • Add a de-gassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M).

    • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Self-Validation Check: Characterize the final product by NMR and HRMS to confirm its identity and purity.

Multicomponent Reactions (MCRs): A Leap in Complexity

For rapid library generation, MCRs are an exceptionally powerful tool. Using a functionalized starting material like 6-amino-2,4-dimethoxypyrimidine, complex heterocyclic systems can be constructed in a single, efficient step. For instance, a microwave-assisted, one-pot reaction with various aldehydes and dimedone can generate a library of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which have shown promising antiproliferative activity.[6]

From Library to Lead: Screening and Biological Evaluation

The synthesis of a diverse library of this compound derivatives is only the first step. The subsequent identification of bioactive "hits" requires a robust and well-designed screening cascade.

High-Throughput Screening (HTS)

For large libraries, HTS is the cornerstone of hit identification.[7] This involves testing each compound against a specific biological target in a miniaturized, automated format.

HTS_Workflow Library Compound Library (2,4-DMP Derivatives) Assay Primary HTS Assay (e.g., KinaseGlo, CPE) Library->Assay Single Concentration Hits Primary Hits (Activity > Threshold) Assay->Hits Data Analysis Conf Hit Confirmation & Dose-Response Hits->Conf Re-synthesis & Testing Leads Validated Leads (Confirmed IC50/EC50) Conf->Leads Potency & Efficacy

A common application is in the discovery of kinase inhibitors. The pyrimidine scaffold is a well-established "hinge-binder" in many kinases. Libraries of 2,4-diaminopyrimidine derivatives can be screened against a panel of kinases using assays like Kinase-Glo®, which measures ATP consumption.

One notable success story involves the use of this compound-5-boronic acid to synthesize inhibitors of p97/VCP ATPase, a critical enzyme in protein homeostasis and a promising cancer target.[5]

Table 1: Representative Bioactivity of a p97/VCP Inhibitor

Compound IDTargetAssay TypeIC₅₀ (nM)Cell LineCytotoxicity (GI₅₀, µM)
P97-PYR-01 p97/VCP ATPaseADP-Glo150HCT1161.2

Data is illustrative, based on findings for pyrimidine-based p97 inhibitors.[5]

Phenotypic Screening

An alternative to target-based screening is phenotypic screening, where compounds are tested for their effect on cell behavior, such as inhibiting cell proliferation or preventing virus-induced cytopathic effect (CPE).[8] This approach has the advantage of not requiring prior knowledge of the specific molecular target. A library of this compound derivatives can be screened against various cancer cell lines to identify compounds with antiproliferative activity.[6] Follow-up studies are then required to elucidate the mechanism of action.

Case Studies: The Versatility of the this compound Scaffold

The true measure of a scaffold's utility is the breadth of biological activities it can be tailored to address.

Anticancer Agents

As mentioned, the pyrimidine core is a mainstay in oncology. Derivatives of 2,4-diaminopyrimidine have been developed as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a classic anticancer target.[9][10] More recently, fused heterocyclic systems derived from 6-amino-2,4-dimethoxypyrimidine have demonstrated antiproliferative activity against various human tumor cell lines.[6]

P97_Pathway Ub_Protein Ubiquitinated Protein p97 p97/VCP ATPase Ub_Protein->p97 Proteasome Proteasome p97->Proteasome Degradation Protein Degradation Proteasome->Degradation Inhibitor Pyrimidine-based Inhibitor Inhibitor->p97

Antiviral Compounds

The pyrimidine nucleus is fundamental to life as a component of nucleosides, making it an excellent starting point for the development of antiviral agents. While direct examples using this compound are less common, the synthesis of purine analogs, such as the antiviral drug ganciclovir, often starts from pyrimidine precursors. The general strategy involves building the pyrimidine ring first, followed by the construction of the fused imidazole ring to complete the purine core. This highlights the foundational role of pyrimidine chemistry in antiviral drug discovery.

Modulators of the Central Nervous System (CNS)

Recent research has demonstrated the potential of this compound derivatives in neurology. A series of 2,4,5-trimethoxyphenyl pyrimidine derivatives were designed and synthesized as selective partial agonists for the D5 dopamine receptor.[6] This receptor is a therapeutic target for neurological and psychiatric disorders. The lead compound from this series showed good oral absorption and brain penetration in mice, underscoring the potential for this scaffold to yield CNS-active drugs.[6]

Conclusion and Future Outlook: An Enduring Scaffold

The this compound core represents a classic example of a "privileged scaffold" in medicinal chemistry. Its predictable yet tunable reactivity provides a robust platform for the synthesis of diverse compound libraries. The successes in developing anticancer, antiviral, and CNS-active agents from this and closely related pyrimidine scaffolds are a testament to its versatility.

The future of drug discovery with this scaffold lies in its integration with modern technologies. The use of 2,4-dihalopyrimidines in DNA-encoded library (DEL) synthesis is a prime example, allowing for the rapid generation and screening of billions of compounds.[7] Furthermore, as our understanding of disease biology deepens, the this compound scaffold will undoubtedly be adapted to create novel ligands for newly validated targets. For the medicinal chemist, it remains an indispensable tool—a reliable starting point on the challenging but rewarding path to new medicines.

References

Methodological & Application

Application Note: A Validated, Two-Step Synthesis of 2,4-Dimethoxypyrimidine from Uracil for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dimethoxypyrimidine (2,4-DMP) is a critical building block in synthetic organic and medicinal chemistry, serving as a versatile precursor for a wide array of polysubstituted pyrimidines. These derivatives are foundational in the development of therapeutic agents. This document provides a comprehensive, two-step protocol for the synthesis of this compound from the readily available starting material, uracil. The described methodology is robust, scalable, and designed for reproducibility in a standard laboratory setting. The protocol is divided into two primary stages: (1) the chlorination of uracil to form the key intermediate, 2,4-dichloropyrimidine, and (2) the subsequent nucleophilic substitution with sodium methoxide to yield the final product. This guide emphasizes the mechanistic rationale behind procedural steps, stringent safety protocols, and detailed analytical validation to ensure product integrity, aligning with the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) for an audience of researchers and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The ability to functionalize this core at various positions is paramount for generating novel chemical entities with desired pharmacological profiles. This compound is an exceptionally useful intermediate because the methoxy groups can be selectively displaced by a range of nucleophiles, allowing for the controlled synthesis of complex molecules.[1] The synthesis commences with uracil, an inexpensive and abundant biomolecule. The conversion involves a critical chlorination step, followed by a double nucleophilic aromatic substitution (SNAr). This application note presents a field-proven protocol, detailing not just the "how" but the "why" of each step to empower researchers to troubleshoot and adapt the methodology effectively.

Overall Reaction Scheme

The synthesis is a two-part process beginning with the conversion of uracil to 2,4-dichloropyrimidine, which is then converted to the target compound, this compound.

G Uracil Uracil DCP 2,4-Dichloropyrimidine Uracil->DCP Step 1: Chlorination DMP This compound DCP->DMP Step 2: Methoxylation reagent1 POCl₃ (Phosphorus Oxychloride) reagent1->Uracil reagent2 CH₃ONa (Sodium Methoxide) reagent2->DCP

Caption: Overall two-step synthesis pathway from Uracil to this compound.

Part 1: Synthesis of 2,4-Dichloropyrimidine (Intermediate)

Principle and Mechanism

The conversion of uracil to 2,4-dichloropyrimidine is a classic transformation of a pyrimidinedione into a dihalopyrimidine. Uracil exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms. The reaction with phosphorus oxychloride (POCl₃) proceeds by converting the hydroxyl groups of the lactim tautomer into better leaving groups, which are then displaced by chloride ions.[1] POCl₃ serves as both the chlorinating agent and, when used in excess, the solvent.[1] The mechanism involves the formation of a reactive phosphoro-dichloridate intermediate, which is susceptible to nucleophilic attack by chloride. Tertiary amines like N,N-dimethylaniline can be used to catalyze the reaction.[1]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Uracil99%Standard SupplierMust be dry.
Phosphorus Oxychloride (POCl₃)≥99%Standard SupplierHighly corrosive and water-reactive. Handle in a fume hood.[2][3][4][5]
Chloroform (CHCl₃)ACS GradeStandard SupplierFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prepFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying organic phase.
IceFor quenching.
250 mL Round-bottom flask
Reflux CondenserWith drying tube (CaCl₂).
Heating Mantle & Stirrer
Separatory Funnel
Rotary Evaporator
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube), add uracil (10.0 g, 89.2 mmol).

  • Addition of Reagent: In a certified chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL, 535 mmol). The uracil will not fully dissolve initially.

  • Heating and Reflux: Heat the stirred suspension to reflux (approx. 105-110 °C) using a heating mantle. The reaction mixture will gradually become a clear, yellowish solution. Continue refluxing for 3.5 to 4 hours.[6]

  • Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator. Critical Safety Note: The vacuum line must be protected with a base trap (e.g., NaOH pellets) to neutralize corrosive POCl₃ vapors.

  • Quenching: Place approximately 200 g of crushed ice into a 500 mL beaker. Very slowly and carefully, pour the residual oily reaction mixture onto the ice with gentle stirring. This is a highly exothermic and hazardous step that releases HCl gas; perform it in the back of the fume hood.[1]

  • Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with chloroform (3 x 50 mL).[6]

  • Washing and Drying: Combine the organic extracts and wash them carefully with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the chloroform solvent via rotary evaporation to yield crude 2,4-dichloropyrimidine as a pale yellow oil or low-melting solid. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Characterization of Intermediate
  • Appearance: Colorless to pale yellow oil or solid.

  • Molecular Weight: 148.98 g/mol .[6]

  • Expected Yield: 85-95%.

Part 2: Synthesis of this compound (Final Product)

Principle and Mechanism

This step is a classic nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the electron-deficient pyrimidine ring are excellent leaving groups and are readily displaced by the strong nucleophile, sodium methoxide (CH₃ONa). The reaction typically proceeds sequentially, but with a sufficient excess of the nucleophile and elevated temperature, both chlorine atoms are substituted to yield the desired this compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,4-DichloropyrimidineFrom Part 1
Sodium Methoxide (NaOMe)95% or as a solutionStandard SupplierHighly hygroscopic and caustic.
Methanol (MeOH)AnhydrousStandard SupplierSolvent.
TolueneACS GradeStandard SupplierFor extraction.
Water (Deionized)For work-up.
250 mL Round-bottom flask
Reflux CondenserWith drying tube.
Heating Mantle & Stirrer
Rotary Evaporator
Detailed Experimental Protocol
  • Preparation of Methoxide Solution: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (10.7 g, 198 mmol) in 100 mL of anhydrous methanol. If starting from sodium metal, carefully add sodium (4.55 g, 198 mmol) in small portions to 100 mL of anhydrous methanol cooled in an ice bath.

  • Reaction Setup: To the stirred sodium methoxide solution, add a solution of 2,4-dichloropyrimidine (13.3 g, 89.2 mmol) in 20 mL of anhydrous methanol dropwise at room temperature.

  • Heating and Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting solid residue, add 100 mL of water to dissolve the sodium chloride byproduct. Extract the aqueous mixture with toluene (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the solution and remove the toluene by rotary evaporation to yield the crude product. Purify the this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to afford a white crystalline solid.

Characterization of Final Product
PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol [7]
Melting Point 36-38 °C
¹H NMR (CDCl₃) δ ~8.1 (d, 1H), ~6.0 (d, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H) ppm
¹³C NMR (CDCl₃) δ ~170.1, 164.5, 158.2, 100.5, 54.8, 54.2 ppm
Expected Yield 80-90%

Experimental Workflow and Logic

The entire process is designed to be a continuous workflow, minimizing purification of the hazardous intermediate and ensuring high-throughput.

G cluster_0 Part 1: Chlorination cluster_1 Part 2: Methoxylation cluster_2 Analysis A 1. Mix Uracil and POCl₃ B 2. Reflux for 4h (110°C) A->B C 3. Rotovap (Remove excess POCl₃) B->C D 4. Quench on Ice (CAUTION!) C->D E 5. Extract with CHCl₃ D->E F 6. Wash & Dry E->F G 7. Isolate Crude 2,4-Dichloropyrimidine F->G H 8. Prepare NaOMe in Methanol G->H Proceed with crude intermediate I 9. Add Intermediate & Reflux for 6h (65°C) J 10. Rotovap (Remove Methanol) K 11. Aqueous Work-up & Toluene Extraction L 12. Wash & Dry M 13. Isolate & Purify Final Product N NMR, MS, MP Analysis of this compound M->N

Caption: Step-by-step workflow for the synthesis of this compound.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and reacts violently with water.[2][4] It is fatal if inhaled and causes severe skin burns and eye damage. Always handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[3][4] Ensure an emergency eyewash and shower are accessible.[4] Quenching must be done slowly and cautiously.

  • Sodium Methoxide (NaOMe): A strong base that is corrosive and flammable. It reacts with water to form methanol and sodium hydroxide. Handle in an inert atmosphere if possible and avoid contact with skin and eyes.

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound from uracil. By providing a thorough explanation of the reaction principles, detailed procedural steps, and critical safety information, this guide serves as a trustworthy resource for researchers in organic synthesis and drug development. The successful execution of this protocol provides access to a valuable chemical intermediate essential for the construction of diverse pyrimidine-based molecular libraries.

References

Application Note: A Detailed Guide to the Synthesis of 2,4-Dimethoxypyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4-Dimethoxypyrimidine is a pivotal building block in the landscape of medicinal chemistry and drug development. Its structure is a common feature in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic placement of the two methoxy groups allows for further functionalization, making it a versatile precursor for creating diverse molecular libraries. This application note provides an in-depth, scientifically grounded protocol for the preparation of this compound from 2,4-dichloropyrimidine, focusing on the principles of nucleophilic aromatic substitution (SNAr). This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering not just a procedure, but a comprehensive understanding of the reaction's mechanistic underpinnings, safety considerations, and practical execution.

Section 1: The Underlying Chemistry - Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,4-dichloropyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, being a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, is inherently activated towards attack by nucleophiles. This is in stark contrast to electron-rich benzene rings, which are resistant to nucleophilic attack.

Mechanism and Regioselectivity: The reaction proceeds in a stepwise fashion. The first substitution overwhelmingly occurs at the C4 position.[1][2][3] This regioselectivity is governed by electronic factors; the C4 and C6 positions of the pyrimidine ring are more electron-deficient than the C2 position, making them more susceptible to nucleophilic attack. The attack of the methoxide ion (-OCH3) at C4 forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the adjacent nitrogen atom at position 3. The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding 2-chloro-4-methoxypyrimidine.

The second substitution then occurs at the C2 position. While C2 is less reactive than C4, the reaction can be driven to completion by using a stoichiometric excess of the nucleophile and appropriate reaction conditions. The mechanism is analogous to the first substitution, involving the formation of another Meisenheimer complex followed by the elimination of the second chloride ion to furnish the final product, this compound. The presence of substituents on the pyrimidine ring can, in some cases, alter this selectivity, but for the unsubstituted parent compound, the C4 position is the preferred initial site of reaction.[1][4][5]

Caption: SNAr mechanism for the synthesis of this compound.

Section 2: Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale. Adherence to safety precautions is paramount throughout the procedure.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
2,4-Dichloropyrimidine>98%Sigma-AldrichIrritant, handle in a fume hood.[2]
Sodium methoxide, 25% in MethanolSynthesis GradeAcros OrganicsCorrosive, flammable, water-reactive.[6]
Methanol (MeOH)AnhydrousFisher ScientificUsed as a solvent.
Dichloromethane (DCM)ACS GradeVWRUsed for extraction.
Deionized Water (H₂O)--Used for workup.
Brine (Saturated NaCl solution)--Used for washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Round-bottom flask, 100 mL--
Magnetic stirrer and stir bar--
Septa and needles--For inert atmosphere operations.
Ice bath--For temperature control.
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Rotary evaporator--For solvent removal.

Workflow Overview: The experimental process follows a logical sequence from setup to final product isolation, as depicted below.

Workflow Figure 2: Experimental Workflow cluster_prep Phase 1: Reaction cluster_workup Phase 2: Isolation cluster_analysis Phase 3: Analysis A Preparation & Setup B Reaction Execution A->B A->B Add reagents C Reaction Quench & Workup B->C Monitor to completion (TLC) D Extraction & Drying C->D C->D Phase separation E Purification D->E D->E Evaporate solvent F Characterization E->F E->F Obtain pure product

Caption: High-level overview of the synthesis workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • Place a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

    • To this flask, add 2,4-dichloropyrimidine (e.g., 1.49 g, 10.0 mmol) followed by 20 mL of anhydrous methanol. Stir the mixture until the solid is fully dissolved.

    • Cool the flask to 0 °C using an ice-water bath. Causality: Cooling is essential to control the initial exothermic reaction upon addition of the strong base, sodium methoxide, preventing potential side reactions and ensuring safety.

  • Addition of Nucleophile:

    • While maintaining the temperature at 0 °C, slowly add the 25% solution of sodium methoxide in methanol (e.g., 5.2 mL, ~22.0 mmol, 2.2 equivalents) dropwise via a syringe over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Causality: A slight excess of the nucleophile ensures the complete substitution of both chlorine atoms. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the second, slower substitution at the C2 position.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Use a solvent system such as 30% ethyl acetate in hexanes.

    • The starting material (2,4-dichloropyrimidine) will have a higher Rf value than the monosubstituted intermediate and the final product. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the reaction by adding ~20 mL of deionized water.

    • Reduce the volume of the mixture by about half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Causality: The product is organic-soluble, while the inorganic salts (NaCl) and excess sodium methoxide (hydrolyzed to NaOH) remain in the aqueous phase.

    • Combine the organic layers and wash them with brine (1 x 30 mL). This step helps to remove residual water and water-soluble impurities.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically an off-white solid or pale oil, can be purified by recrystallization.

    • A common solvent system for pyrimidine derivatives is ethanol or an isopropanol/water mixture.[7] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Section 3: Quantitative Data Summary

The following table provides a summary of the reagents and typical yield for a 10 mmol scale reaction.

ParameterValueMoles (mmol)Equivalents
2,4-Dichloropyrimidine1.49 g10.01.0
Sodium Methoxide (25% soln)5.2 mL~22.0~2.2
Solvent (Methanol)20 mL--
Reaction Temperature0 °C to Room Temperature--
Reaction Time2-4 hours--
Expected Yield 1.19 g - 1.33 g (85% - 95%) --

Section 4: Safety Precautions

Professional laboratory safety practices must be observed at all times. This reaction involves hazardous materials that require careful handling.

  • 2,4-Dichloropyrimidine: This compound is classified as an irritant.[2] Avoid inhalation and contact with skin and eyes. Always handle inside a certified chemical fume hood.

  • Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[8][9][10] It can cause severe burns. The 25% solution in methanol is also toxic and flammable.[6]

    • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]

    • Ensure all glassware is dry and conduct the reaction under an inert atmosphere to prevent contact with moisture.

    • Have appropriate spill control materials (e.g., dry sand) and fire extinguishing agents (dry powder, CO₂; DO NOT USE WATER ) readily available.[10]

  • General Precautions: Perform the entire experiment in a well-ventilated fume hood. Dispose of all chemical waste in accordance with institutional and local regulations.

Section 5: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient sodium methoxide. 2. Reagent degradation due to moisture. 3. Insufficient reaction time or temperature.1. Ensure at least 2.2 equivalents of sodium methoxide are used. 2. Use fresh, anhydrous reagents and solvents. 3. Allow the reaction to stir longer or gently warm to 40-50 °C while monitoring by TLC.
Low Yield 1. Loss of product during workup/extraction. 2. Incomplete reaction. 3. Inefficient recrystallization.1. Perform extractions thoroughly. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. 2. See "Incomplete Reaction". 3. Use a minimal amount of hot solvent for recrystallization and ensure slow cooling. Recover product from the mother liquor if necessary.
Product "Oils Out" during Recrystallization 1. The chosen solvent is too effective. 2. Presence of impurities depressing the melting point.1. Add a miscible "anti-solvent" (in which the product is insoluble) dropwise to the hot solution until turbidity appears, then re-heat to clarify and cool slowly.[7] 2. Attempt purification by column chromatography before recrystallization.
Reaction turns dark Potential side reactions or decomposition.Ensure the initial addition of sodium methoxide is done slowly at 0 °C to control the exotherm.

References

Application Note: Microwave-Assisted Synthesis of 2,4-Dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2,4-dimethoxypyrimidine derivatives using Microwave-Assisted Organic Synthesis (MAOS). Pyrimidine scaffolds are fundamental heterocyclic motifs in numerous therapeutic agents, and their efficient synthesis is a cornerstone of drug discovery and development.[1][2] We will explore the scientific principles behind microwave-accelerated reactions, present a validated, step-by-step protocol for a model synthesis, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for rapid, efficient, and scalable synthesis of pyrimidine-based compound libraries.

Introduction: The Power of Microwaves in Pyrimidine Synthesis

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of drugs with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Consequently, the development of efficient and sustainable synthetic methodologies for pyrimidine derivatives is of paramount importance.

Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high temperatures, and significant energy consumption, sometimes leading to lower yields and the formation of undesirable byproducts.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technology that circumvents these limitations.[4][5]

The Microwave Advantage:

Microwave energy accelerates chemical reactions through direct interaction with polar molecules in the reaction mixture. This process is governed by two primary heating mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent and reagents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume.[1][2][6]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Collisions with surrounding molecules generate heat.[1][2]

This "in-core" volumetric heating is fundamentally different from the slow, surface-based heat transfer of a conventional oil bath. The result is a dramatic increase in reaction rates, often reducing synthesis times from hours or days to mere minutes.[4][7] Key benefits include significantly improved product yields, higher product purity, and reduced energy consumption, making MAOS an economically and environmentally superior approach.[3][7][8]

Core Protocol: Synthesis of this compound

This section details a robust protocol for the synthesis of the foundational building block, this compound, from 2,4-dichloropyrimidine via a nucleophilic aromatic substitution. This reaction is exceptionally well-suited for microwave acceleration.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution where the methoxide ion (CH₃O⁻) displaces the chloride ions on the electron-deficient pyrimidine ring. The high polarity of the reactants and the methanolic solvent makes this transformation highly efficient under microwave irradiation. The rapid heating overcomes the activation energy barrier much more effectively than conventional methods.

ReactionMechanism R1 2,4-Dichloropyrimidine P1 This compound R1->P1 Nucleophilic Aromatic Substitution R2 Sodium Methoxide (2 eq.) R2->P1 P2 Sodium Chloride (2 eq.)

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents:

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1)

  • Sodium methoxide (25% solution in methanol or solid, CAS: 124-41-4)

  • Methanol (Anhydrous, CAS: 67-56-1)

  • Dichloromethane (DCM, CAS: 75-09-2)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL or 20 mL microwave reaction vial with a snap-on cap

  • Magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

Step-by-Step Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium methoxide is corrosive and flammable; handle with extreme care. Microwave reactions are performed in sealed vessels under pressure; never exceed the recommended volume or temperature for the vessel.

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Adding Reagents: To the vial, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg).

  • Adding Base and Solvent: Carefully add 4 mL of a 0.5 M solution of sodium methoxide in anhydrous methanol. This provides 2.0 mmol of sodium methoxide. Expert Tip: Using a commercially available solution ensures accurate stoichiometry and minimizes exposure to solid sodium methoxide. If starting from solid, dissolve 108 mg (2.0 mmol) in 4 mL of anhydrous methanol.

  • Sealing the Vessel: Securely seal the vial with the cap.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Set the following parameters:

    • Temperature: 100 °C (use ramp-to-temperature setting)

    • Reaction Time: 10 minutes

    • Power: Dynamic power control (up to 200 W) to maintain the target temperature

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully removing it from the reactor.

  • Reaction Quench and Work-up:

    • Open the vial and pour the contents into a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL), followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization: The resulting product is often of high purity. If necessary, further purification can be achieved via column chromatography on silica gel.[9] Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow and Data

Visualized Workflow

The following diagram outlines the complete experimental process from setup to final analysis.

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents (2,4-Dichloropyrimidine, NaOCH₃ in MeOH) add_vial 2. Add Reagents & Stir Bar to Vial prep_reagents->add_vial seal_vial 3. Seal Microwave Vial add_vial->seal_vial mw_irrad 4. Irradiate in Reactor (100°C, 10 min) seal_vial->mw_irrad cool_down 5. Cool to Room Temp mw_irrad->cool_down quench 6. Quench with Water cool_down->quench extract 7. Extract with DCM quench->extract wash 8. Wash with NaHCO₃ & Brine extract->wash dry_conc 9. Dry & Concentrate wash->dry_conc analysis 10. Characterize Product (NMR, MS) dry_conc->analysis

Caption: Step-by-step workflow for microwave-assisted pyrimidine synthesis.

Comparative Performance Data

MAOS demonstrates clear advantages over conventional heating methods for this synthesis, as summarized below.

ParameterMicrowave-Assisted MethodConventional Method (Reflux)Advantage
Reaction Time 10 minutes4 - 8 hours>24x Faster
Temperature 100 °C~65 °C (Methanol Reflux)Higher temp, controlled pressure
Typical Yield > 90%60 - 75%Higher Yield
Product Purity High (often >95%)Moderate (byproducts common)Cleaner Reaction
Energy Usage LowHighMore Sustainable[3]

Data compiled from general findings on the acceleration of organic reactions by microwave irradiation.[7][10][11]

Troubleshooting and Expert Guidance

A well-executed protocol should be reproducible. However, should issues arise, this guide provides potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive sodium methoxide (hydrolyzed by moisture).2. Low reaction temperature or insufficient time.**3. ** Improper sealing of the reaction vessel leading to loss of solvent.1. Use fresh, anhydrous methanol and a new bottle of sodium methoxide solution. Prepare fresh if needed.2. Increase reaction temperature to 120 °C or time to 15-20 min.3. Ensure the cap is properly sealed. Check for visible signs of leakage after the run.
Incomplete Reaction 1. Insufficient stoichiometry of the nucleophile.2. Reaction time is too short.1. Ensure at least 2.0 equivalents of sodium methoxide are used.2. Increase the reaction time in 5-minute increments. Monitor by TLC or LC-MS.
Formation of Side Products 1. Reaction temperature is too high, causing degradation.2. Presence of water leading to hydrolysis of the starting material to uracil.1. Reduce the reaction temperature to 80-90 °C and increase the time if necessary.2. Ensure all reagents and solvents are anhydrous.

Conclusion

Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of this compound and its derivatives. This application note provides a validated, easy-to-follow protocol that leverages the core benefits of MAOS: drastically reduced reaction times, increased yields, and higher product purity. By adopting this green and powerful technology, researchers can accelerate their discovery and development pipelines, enabling the faster synthesis of compound libraries for biological screening and lead optimization.

References

Synthesis and Application of 2,4-Dimethoxypyrimidine-5-boronic Acid for Suzuki-Miyaura Cross-Coupling Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,4-Dimethoxypyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including nucleobases.[1] The functionalization of this heterocycle is a critical endeavor in the synthesis of novel therapeutics.[2] this compound-5-boronic acid has emerged as a versatile and valuable building block for this purpose.[3] Its unique electronic properties and the presence of the boronic acid moiety make it an ideal reagent for carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This allows for the efficient introduction of the this compound motif into a diverse array of molecular frameworks, accelerating the discovery of new drug candidates.[3]

The electron-donating methoxy groups at the 2 and 4 positions of the pyrimidine ring are expected to increase its electron density, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound-5-boronic acid and a detailed protocol for its application in Suzuki-Miyaura coupling, designed for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of this compound-5-boronic Acid

The synthesis of this compound-5-boronic acid is primarily achieved through a robust two-step sequence starting from the commercially available 5-bromo-2,4-dichloropyrimidine.[4] The overall synthetic pathway involves an initial nucleophilic substitution of the chlorine atoms with methoxy groups, followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.[4]

Synthesis_Workflow A 5-Bromo-2,4-dichloropyrimidine B Step 1: Nucleophilic Substitution (Sodium Methoxide, Methanol) A->B C 5-Bromo-2,4-dimethoxypyrimidine B->C D Step 2: Lithiation-Borylation (n-BuLi, Triisopropyl borate, -78°C) C->D E This compound-5-boronic acid D->E

Caption: Overall synthesis pathway for this compound-5-boronic acid.

Step 1: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

The initial step involves the conversion of 5-bromo-2,4-dichloropyrimidine to 5-bromo-2,4-dimethoxypyrimidine. This is a classic nucleophilic aromatic substitution reaction where the more reactive chlorine atoms are displaced by methoxide ions.

Protocol:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous methanol while cooling in an ice bath to prepare a solution of sodium methoxide.

  • Reaction Setup: To the cooled sodium methoxide solution, add a solution of 5-bromo-2,4-dichloropyrimidine in a minimal amount of anhydrous methanol dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[4]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.[4]

  • Purification: Purify the crude 5-bromo-2,4-dimethoxypyrimidine by column chromatography on silica gel.[4]

Step 2: Synthesis of this compound-5-boronic Acid

The second step is the conversion of 5-bromo-2,4-dimethoxypyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation. This reaction is performed at a low temperature to ensure the stability of the organolithium intermediate.

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 5-bromo-2,4-dimethoxypyrimidine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C for a sufficient time to ensure complete lithium-halogen exchange.[4]

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C.[4]

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight.[4] The reaction is then quenched, typically with an aqueous acid.

  • Work-up: Extract the mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound-5-boronic acid as a white to off-white solid.[4]

ParameterStep 1: MethoxylationStep 2: Borylation
Starting Material 5-Bromo-2,4-dichloropyrimidine5-Bromo-2,4-dimethoxypyrimidine
Key Reagents Sodium methoxide, Methanoln-Butyllithium, Triisopropyl borate
Solvent MethanolAnhydrous Tetrahydrofuran (THF)
Temperature Room Temperature-78 °C to Room Temperature
Purification Column ChromatographyRecrystallization/Column Chromatography
Typical Yield >80%60-75%

Table 1: Summary of key parameters for the synthesis of this compound-5-boronic acid. Yields are approximate and can vary.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane and an organic halide or triflate.[5] this compound-5-boronic acid serves as an excellent coupling partner in these reactions, enabling the synthesis of a wide range of 5-aryl- and 5-heteroaryl-2,4-dimethoxypyrimidines.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

Suzuki_Cycle Pd0 Pd(0)L_n RPdX R-Pd(II)-X L_n Pd0->RPdX OxAdd Oxidative Addition RPdR1 R-Pd(II)-R' L_n RPdX->RPdR1 Transmetal Transmetalation RPdR1->Pd0 RedElim Reductive Elimination RR1 R-R' (Coupled Product) RX R-X (Aryl/Vinyl Halide) R1B R'-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R-X) to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid (R') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The two organic groups (R and R') on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound-5-boronic acid with an aryl halide.[5][8]

Materials:

  • This compound-5-boronic acid

  • Aryl or heteroaryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the aryl halide (1.0 eq), this compound-5-boronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (0.5-5 mol%).[5]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[5]

  • Solvent Addition: Add the degassed solvent system to the vial.[5]

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and irradiate at a set temperature (typically 80-120 °C) for a specified time (e.g., 15-30 minutes).[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Concentrate the organic solution and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[5]

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosPEPPSI-IPr
Base K₂CO₃CsFK₃PO₄
Solvent 1,4-Dioxane/H₂OIsopropanolToluene/H₂O
Temperature 100 °C80 °C110 °C
Notes General, robust conditions.Minimizes protodeboronation.[9]Effective for challenging substrates.

Table 2: Representative conditions for Suzuki-Miyaura coupling. The optimal conditions should be determined experimentally for each specific substrate combination.

Expert Insights and Causality

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] Stronger bases can sometimes lead to side reactions, so the choice of base should be optimized for the specific substrates.

  • Ligand Selection: The ligand on the palladium catalyst influences its reactivity and stability. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.

  • Solvent System: The solvent system must be able to dissolve both the organic and inorganic components of the reaction. The presence of water is often beneficial for the transmetalation step.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source. This can be minimized by using anhydrous conditions (if possible), a milder base, or a more stable boronic ester derivative.[10]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can also occur as a side reaction. This is often minimized by maintaining an inert atmosphere and using the appropriate stoichiometry of reactants.

Conclusion

This compound-5-boronic acid is a highly valuable and versatile building block in modern organic synthesis. The synthetic route described herein is reliable and scalable, providing access to this important reagent. Its application in Suzuki-Miyaura cross-coupling reactions offers a powerful and efficient method for the construction of complex molecules with potential therapeutic applications. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can effectively utilize this reagent to accelerate their drug discovery and development programs.

References

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2,4-Dimethoxypyrimidine Derivatives for Pharmaceutical Research

In the landscape of modern drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a molecular framework consistently found in a vast array of therapeutic agents targeting kinases, viruses, and bacteria.[1][2] Its prevalence is due to its unique electronic properties and its capacity for hydrogen bonding, which allows for potent and selective interactions with biological targets.[1] Among its many variations, the 2,4-disubstituted pyrimidine motif is particularly significant in the design of kinase inhibitors and other advanced therapeutics.[3][4][5]

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry recognized with the 2010 Nobel Prize in Chemistry, provides an exceptionally powerful and versatile method for creating carbon-carbon bonds.[6][7] This palladium-catalyzed reaction between an organoboron compound and an organohalide is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][8]

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the application of the this compound scaffold in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide robust experimental protocols, and discuss optimization strategies to empower the synthesis of novel molecular entities for therapeutic development.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the organohalide (e.g., a halogenated this compound). The palladium inserts itself into the carbon-halogen bond, forming a new Pd(II) complex. This is often the rate-limiting step of the cycle. For pyrimidine systems, the reactivity of the halide is a key consideration, with chloro-pyrimidines being excellent, cost-effective precursors.[9]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron compound (e.g., an arylboronic acid) must first be activated by a base.[8][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R' group to the Pd(II) complex, displacing the halide.[11][12] The choice of base is therefore critical and can significantly influence reaction rate and yield.[13]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂-X (Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R-Pd(II)L₂-R' transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product organohalide R-X (e.g., 5-Bromo-2,4-dimethoxypyrimidine) organohalide->oxidative_addition boronic_acid R'-B(OH)₂ + Base R'-B(OH)₃⁻ (activated) boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of a halogenated this compound with an arylboronic acid. Microwave irradiation is frequently employed to accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[14][15]

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Microwave vial (2-5 mL or appropriate size)

  • Stir bar

Step-by-Step Procedure:

  • Reagent Preparation: To a microwave vial equipped with a magnetic stir bar, add 5-bromo-2,4-dimethoxypyrimidine (e.g., 0.5 mmol, 109 mg), the chosen arylboronic acid (e.g., 0.6 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0125 mmol, 14.4 mg), and the base (e.g., K₂CO₃, 1.5 mmol, 207 mg).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2.5 mL of a 4:1 dioxane/water solution) to the vial. Causality Note: Degassing the solvent by sparging with an inert gas like argon or nitrogen for 10-15 minutes is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Setup: Securely seal the microwave vial with a cap. Place the vial into the cavity of the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 15-30 minutes).[3][14] The reaction should be monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (20 mL) and brine (20 mL). Trustworthiness Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2,4-dimethoxypyrimidine product.[16]

Reaction Parameters and Optimization Strategies

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. Optimizing these variables is essential for achieving high yields and purity, especially with challenging heteroaromatic substrates.[17][18][19]

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with external ligands.[20]Pd(PPh₃)₄ is a robust, general-purpose catalyst that is often used for initial screening. For more challenging couplings involving electron-rich or sterically hindered partners, more advanced catalysts with bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition and prevent catalyst deactivation.[21]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃.[13]The base is not merely a proton scavenger; it is essential for activating the boronic acid for transmetalation.[10] K₃PO₄ is a stronger base often effective for less reactive aryl chlorides. Aqueous bases are common, but in cases of substrate sensitivity to hydrolysis, anhydrous conditions with bases like KF can be used.
Solvent 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Acetonitrile, often with Water.[15]The solvent system must solubilize the reagents and facilitate heat transfer. Aprotic polar solvents like dioxane and DMF are highly effective. The addition of water often accelerates the reaction, partly by helping to dissolve the inorganic base.[22]
Boron Reagent Boronic Acids (RB(OH)₂), Boronate Esters (e.g., pinacol esters), MIDA boronates.Boronic acids are most common but can be susceptible to protodeboronation (cleavage of the C-B bond). Pinacol and MIDA boronate esters offer greater stability, are easier to purify, and are often used for slow or challenging couplings to minimize this side reaction.[21]
Temperature Room Temperature to 150°C (Microwave).While some highly reactive substrates can couple at room temperature, heteroaryl couplings often require heating to drive the reaction to completion. Microwave heating provides rapid and uniform heating, significantly reducing reaction times and often minimizing side product formation.[14][15]
Troubleshooting Workflow

When a reaction performs poorly, a systematic approach to troubleshooting is required. The following workflow can guide optimization efforts.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is Catalyst Active? (Degassed Solvents Used?) start->check_catalyst change_catalyst Screen Alternative Catalysts (e.g., with Buchwald ligands like XPhos) check_catalyst->change_catalyst No / Unsure check_base Is Base Strong Enough? Is Boronic Acid Activated? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to Stronger Base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃) check_base->change_base No / Unsure check_temp Is Temperature Sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase Temperature (Consider Microwave Heating) check_temp->increase_temp No check_boron Side Product Detected? (Potential Protodeboronation) check_temp->check_boron Yes increase_temp->check_boron change_boron Use Boronate Ester (e.g., Pinacol or MIDA ester) check_boron->change_boron Yes success Reaction Optimized check_boron->success No change_boron->success

A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.

Applications in Drug Discovery: Synthesis of p97/VCP Inhibitors

The this compound scaffold is a key component in the development of inhibitors for Valosin-containing protein (p97/VCP), an ATPase that is a promising target in cancer therapy due to its critical role in protein homeostasis.[3] The Suzuki-Miyaura reaction provides a direct route to link the this compound core to other aromatic systems, enabling the rapid generation of compound libraries for screening.

For instance, this compound-5-boronic acid can be coupled with a suitable aryl halide to construct the core of a potent p97 inhibitor. This strategy allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by varying the aryl halide partner, leading to the optimization of potency and pharmacokinetic properties.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the medicinally important this compound scaffold. A thorough understanding of the reaction mechanism and the causal relationships between reaction parameters—catalyst, base, solvent, and temperature—is essential for success. By employing robust, optimized protocols, such as the microwave-assisted method detailed here, and utilizing systematic troubleshooting, researchers can efficiently synthesize novel 2,4-disubstituted pyrimidine derivatives. This capability accelerates the discovery and development of next-generation therapeutics for a wide range of diseases.[1][2]

References

Application Note & Protocol: Suzuki-Miyaura Coupling with Halogenated 2,4-Dimethoxypyrimidine Derivatives for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl motifs.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki coupling reactions with halogenated 2,4-dimethoxypyrimidine derivatives. While the pyrimidine core is common in biologically active compounds, the electron-rich nature of the 2,4-dimethoxy substituted ring presents unique challenges to the standard catalytic cycle, primarily concerning the oxidative addition step.[2][3] This document elucidates the mechanistic nuances, provides a systematic approach to optimizing reaction parameters, and offers a detailed, field-proven experimental protocol. We address catalyst selection, the critical role of ligands and bases, and troubleshooting common issues to ensure reproducible and high-yielding syntheses.

Strategic Importance & Mechanistic Hurdles

The this compound scaffold is a privileged structure in medicinal chemistry, found in numerous molecules targeting a range of diseases.[4] Its synthesis via C-C bond formation is therefore of high strategic importance. The Suzuki-Miyaura reaction offers a versatile method for this transformation.[5] However, unlike electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine) where oxidative addition is often facile, the electron-donating methoxy groups in this compound derivatives render the C-X bond less reactive.[2][6]

A second significant challenge arises from the Lewis basic nitrogen atoms of the pyrimidine ring, which can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[7][8] Overcoming these hurdles requires a carefully tailored approach to the selection of the catalyst system.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (hetero)aryl halide. This is often the rate-limiting step, especially for electron-rich halides.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12][13]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14]

Suzuki_Cycle pd0 Pd(0)L₂ label_oa Oxidative Addition pd0->label_oa pd2_add Ar-Pd(II)(X)L₂ label_trans Transmetalation pd2_add->label_trans pd2_trans Ar-Pd(II)(R)L₂ label_re Reductive Elimination pd2_trans->label_re label_oa->pd2_add Ar-X label_re->pd0 Ar-R label_trans->pd2_trans [R-B(OR')₃]⁻ boronic R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Designing a Self-Validating Protocol: Parameter Optimization

A robust Suzuki coupling protocol is one where the choice of each component is deliberate and synergistic. For a challenging substrate like a halogenated this compound, careful selection of the catalyst, ligand, base, and solvent is paramount.

The Catalyst System: Palladium Source and Ligand

The choice of ligand is arguably the most critical factor for success with electron-rich heteroaryl halides. While simple phosphine ligands like PPh₃ may suffice for activated substrates, they are often ineffective here. Bulky, electron-rich dialkylbiaryl phosphine ligands are required to promote the challenging oxidative addition and subsequent reductive elimination steps.[15]

Palladium Source Recommended Ligand(s) Advantages Considerations
Pd(OAc)₂ SPhos, XPhos, RuPhosCost-effective, stable Pd(II) precatalyst. Forms active Pd(0) in situ.Requires in situ reduction, which can sometimes be inefficient.
Pd₂(dba)₃ P(t-Bu)₃, SPhosAir-stable Pd(0) source, often highly active.Can be sensitive to prolonged air exposure.
Pd(PPh₃)₄ None (ligand included)A ready-to-use Pd(0) source.Often less effective for challenging substrates compared to catalysts with specialized ligands.[2]
Pre-formed Catalysts (e.g., XPhos Pd G3)Highly active, air- and moisture-stable. Generates the active LPd(0) species under mild conditions.[1]Higher initial cost, but often superior performance and reproducibility.

Expert Insight: For coupling 5-bromo-2,4-dimethoxypyrimidine, a catalyst system of Pd(OAc)₂ with SPhos or a pre-formed palladacycle like the XPhos precatalyst is highly recommended. These systems are known to be effective for coupling heteroaryl halides by stabilizing the catalytic species and promoting the key steps of the cycle.[7][16]

The Role of the Base

The base is not a passive component; it is essential for activating the boronic acid to facilitate transmetalation.[13] Its strength and solubility can dramatically affect reaction outcomes.

Base Typical Conditions Key Characteristics & Use Cases
K₂CO₃ Aqueous dioxane or toluene/ethanolA moderately strong, inexpensive base. A good starting point for many couplings.[2]
K₃PO₄ Aqueous or anhydrous dioxane/tolueneA stronger base that is often effective when carbonates fail. Particularly useful for coupling aryl chlorides.[15]
Cs₂CO₃ Dioxane, Toluene, DMFA very strong base, often used in difficult couplings. Its high solubility in organic solvents can be advantageous.
KF Anhydrous THFA mild base used to avoid cleavage of base-labile groups (e.g., esters).[11][17]

Expert Insight: A 2M aqueous solution of K₂CO₃ or K₃PO₄ is a reliable choice for most couplings with halogenated pyrimidines. The aqueous conditions facilitate the dissolution of the base and the formation of the active boronate species.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2,4-dimethoxypyrimidine with a generic arylboronic acid.

Materials and Reagents
  • 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (solvent)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Pyrimidine, Boronic Acid, Base, Catalyst, Ligand) assembly 3. Assemble Reaction (Under Inert Atmosphere) reagents->assembly solvent 2. Prepare Solvent (Degas Dioxane/H₂O) solvent->assembly heating 4. Heat and Stir (e.g., 80-100 °C, 12-24 h) assembly->heating monitoring 5. Monitor Progress (TLC/LC-MS) heating->monitoring quench 6. Cool and Quench (Add H₂O) monitoring->quench extract 7. Extract with EtOAc quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify final_product 10. Characterize Product (NMR, MS) purify->final_product

Figure 2: General experimental workflow for Suzuki coupling.
Step-by-Step Procedure

  • Solvent Preparation: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solution thoroughly for 15-20 minutes by bubbling argon or nitrogen through it.

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-2,4-dimethoxypyrimidine (e.g., 1.0 mmol, 219 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 415 mg).

  • Catalyst Addition: In a separate small vial, weigh the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Using a syringe, add the degassed dioxane/water solvent mixture (e.g., 5 mL for a 1.0 mmol scale reaction).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.[18][19]

Product Validation and Troubleshooting

Rigorous validation is essential to confirm the successful synthesis of the desired product.[18]

  • ¹H NMR Spectroscopy: Expect to see the disappearance of the C-H proton signal adjacent to the bromine on the pyrimidine ring and the appearance of new aromatic signals corresponding to the coupled product. The chemical shifts of the methoxy groups may also change slightly.

  • LC-MS: Confirms the molecular weight of the product and provides an assessment of purity.

Observation / Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).[8]2. Catalyst inhibition by pyrimidine nitrogens.[7]3. Oxidative addition is too slow (insufficiently reactive ligand).4. Inadequate degassing (oxygen present).1. Switch to a more robust ligand (e.g., XPhos, RuPhos) or a pre-formed catalyst.[7]2. Increase catalyst loading slightly (e.g., to 3-5 mol%).3. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.
Protodeboronation 1. Boronic acid is unstable under the reaction conditions (especially with electron-withdrawing groups).[20]2. Reaction is too slow, allowing decomposition to compete.3. Base is too strong or temperature too high.1. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[21]2. Increase the equivalents of the boronic acid (e.g., to 1.5-2.0 equiv).3. Try a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling.1. Improve degassing procedure.2. Screen different palladium sources and ligands. Sometimes switching from Pd(OAc)₂ to a Pd(0) source like Pd₂(dba)₃ can help.

References

Application of the 4,6-Dimethoxypyrimidine Moiety in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and professionals in agrochemical development on the application of the 4,6-dimethoxypyrimidine scaffold, a cornerstone chemical structure in modern herbicides. While the query specified 2,4-dimethoxypyrimidine, extensive analysis of synthetic routes reveals that its isomer, specifically 2-amino-4,6-dimethoxypyrimidine (ADMP) , is the pivotal intermediate for the most significant agrochemicals in this class. This guide will therefore focus on the synthesis and application of ADMP, which incorporates the essential 4,6-dimethoxypyrimidine core.

Introduction: The Primacy of the Pyrimidine Scaffold in Herbicides

The pyrimidine ring is a foundational heterocyclic motif in a multitude of biologically active molecules. In agrochemistry, its incorporation into the structure of sulfonylurea herbicides has led to a class of highly potent, selective, and low-dosage crop protection agents.[1] These herbicides are critical for managing weed infestations in major crops like maize, potatoes, rice, and wheat, thereby ensuring global food security.[2][3]

The 4,6-dimethoxypyrimidine moiety, delivered via the intermediate 2-amino-4,6-dimethoxypyrimidine (ADMP), is particularly crucial.[4] The methoxy groups on the pyrimidine ring are vital for modulating the molecule's electronic properties and, consequently, its binding affinity to the target enzyme and its selectivity in different plant species. This guide elucidates the synthesis of key sulfonylurea herbicides from this intermediate and provides detailed, field-proven protocols.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] This enzyme catalyzes the first committed step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[7] Since this pathway is present in plants but not animals, these herbicides exhibit low mammalian toxicity. The inhibition of ALS leads to a deficiency in these critical amino acids, which halts protein synthesis and cell division, ultimately causing plant death.[8][9] The herbicide molecule blocks the active site channel, preventing the substrate from binding.[9]

The Cornerstone Intermediate: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

The industrial-scale availability of high-purity ADMP is a prerequisite for the efficient synthesis of numerous sulfonylurea herbicides.[4] While several synthetic routes exist, a common and robust method involves the methylation of 2-amino-4,6-dihydroxypyrimidine.[2][10] An alternative green chemistry approach utilizes dimethyl carbonate as a methylating agent, avoiding more toxic reagents like dimethyl sulfate.[1][10] Another prominent pathway begins with malononitrile.[11][12]

Protocol 2.1: Synthesis of ADMP from 2-Amino-4,6-dihydroxypyrimidine

This protocol is based on a two-step process involving an initial cyclization to form the dihydroxy pyrimidine, followed by methylation. A greener methylation step using dimethyl carbonate is described here.[1][10]

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

  • In a suitable reaction vessel, charge guanidine nitrate and diethyl malonate (e.g., 1.2:1 molar ratio) into anhydrous methanol.[1]

  • While stirring, slowly add a solution of sodium methoxide in methanol at a controlled temperature (e.g., 60°C).

  • After the addition is complete, heat the mixture to reflux (approx. 68°C) for 3-4 hours to drive the cyclization reaction.[1]

  • Recover the methanol via distillation. The remaining white solid is washed and dried to yield 2-amino-4,6-dihydroxypyrimidine.

Step 2: Methylation using Dimethyl Carbonate (DMC)

  • In a high-pressure autoclave, charge 2-amino-4,6-dihydroxypyrimidine, dimethyl carbonate (e.g., 1:4 molar ratio of ADHP to DMC), and a catalyst such as potassium carbonate.[1]

  • Heat the reactor to 140-150°C and allow the reaction to proceed for 8-10 hours.[10]

  • After cooling, filter the reaction mixture to remove insoluble solids.

  • The filtrate is concentrated under reduced pressure to yield crude ADMP.

  • Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain high-purity ADMP.[1]

Causality: The use of a base like sodium methoxide is essential to deprotonate the active methylene group of diethyl malonate, initiating the condensation with guanidine. The methylation step with DMC is an environmentally friendlier alternative to traditional methylating agents; the use of a catalyst and high temperature is necessary to drive this less reactive agent.[10]

Application in Sulfonylurea Herbicide Synthesis

ADMP is the common precursor for a wide array of commercially significant sulfonylurea herbicides, including Nicosulfuron, Rimsulfuron, Cyclosulfamuron, and Flazasulfuron.[4] The general synthesis involves creating a sulfonylurea bridge by coupling ADMP with a corresponding sulfonyl chloride or sulfonyl isocyanate.

G ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) Sulfonylurea Final Sulfonylurea Herbicide ADMP->Sulfonylurea Coupling Reaction Sulfonyl_Isocyanate Aryl Sulfonyl Isocyanate (R-SO2-NCO) Sulfonyl_Isocyanate->Sulfonylurea

Caption: General synthesis of sulfonylurea herbicides from ADMP.

Table 1: Key Sulfonylurea Herbicides Derived from the 4,6-Dimethoxypyrimidine Moiety
HerbicideKey Synthetic PartnerPrimary Crop UseTarget Weeds
Nicosulfuron 2-(Aminosulfonyl)-N,N-dimethylnicotinamide derivativeMaize (Corn)Annual and perennial grasses, some broadleaf weeds
Rimsulfuron 3-(Ethylsulfonyl)-2-pyridinesulfonamide derivativeMaize, PotatoesGrass and broadleaf weeds
Cyclosulfamuron N-((2-cyclopropylcarbonyl)phenyl)sulfamoyl derivativeRice, WheatBroadleaf weeds and sedges
Flazasulfuron 1-(3-Trifluoromethylphenyl)-sulfonyl isocyanate derivativeSugarcane, VinesGrasses and broadleaf weeds

Detailed Synthetic Protocols

The following protocols are derived from established patent literature and scientific publications, providing a framework for laboratory-scale synthesis.

Protocol 4.1: Synthesis of Nicosulfuron

Nicosulfuron is a post-emergence herbicide widely used in corn.[13] One common synthetic approach avoids highly toxic phosgene by first creating a pyrimidine urea intermediate.[14]

G cluster_0 Step 1: Pyrimidine Urea Formation cluster_1 Step 2: Condensation ADMP 2-Amino-4,6-dimethoxy- pyrimidine (ADMP) Pyrimidine_Urea Pyrimidine Urea Intermediate ADMP->Pyrimidine_Urea Urea Urea Urea->Pyrimidine_Urea Acid Acid Catalyst (e.g., HCl) Acid->Pyrimidine_Urea Pyrimidine_Urea_2 Pyrimidine Urea Intermediate Pyridinesulfonyl_Chloride Pyridinesulfonyl Chloride Nicosulfuron Nicosulfuron Pyridinesulfonyl_Chloride->Nicosulfuron Base Base (e.g., Triethylamine) Base->Nicosulfuron Pyrimidine_Urea_2->Nicosulfuron

Caption: Workflow for the synthesis of Nicosulfuron via a pyrimidine urea intermediate.

Methodology (Urea-based Route) [14]

  • Pyrimidine Urea Formation :

    • Charge a reactor with 2-amino-4,6-dimethoxypyrimidine (1.0 mol), urea (1.5 mol), and water.

    • Add concentrated hydrochloric acid (e.g., ~1.2 mol) as a catalyst.

    • Heat the mixture to reflux and maintain for approximately 6 hours.

    • Cool the reaction mixture to induce crystallization. Filter, wash with water, and dry the solid to obtain the pyrimidine urea intermediate. A yield of ~85% can be expected.[14]

  • Condensation with Pyridinesulfonyl Chloride :

    • Dissolve the pyrimidine urea intermediate in a suitable solvent such as dichloromethane.

    • In a separate vessel, prepare a solution of the appropriate pyridinesulfonyl chloride derivative and an organic base (e.g., triethylamine) in the same solvent.

    • Cool the pyrimidine urea solution to 5-10°C.

    • Slowly add the pyridinesulfonyl chloride solution dropwise over several hours, maintaining the temperature between 5-10°C.

    • After the addition is complete, continue stirring at this temperature for another 1-2 hours.

    • Filter the resulting precipitate, wash with water, and dry to obtain Nicosulfuron. Purity can exceed 95% with yields over 90%.[14]

Causality: The acid catalyst in step 1 facilitates the reaction between the amino group of ADMP and urea. In step 2, the organic base (triethylamine) acts as an acid scavenger, neutralizing the HCl generated during the condensation reaction, which drives the reaction to completion. Temperature control is critical to prevent side reactions.

Protocol 4.2: Synthesis of Rimsulfuron

Rimsulfuron is a selective herbicide used for weed control in maize and potatoes.[15] A common synthesis route involves the condensation of a pyridinesulfonamide with a phenyl carbamate derivative of ADMP.[16]

G cluster_0 Step 1: Phenyl Carbamate Formation cluster_1 Step 2: Condensation Reaction ADMP 2-Amino-4,6-dimethoxy- pyrimidine (ADMP) Carbamate 4,6-Dimethoxypyrimidine -2-phenyl carbamate ADMP->Carbamate Phenyl_Chloroformate Phenyl Chloroformate Phenyl_Chloroformate->Carbamate Base1 Base (e.g., N,N-dimethylaniline) Base1->Carbamate Carbamate_2 4,6-Dimethoxypyrimidine -2-phenyl carbamate Pyridinesulfonamide 3-Ethylsulfonyl-2-pyridine- sulfonamide Rimsulfuron Rimsulfuron Pyridinesulfonamide->Rimsulfuron Base2 Base (e.g., Triethylamine) Base2->Rimsulfuron Carbamate_2->Rimsulfuron

Caption: Workflow for the synthesis of Rimsulfuron via a phenyl carbamate intermediate.

Methodology (Carbamate-based Route) [16]

  • Preparation of Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate :

    • In a reactor, dissolve ADMP and a base like N,N-dimethylaniline in a solvent such as dioxane.

    • Cool the mixture to 5-15°C.

    • Slowly add phenyl chloroformate dropwise, maintaining the cool temperature.

    • After addition, allow the reaction to warm to 25-35°C and stir for approximately 10 hours.

    • Work up the reaction, typically by adding dilute acid and filtering, to isolate the crude phenyl carbamate intermediate.

  • Condensation Reaction :

    • Charge a condensation vessel with the 3-(ethylsulfonyl)-2-pyridinesulfonamide raw material, acetonitrile, and triethylamine.

    • Stir for 10-15 minutes to ensure dissolution and mixing.

    • Add the phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate prepared in the previous step.

    • Maintain the reaction temperature at 20-30°C for 2-3 hours.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Add dilute acid to the residue and stir for 1 hour to precipitate the product.

    • Filter, wash the filter cake with deionized water and then an organic solvent like ethyl acetate, and dry to obtain the Rimsulfuron crude product, which can be further purified.

Causality: Phenyl chloroformate is an effective reagent for converting the amino group of ADMP into a carbamate, which serves as an activated intermediate for the subsequent coupling. The use of a base in both steps is critical for neutralizing acidic byproducts (HCl and phenol, respectively), thereby ensuring high conversion rates.

Broader Applications and Future Scope

While the 4,6-dimethoxypyrimidine core is most prominently featured in sulfonylurea herbicides, the broader pyrimidine scaffold is a subject of ongoing research for other agrochemical applications. Studies have demonstrated that novel pyrimidine derivatives exhibit potential as fungicides and insecticides, indicating the versatility of this chemical class.[17] The continued exploration of structural modifications to the pyrimidine ring is a promising avenue for the discovery of new agrochemicals with novel modes of action to combat evolving resistance in weeds, fungi, and insects.

References

General Protocol for the Synthesis of Substituted 2,4-Diaminopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Enduring Pharmacological Significance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous therapeutic agents.[1] Its prominence stems from its ability to mimic the purine core of folic acid, enabling it to act as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of DNA and amino acids in a wide range of organisms.[1] Consequently, substituted 2,4-diaminopyrimidines have been successfully developed as antibacterial (e.g., Trimethoprim), antiprotozoal (e.g., Pyrimethamine), and anticancer (e.g., Methotrexate) drugs.[1][3] More recent research has expanded their therapeutic potential to include inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment, as well as agents against emergent pathogens like Mycobacterium tuberculosis and Bacillus anthracis.[2][4][5][6]

This application note provides a comprehensive overview of the general synthetic strategies for accessing substituted 2,4-diaminopyrimidines, offering detailed protocols and insights into the underlying chemical principles for researchers in drug discovery and development.

Core Synthetic Strategies: Building the Pyrimidine Ring

The construction of the 2,4-diaminopyrimidine ring system can be broadly approached through two main strategies:

  • Cyclocondensation Reactions: Building the pyrimidine ring from acyclic precursors. This is the most common and versatile approach.

  • Modification of a Pre-formed Pyrimidine Ring: Introducing the desired amino groups and other substituents onto an existing pyrimidine scaffold.

This guide will focus on the most prevalent and reliable methods within each of these strategies.

Strategy 1: Cyclocondensation Reactions for Primary Synthesis

The cornerstone of 2,4-diaminopyrimidine synthesis is the cyclocondensation of a guanidine moiety with a three-carbon component. The choice of the three-carbon synthon dictates the substitution pattern of the final product.

Method 1A: Condensation of Guanidine with β-Dicarbonyl Compounds

This is a classic and highly effective method for preparing 2,4-diamino-6-substituted pyrimidines, often starting with the synthesis of a 2,4-diamino-6-hydroxypyrimidine intermediate. The reaction involves the condensation of guanidine with a β-ketoester, such as ethyl cyanoacetate.[7]

Causality of Experimental Choices:

  • Guanidine: Serves as the N-C-N fragment, providing the two nitrogen atoms for the pyrimidine ring and the exocyclic amino group at the 2-position.

  • β-Ketoester (e.g., Ethyl Cyanoacetate): Provides the three-carbon backbone (C5, C6, and the carbon of the cyano group which becomes C4). The ester and cyano groups are activating groups that facilitate the initial condensation and subsequent cyclization.

  • Basic Conditions (e.g., Sodium Ethoxide): A strong base is required to deprotonate the acidic α-carbon of the β-ketoester, forming a nucleophilic enolate that attacks the guanidine.

Experimental Workflow Diagram:

workflow cluster_reaction Reaction cluster_intermediate Intermediate cluster_modification Further Modification Guanidine Guanidine HCl Condensation Condensation & Cyclization Guanidine->Condensation Beta_Ketoester β-Ketoester (e.g., Ethyl Cyanoacetate) Beta_Ketoester->Condensation Base Base (e.g., Sodium Ethoxide) Base->Condensation Intermediate 2,4-Diamino-6-hydroxypyrimidine Condensation->Intermediate Chlorination Chlorination (e.g., POCl3) Intermediate->Chlorination Final_Product Substituted 2,4-Diaminopyrimidine Chlorination->Final_Product

Caption: General workflow for synthesis via a hydroxypyrimidine intermediate.

Detailed Protocol 1A: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [7]

  • Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.

  • Formation of Enolate: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 equivalent).

  • Preparation of Guanidine Free Base: In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol as described in step 1. To this, add guanidine hydrochloride (1.02 equivalents). The sodium chloride precipitate is removed by filtration.

  • Condensation and Cyclization: Add the clear ethanolic guanidine solution to the ethyl sodiocyanoacetate solution. Heat the mixture under reflux for 2 hours.

  • Work-up and Isolation: Evaporate the reaction mixture to dryness. Dissolve the solid residue in boiling water and acidify with glacial acetic acid. Upon cooling, the 2,4-diamino-6-hydroxypyrimidine will precipitate and can be collected by filtration.

The resulting 2,4-diamino-6-hydroxypyrimidine can be converted to the more versatile 2,4-diamino-6-chloropyrimidine by treatment with phosphorus oxychloride (POCl₃).[5][8] This chloro-intermediate serves as a key building block for further functionalization via nucleophilic substitution or cross-coupling reactions.[8]

Method 1B: The Biginelli Reaction and its Modifications

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or a urea derivative (like guanidine) to form dihydropyrimidines.[9][10] This method is particularly useful for creating diverse libraries of compounds due to the wide availability of all three components.[11][12]

Causality of Experimental Choices:

  • Aldehyde: Determines the substituent at the C4 position of the resulting pyrimidine. A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be used.[11]

  • β-Dicarbonyl Compound: Forms the C5-C6 bond and the substituent at C6. Common examples include ethyl acetoacetate and acetylacetone.

  • Guanidine: Provides the N1, C2, and N3 atoms of the ring, along with the 2-amino group.

  • Catalyst: While the classical Biginelli reaction uses a strong acid, modern variations employ Lewis acids, protic acids, or microwave irradiation to improve yields and reaction times.[11][13] Microwave-assisted synthesis has been shown to be particularly efficient, offering shorter reaction times and a simple workup.[11][13]

Experimental Workflow Diagram:

biginelli_workflow cluster_reaction One-Pot Reaction cluster_product Product Aldehyde Aldehyde (R1-CHO) MW_Reaction Microwave-Assisted Cyclocondensation Aldehyde->MW_Reaction Dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl->MW_Reaction Guanidine Guanidine HCl Guanidine->MW_Reaction Product Substituted 2-Amino-dihydropyrimidine MW_Reaction->Product

Caption: Simplified workflow of the microwave-assisted Biginelli reaction.

Detailed Protocol 1B: Microwave-Assisted Biginelli Synthesis of 2-Aminodihydropyrimidines [11]

  • Reaction Setup: In a microwave process vial, combine the aldehyde (1 equivalent), the β-dicarbonyl compound (1 equivalent), and guanidine hydrochloride (2 equivalents) in ethanol.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 10 minutes.

  • Work-up and Isolation: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization, often avoiding the need for column chromatography.[11]

Parameter Typical Conditions Reference
Solvent Ethanol[11]
Temperature 120 °C[11]
Time 10 minutes[11]
Guanidine Stoichiometry 2 equivalents[11]
Yields 36% - 91%[11]

Strategy 2: Modification of a Pre-formed Pyrimidine Ring

This strategy is valuable when the desired substituents are difficult to introduce during the ring-forming step or when starting from commercially available pyrimidine derivatives.

Method 2A: Nucleophilic Amination of Halogenated Pyrimidines

A common starting material for this approach is 2-amino-4-chloropyrimidine. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution by ammonia or amines.

Causality of Experimental Choices:

  • 2-Amino-4-chloropyrimidine: The electron-withdrawing nature of the pyrimidine ring and the amino group activates the chlorine atom for nucleophilic displacement.

  • Ammonia: Acts as the nucleophile to introduce the amino group at the 4-position. The reaction is typically carried out under pressure due to the volatility of ammonia.[14]

  • Solvent: A polar solvent like methanol is often used to dissolve the reactants.[14]

Detailed Protocol 2A: Synthesis of 2,4-Diaminopyrimidine from 2-Amino-4-chloropyrimidine [14]

  • Reaction Setup: In a sealed pressure vessel, mix 2-amino-4-chloropyrimidine, methanol, and aqueous ammonia.

  • Heating: Heat the sealed vessel with agitation at a temperature range of 100-150 °C for several hours.

  • Work-up and Isolation: After cooling, evaporate the reaction mixture to dryness. The resulting 2,4-diaminopyrimidine hydrochloride is often highly water-soluble.[14] It can be converted to the less soluble sulfate salt by treatment with a concentrated solution of sodium sulfate to facilitate precipitation and isolation.[14]

Method 2B: Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex, highly substituted 2,4-diaminopyrimidines, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools. These reactions allow for the introduction of aryl, heteroaryl, or vinyl groups at specific positions of the pyrimidine ring.

Causality of Experimental Choices:

  • Halogenated Pyrimidine: A bromo- or iodo-substituted 2,4-diaminopyrimidine serves as the electrophilic partner in the coupling reaction. These are often prepared from the corresponding hydroxypyrimidine.[5][8][15]

  • Boronic Acid or Alkene: The nucleophilic partner (e.g., a substituted phenylboronic acid for a Suzuki coupling or an alkene for a Heck coupling) determines the substituent to be introduced.[8][15]

  • Palladium Catalyst and Ligand: A palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand are essential for the catalytic cycle.[8]

  • Base: A base (e.g., K₂CO₃) is required for the transmetalation step in the Suzuki reaction.[8]

*Detailed Protocol 2B: General Procedure for Suzuki Coupling on a 5-Bromo-2,4-diaminopyrimidine [8]

  • Reaction Setup: Under an inert atmosphere (e.g., argon), combine the 5-bromo-2,4-diaminopyrimidine derivative (1 equivalent), the substituted phenylboronic acid (1.1-2.0 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (catalytic amount), and a base like K₂CO₃ (as a 2-3 M aqueous solution) in a suitable solvent mixture (e.g., EtOH/toluene).

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture and perform an aqueous work-up by extracting with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-2,4-diaminopyrimidine.[8]

Conclusion

The synthesis of substituted 2,4-diaminopyrimidines is a well-established field with a variety of robust and versatile methods available to the modern chemist. The choice of synthetic strategy depends largely on the desired substitution pattern and the availability of starting materials. Cyclocondensation reactions, particularly the Biginelli reaction and the condensation of guanidine with β-dicarbonyl compounds, offer a direct and efficient route to the core scaffold. For more complex targets, the functionalization of a pre-formed pyrimidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling provides a powerful approach. The protocols and insights provided in this application note serve as a foundational guide for researchers aiming to synthesize novel 2,4-diaminopyrimidine derivatives for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,4-dimethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful C-C bond-forming reaction to synthesize complex molecules. The this compound core is a valuable scaffold in medicinal chemistry, and its effective functionalization is crucial for the development of novel therapeutics.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the pyrimidine substrate, forming a Pd(II) complex.[1][2]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide or triflate.[1][3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Complex) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out R¹-R² (Coupled Product) pd2_trans->product_out reagents_in R¹-X (this compound-X) reagents_in->pd2_ox boronic_acid R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ boronic_acid->pd2_trans

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Q2: Why can this compound be a challenging substrate?

While the Suzuki coupling is versatile, pyrimidines, in general, present unique challenges. The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] Furthermore, the two electron-donating methoxy groups on this compound increase the electron density of the ring. This can slow down the rate-determining oxidative addition step, especially when using less reactive halides like chlorides.[2][6]

Q3: What is the best leaving group (X) to use on the this compound ring?

The choice of leaving group (X) significantly impacts reactivity. The general order of reactivity for halides in Suzuki couplings is I > Br > OTf >> Cl.[2]

  • Iodides (I): Highly reactive and often give good results under mild conditions, but they can be more expensive and less stable.

  • Bromides (Br): A good balance of reactivity and stability, making them a common choice for many applications.[6]

  • Triflates (OTf): Also very reactive, comparable to bromides.

  • Chlorides (Cl): Generally the least reactive due to the strong C-Cl bond.[2] Successful coupling of chloro-pyrimidines often requires more specialized and highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands.[2][7][8] However, chloro-pyrimidines are often more commercially available and cost-effective.[7]

Q4: How should I choose the boronic acid or boronate ester for my reaction?

The stability and purity of the boronic acid are critical. Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive. It's advisable to use fresh, high-purity boronic acids or to check their quality before use.

For particularly sensitive substrates or to avoid issues with protodeboronation (see Troubleshooting section), consider using boronate esters, such as pinacol esters (Bpin) or potassium trifluoroborate salts (BF3K).[4] These are often more stable than the corresponding boronic acids.[4]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction isn't working, or the yield is very low. What should I check first?

A: Low conversion is a common issue that can often be traced back to one of the following factors:

  • Inactive Catalyst: The choice of palladium source and ligand is paramount. For an electron-rich substrate like this compound, particularly if it's a chloride, a standard catalyst like Pd(PPh₃)₄ may not be active enough.[9] Consider using a more electron-rich and bulky ligand.

  • Improper Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4] If the base is too weak, the reaction may not proceed. If it is too strong, it can lead to side reactions.

    • Weak Bases (e.g., Na₂CO₃): Often require higher temperatures.

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Generally more effective, especially for less reactive substrates.

    • Aqueous vs. Anhydrous: The presence of water is often beneficial, but for sensitive substrates, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) might be necessary.[5]

  • Solvent Issues: The solvent must be appropriate for the reaction temperature and solubilize the reagents. Common choices include dioxane, THF, toluene, and DMF, often with water as a co-solvent.[10][11] Crucially, all solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

  • Poor Reagent Quality: As mentioned, ensure your boronic acid is of high quality. Similarly, verify the purity of your this compound starting material.

Troubleshooting Summary Table:

Symptom Potential Cause Suggested Solution
No reactionInactive catalyst systemSwitch to a more active ligand (e.g., a Buchwald-type biarylphosphine ligand like XPhos or SPhos). Use a pre-catalyst to ensure efficient generation of Pd(0).[6]
Insufficiently strong baseChange from a carbonate base (e.g., Na₂CO₃) to a phosphate (K₃PO₄) or fluoride (CsF).
Oxygen contaminationEnsure rigorous degassing of all solvents (including water) and maintain a positive pressure of an inert gas (Argon or Nitrogen).
Low ConversionSlow oxidative additionIf using a chloro-pyrimidine, increase the temperature and/or switch to a more electron-rich ligand.[6]
Poor reagent solubilityTry a different solvent system, for example, dioxane/water or DMF/water.[10][12]
Catalyst poisoningThe nitrogen atoms of the pyrimidine may be inhibiting the catalyst. A change in ligand can sometimes mitigate this.[5][13]
Problem 2: Significant Side Product Formation

Q: I'm getting my product, but also several significant impurities. What are they and how can I prevent them?

A: Side reactions can compete with the desired coupling, reducing your yield and complicating purification. Here are the most common culprits:

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond. It's often promoted by high temperatures and the presence of water.[6][14]

    • Solution: Use a more stable boronate ester (e.g., BPin, MIDA, or BF₃K).[4] You can also try using less water or a different base. Sometimes, simply lowering the reaction temperature can help.[6]

  • Homocoupling: Dimerization of the boronic acid (R²-R²) or the pyrimidine (R¹-R¹) can occur. Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture.[6]

    • Solution: Rigorous degassing is the best preventative measure. Using bulky ligands can also disfavor the formation of homocoupled products.[6]

  • Dehalogenation: The starting pyrimidine halide is reduced, replacing the C-X bond with a C-H bond.

    • Solution: This can be caused by certain bases or impurities. Ensure high-purity reagents and consider screening different bases.

Side_Reactions Figure 2: Common Side Reactions cluster_start Starting Materials cluster_products Products R¹-X Pyrimidine-X desired R¹-R² (Desired Product) R¹-X->desired dehalo R¹-H (Dehalogenation) R¹-X->dehalo Impurities R²-B(OH)₂ Boronic Acid R²-B(OH)₂->desired proto R²-H (Protodeboronation) R²-B(OH)₂->proto H₂O, Heat homo R²-R² (Homocoupling) R²-B(OH)₂->homo O₂

References

Technical Support Center: Synthesis of 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dimethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our focus is on providing practical, experience-driven insights to help you identify, mitigate, and eliminate common byproducts, ensuring the highest purity of your final product.

Introduction to Synthetic Strategies and Potential Pitfalls

This compound is a crucial intermediate in the synthesis of various biologically active molecules. The two most prevalent synthetic routes start from either 2,4-dichloropyrimidine or uracil. While seemingly straightforward, both pathways are susceptible to the formation of specific byproducts that can complicate purification and compromise the yield and purity of the desired product. This guide will dissect these challenges and offer robust solutions.

Part 1: Troubleshooting Guide for Common Byproducts

This section addresses the most frequently encountered issues during the synthesis of this compound, categorized by the synthetic route.

Route 1: Synthesis from 2,4-Dichloropyrimidine

The reaction of 2,4-dichloropyrimidine with a methoxide source, typically sodium methoxide, is a common and efficient method. However, it is prone to incomplete reaction and side reactions.

Diagram of Reaction Pathway and Byproduct Formation:

A 2,4-Dichloropyrimidine C 2-Chloro-4-methoxypyrimidine (Byproduct 1a) A->C + 1 eq. MeO⁻ (at C4) D 4-Chloro-2-methoxypyrimidine (Byproduct 1b) A->D + 1 eq. MeO⁻ (at C2, minor) B This compound (Product) E 2-Methoxy-4-hydroxypyrimidine (Byproduct 2) B->E + H₂O (Hydrolysis) C->B + 1 eq. MeO⁻ C->E + H₂O (Hydrolysis) D->B + 1 eq. MeO⁻ A Uracil C 2-Methoxy-4-hydroxypyrimidine (Byproduct 1) A->C + 1 eq. Methylating Agent D 4-Methoxy-2-hydroxypyrimidine (Byproduct 2) A->D + 1 eq. Methylating Agent E N-methylated Uracils (Byproduct 3) A->E N-methylation B This compound (Product) C->B + 1 eq. Methylating Agent D->B + 1 eq. Methylating Agent

Recrystallization techniques for purifying 2,4-Dimethoxypyrimidine products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Technical Support Center: Recrystallization of 2,4-Dimethoxypyrimidine

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common challenges in its recrystallization.

This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in biological assays. Recrystallization is a powerful and cost-effective technique for purification, predicated on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[1] This guide provides a structured approach to optimizing this process.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the recrystallization of this compound in a direct question-and-answer format.

Question 1: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue that typically points to one of three root causes: the solution is not supersaturated, the chosen solvent is inappropriate, or the nucleation process is inhibited.[2]

  • Causality & Solution:

    • Insufficient Concentration: Your compound may be too dilute. The principle of recrystallization relies on creating a supersaturated solution upon cooling, where the concentration of the solute exceeds its solubility limit at that lower temperature.[1]

      • Action: Gently reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again. If this fails, you can remove the solvent entirely via rotary evaporation and restart the process with less solvent.[2][3]

    • Inhibited Nucleation: Crystal formation requires an initial "seed" or nucleation site for the molecules to begin arranging into a lattice. Spontaneous nucleation may not always occur.

      • Action 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide effective nucleation sites.[2][4]

      • Action 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[2][3][4]

      • Action 3 (Evaporation): Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Reintroducing this rod into the solution can initiate crystallization.[2][3]

Question 2: My product has separated as an oil, not as crystals. How can I fix this "oiling out"?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often caused by cooling the solution too quickly or the presence of significant impurities that depress the melting point.

  • Causality & Solution:

    • Rapid Cooling: If the solution is cooled too quickly, molecules do not have sufficient time to orient themselves into an ordered crystal lattice.

      • Action: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[3] Then, allow the flask to cool much more slowly. Insulate the flask by covering it with a beaker or placing it in a warm bath that is allowed to cool to room temperature gradually.[2]

    • High Impurity Level: Impurities can disrupt crystallization and lower the melting point of the mixture.

      • Action: If slow cooling doesn't resolve the issue, the crude product may require pre-purification. Techniques like column chromatography may be necessary to remove the bulk of impurities before attempting recrystallization.[2]

    • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.

      • Action: Choose a solvent with a lower boiling point. Alternatively, use a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly.

Question 3: My yield of pure crystals is very low. What went wrong?

A low recovery rate is frustrating but often correctable. It typically results from using too much solvent or from the product having significant solubility even at low temperatures.

  • Causality & Solution:

    • Excess Solvent: The most common cause of low yield is using more hot solvent than is necessary to dissolve the compound. The excess solvent will retain more of your product in the solution (the "mother liquor") even after cooling.[5]

      • Action: In your next attempt, use the minimum amount of boiling solvent required to fully dissolve the crude solid.[4] For the current batch, you can attempt to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

    • Insufficient Cooling: The solubility of this compound may still be significant at room temperature.

      • Action: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[4]

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized prematurely on the filter funnel, leading to loss of material.

      • Action: To prevent this, heat the filtration apparatus (funnel and receiving flask) before filtration. You can also add a small excess of hot solvent before filtering to ensure the product remains in solution.

Question 4: I've recrystallized my product, but a melting point analysis shows it's still impure. Why?

The goal of recrystallization is purification, so this outcome indicates a flaw in the process, usually related to solvent choice or cooling rate. A pure compound should have a sharp melting point range (typically < 2°C).[4]

  • Causality & Solution:

    • Poor Solvent Choice: The chosen solvent may not effectively differentiate between your product and a key impurity, meaning the impurity is also insoluble in the cold solvent and co-precipitates.

      • Action: A different solvent or solvent system is required. Experiment with solvents of different polarities. (See the solvent selection table below).

    • Crystallization Was Too Fast: As mentioned, rapid crystal growth can trap impurities within the crystal lattice.[3]

      • Action: Repeat the recrystallization, ensuring the solution cools as slowly as possible to allow for the formation of a pure, ordered crystal lattice that excludes impurity molecules.

Experimental Protocols & Data

Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves.[1]

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystal Growth: Crystal formation should begin as the solution cools. The process can take anywhere from 20 minutes to several hours.

  • Further Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 20 minutes to maximize precipitation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[2]

  • Drying: Allow the crystals to dry completely under vacuum. Confirm purity via melting point analysis or another suitable analytical method.

Data Presentation: Recommended Solvent Systems

Choosing the right solvent is the most critical step in recrystallization. The ideal solvent will dissolve this compound completely when hot but poorly when cold.

Solvent SystemBoiling Point (°C)Rationale & Use Case
Ethanol 78A good starting point for many pyrimidine derivatives.[6] It's moderately polar and effective for removing non-polar impurities.
Ethyl Acetate 77Often used for purifying related amino-pyrimidines.[7] Good for moderately polar compounds.
Toluene 111An effective non-polar solvent, useful if your impurities are polar. Has been used for recrystallizing related pyrimidine products.[8]
Hexane/Ethyl Acetate VariableA common mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy. Clarify with a drop of ethyl acetate and cool. Allows for fine-tuning of polarity.[9]
Methanol/Water VariableFor polar compounds. Dissolve in minimal hot methanol, then add hot water dropwise until persistent cloudiness appears. Clarify with a drop of methanol and cool slowly.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve in Hot Solvent & Cool check_crystals Do Crystals Form? start->check_crystals no_crystals_actions Problem: No Crystals Actions: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Some Solvent check_crystals->no_crystals_actions No check_oil Is it an Oil? check_crystals->check_oil Yes check_again Do Crystals Form Now? no_crystals_actions->check_again success Success: Pure, Dry Crystals check_again->success Yes failure Failure: Consider Different Solvent or Chromatography check_again->failure No oil_actions Problem: Oiling Out Actions: 1. Reheat & Add More Solvent 2. Cool Much Slower 3. Change Solvent check_oil->oil_actions Yes check_yield Check Yield & Purity (Filtration & MP Analysis) check_oil->check_yield No (Solid Formed) oil_actions->success check_purity Is Yield High & Purity Good? check_yield->check_purity check_purity->success Yes low_yield_impure Problem: Low Yield or Impure Actions: - Low Yield: Use Less Solvent, Cool Longer - Impure: Recrystallize Slower, Change Solvent check_purity->low_yield_impure No low_yield_impure->success

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

Impurities will depend on the synthetic route. A common synthesis involves the methylation of 2,4-dihydroxypyrimidine (uracil). Potential impurities could include:

  • Unreacted Starting Material: Residual 2,4-dihydroxypyrimidine.[10]

  • Incomplete Reaction Products: 2-hydroxy-4-methoxypyrimidine or 4-hydroxy-2-methoxypyrimidine.

  • Reagent-derived Impurities: Byproducts from the methylating agent used (e.g., dimethyl sulfate).[6]

  • Side-Reaction Products: Depending on the reaction conditions, other undesired products may form.[11]

Q2: My compound is only soluble in high-boiling solvents like DMF or DMSO. How can I recrystallize it?

Standard cooling crystallization is difficult with these solvents due to their high boiling points and tendency to hold onto solutes. The preferred method is anti-solvent vapor diffusion .[2][12]

  • Methodology:

    • Dissolve your this compound product in a minimal amount of DMF or DMSO in a small, open container (e.g., a small vial).

    • Place this vial inside a larger, sealable container (like a beaker or jar).

    • Add a layer of a volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether, dichloromethane, or pentane) to the larger container, ensuring the level is below the top of the inner vial.[2][12]

    • Seal the larger container. Over time, the volatile anti-solvent will slowly diffuse as a vapor into the DMF/DMSO solution. This gradually decreases the solubility of your compound, promoting the slow and controlled growth of high-quality crystals.[12]

Q3: Can I use a mixture of solvents for recrystallization?

Absolutely. Using a binary solvent system is a powerful technique when no single solvent provides the ideal solubility profile.[9] The pair should consist of one solvent that readily dissolves this compound (a "good" solvent) and another in which it is poorly soluble (a "poor" solvent). The two solvents must be miscible. The process involves dissolving the compound in a minimum of the hot "good" solvent and then adding the hot "poor" solvent dropwise until the solution just begins to turn cloudy (the saturation point). A drop or two of the "good" solvent is then added to re-clarify the solution, which is then cooled slowly.

References

Technical Support Center: Stability and Handling of 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers, chemists, and drug development professionals working with 2,4-dimethoxypyrimidine. It provides in-depth technical information, troubleshooting advice, and practical protocols to address common challenges related to the stability and reactivity of this versatile chemical intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What is the general stability profile of this compound?

Under anhydrous and neutral conditions, this compound is a relatively stable compound.[1] Its stability is, however, highly dependent on the reaction environment, particularly pH, temperature, and the presence of strong oxidizing or reducing agents. The methoxy groups are the most common points of reactivity, especially under acidic conditions.

Q2: How does pH impact the stability of this compound?

The pH of the reaction medium is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 6): The compound is susceptible to hydrolysis in acidic media, which can lead to the cleavage of one or both methoxy groups. This process is accelerated by increased temperature and lower pH. The degradation proceeds through protonation of a ring nitrogen, making the C2 and C4 positions more electrophilic and prone to nucleophilic attack by water. This can result in the formation of 2-methoxy-4-hydroxypyrimidine and subsequently uracil.[2]

  • Neutral Conditions (pH 6-8): this compound exhibits its highest stability in this pH range at ambient temperature.

  • Basic Conditions (pH > 8): The compound is generally more stable in basic media compared to acidic conditions. However, prolonged exposure to strong bases at elevated temperatures can lead to slow degradation.

Q3: Is this compound sensitive to oxidation or reduction?

  • Oxidation: While this compound is resistant to N-oxidation by some common reagents like m-CPBA, strong oxidizing conditions can lead to degradation of the pyrimidine ring.[3] Reactions involving potent oxidants should be approached with caution, and the use of an inert atmosphere is recommended if oxidation is a concern.

  • Reduction: Catalytic hydrogenation can reduce the pyrimidine ring, and in some cases may lead to ring opening and the formation of low molecular weight byproducts.[4] The choice of catalyst and reaction conditions is crucial to control the extent of reduction.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry, well-ventilated place, protected from moisture and light.[5] Storing at room temperature is generally acceptable for shorter periods.[6]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Scenario 1: Unexpected Demethylation
  • Problem: You observe the formation of 2-methoxy-4-hydroxypyrimidine or uracil as a byproduct in your reaction.

  • Root Cause Analysis: This is a classic sign of hydrolysis of the methoxy groups, likely due to acidic conditions in your reaction mixture. These acidic conditions could be from an added reagent or generated in situ.

  • Corrective Actions:

    • pH Control: If your reaction tolerates it, add a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize any acid.

    • Temperature Reduction: Lowering the reaction temperature can significantly decrease the rate of hydrolysis.

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water.

Scenario 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
  • Problem: An attempt to substitute one of the methoxy groups with a nucleophile results in a low yield of the desired product.

  • Root Cause Analysis: Methoxy groups are not ideal leaving groups. For a successful SNAr reaction, the pyrimidine ring needs to be sufficiently activated. The regioselectivity of the substitution is also a key factor. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in dichloropyrimidines, and this preference can be influenced by other substituents on the ring.[7][8]

  • Corrective Actions:

    • Ring Activation: Consider adding a Lewis acid to coordinate to a ring nitrogen and enhance the electrophilicity of the C2/C4 positions.

    • Leaving Group Modification: If feasible, convert the methoxy group to a better leaving group (e.g., a tosylate).

    • Reaction Conditions Optimization: Experiment with different solvents and temperatures to find the optimal conditions for your specific nucleophile.

III. Experimental Protocols & Data

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% H₂O₂

  • HPLC-grade water and acetonitrile

  • HPLC system with UV detector

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

  • For each condition (acidic, basic, oxidative, thermal), dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.

  • For thermal stress, incubate a solution of the compound in a neutral buffer at elevated temperatures (e.g., 60°C, 80°C).

  • Incubate the solutions at room temperature (or the specified temperature for thermal stress) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC to determine the percentage of remaining this compound.

Table 1: Illustrative Forced Degradation Data

ConditionTime (hours)% Degradation (Illustrative)Primary Degradant
0.1 M HCl, RT2415%2-methoxy-4-hydroxypyrimidine
0.1 M NaOH, RT24< 5%-
3% H₂O₂, RT24< 5%-
Neutral Buffer, 80°C2410%2-methoxy-4-hydroxypyrimidine

IV. Visual Guides

Acid-Catalyzed Hydrolysis of this compound

hydrolysis_mechanism start This compound protonation Protonation (H+) start->protonation intermediate1 Protonated Intermediate protonation->intermediate1 h2o_attack H2O Attack at C4 intermediate1->h2o_attack intermediate2 Tetrahedral Intermediate h2o_attack->intermediate2 meoh_loss Loss of Methanol intermediate2->meoh_loss product1 2-Methoxy-4-hydroxypyrimidine meoh_loss->product1 further_hydrolysis Further Hydrolysis product1->further_hydrolysis product2 Uracil further_hydrolysis->product2

Caption: Proposed mechanism for the acid-catalyzed hydrolysis.

Troubleshooting Workflow for Unexpected Byproducts

troubleshooting_workflow start Unexpected Byproduct Observed identify Identify Byproduct (LC-MS, NMR) start->identify is_hydrolysis Is it a hydrolysis product? identify->is_hydrolysis is_oxidation Is it an oxidation product? is_hydrolysis->is_oxidation No solution_hydrolysis Implement Corrective Actions: - Control pH - Reduce Temperature - Use Anhydrous Conditions is_hydrolysis->solution_hydrolysis Yes other Other Side Reaction is_oxidation->other No solution_oxidation Implement Corrective Actions: - Use Inert Atmosphere - Employ Milder Reagents is_oxidation->solution_oxidation Yes solution_other Re-evaluate Reaction Mechanism and Purity of Starting Materials other->solution_other

Caption: Decision tree for addressing unexpected byproducts.

V. References

  • BenchChem. (n.d.). Stability and Storage of this compound-5-boronic acid: A Technical Guide. Retrieved from BenchChem website.

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. HETEROCYCLES, 16(4).

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine 97. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances. doi:10.1039/D2RA04669E

  • PubMed. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule.

  • Chemistry Stack Exchange. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Retrieved from --INVALID-LINK--

  • Oregon State University. (n.d.). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.

  • ChemicalBook. (n.d.). This compound CAS#: 3551-55-1. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (1979). A mild method of hydrolysis of 2, 4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils.

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 5-Chloro-2,4-dimethoxypyrimidine. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2024). SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine.

  • Journal of the American Chemical Society. (n.d.). Relative enthalpies of 1,3-dimethyl-2,4-pyrimidinedione, this compound, and 4-methoxy-1-methyl-1-2-pyrimidinone: estimation of the relative stabilities of two protomers of uracil.

  • ResearchGate. (n.d.). Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid.

  • NIH. (n.d.). 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine.

  • RSC Publishing. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.

  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.

References

Technical Support Center: Navigating the Scale-Up of 2,4-Dimethoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this critical chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Overview of Synthetic Strategies

The industrial production of this compound (DMOP) predominantly relies on two primary synthetic routes, each with its own set of challenges, particularly during scale-up.

  • From Uracil (2,4-Dihydroxypyrimidine): This route involves the chlorination of uracil to form 2,4-Dichloropyrimidine, followed by a nucleophilic substitution with sodium methoxide.

  • Direct Methoxylation of a Dihalopyrimidine: This is the more common final step, where 2,4-Dichloropyrimidine is treated with a methoxylating agent.

Our focus will be on the challenges arising from the conversion of 2,4-Dichloropyrimidine to this compound, as this step is often fraught with difficulties during scale-up.

Core Reaction Pathway

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation Uracil Uracil (2,4-Dihydroxypyrimidine) DCP 2,4-Dichloropyrimidine Uracil->DCP Chlorination DMOP This compound DCP->DMOP Nucleophilic Aromatic Substitution NaOCH3 Sodium Methoxide POCl3 POCl₃ / SOCl₂

Caption: Common synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis and scale-up of this compound in a question-and-answer format.

A. Reagent Handling and Preparation

Question 1: We are observing inconsistent yields in our methoxylation step. Could the quality of our sodium methoxide be the issue?

Answer: Absolutely. Sodium methoxide is a highly reactive and hygroscopic reagent, and its quality is paramount for a successful and reproducible synthesis.[1][2][3]

  • The "Why": Sodium methoxide readily hydrolyzes upon contact with moisture to form sodium hydroxide and methanol.[2] This degradation not only consumes your active reagent, leading to lower yields, but the presence of sodium hydroxide can also promote unwanted side reactions.

  • Troubleshooting Steps:

    • Moisture Content Analysis: Before use, determine the moisture content of your sodium methoxide. For large-scale synthesis, it is advisable to use freshly prepared sodium methoxide or ensure your commercial supply is from a reputable source with a low water content specified on the certificate of analysis.

    • Inert Atmosphere: Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent atmospheric moisture contamination.

    • Proper Storage: Store sodium methoxide in tightly sealed, air-tight containers, away from sources of moisture.[2]

Question 2: What are the safety considerations for handling sodium methoxide on a large scale?

Answer: Sodium methoxide is a hazardous material, and its handling requires strict safety protocols, especially at an industrial scale.[1][3]

  • Key Hazards:

    • Corrosive: It is a strong base and can cause severe skin and eye burns.

    • Flammable: The reaction with water is highly exothermic and can ignite the generated methanol vapors.[2][3]

    • Reactive: It reacts violently with water and acids.

  • Safety Protocols:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

    • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

    • Fire Safety: Have a Class B fire extinguisher (for flammable liquids) readily available. Do not use water to extinguish a sodium methoxide fire.

    • Spill Management: In case of a spill, do not use water. Neutralize the spill with a weak acid (e.g., sodium bicarbonate) and absorb it with an inert material like sand or vermiculite.[2]

B. Reaction Control and Optimization

Question 3: We are seeing significant amounts of the mono-substituted intermediate (2-chloro-4-methoxypyrimidine or 4-chloro-2-methoxypyrimidine). How can we drive the reaction to completion?

Answer: The formation of mono-substituted intermediates is a common challenge and is often related to reaction stoichiometry, temperature, and reaction time.

  • The "Why": The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring can differ. Generally, the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr).[4][5][6] However, various factors, including the presence of other substituents and reaction conditions, can influence this selectivity.[4][5] Incomplete reaction can result from insufficient nucleophile or suboptimal reaction conditions.

  • Troubleshooting Workflow:

G start High Mono-substituted Impurity Detected stoichiometry Increase Sodium Methoxide Stoichiometry (e.g., 2.2-2.5 equivalents) start->stoichiometry temperature Optimize Reaction Temperature (monitor for exotherms) stoichiometry->temperature time Extend Reaction Time (monitor by HPLC/GC) temperature->time solvent Evaluate Solvent System (e.g., Methanol, THF) time->solvent result Desired Purity Achieved solvent->result

Caption: Troubleshooting mono-substitution in DMOP synthesis.

  • Detailed Steps:

    • Stoichiometry of Sodium Methoxide: Ensure you are using a sufficient excess of sodium methoxide. A molar ratio of 2.2 to 2.5 equivalents relative to 2,4-dichloropyrimidine is a good starting point for scale-up to drive the reaction to completion.

    • Temperature Control: The methoxylation reaction is exothermic.[3] Maintain a controlled temperature, typically between 40-60°C. Inadequate cooling on a larger scale can lead to temperature spikes, promoting side reactions. Conversely, a temperature that is too low can result in an incomplete reaction.

    • Reaction Time: Monitor the reaction progress using in-process controls like HPLC or GC. The reaction may require a longer duration at a larger scale to go to completion.

    • Solvent Choice: Methanol is a common solvent for this reaction as it is the conjugate acid of the nucleophile. However, other solvents like THF can also be used. The choice of solvent can influence the solubility of intermediates and the overall reaction rate.

C. Product Isolation and Purification

Question 4: Our isolated this compound has a persistent color and fails purity specifications. What are the likely impurities and how can we remove them?

Answer: Colored impurities and low purity are often due to residual starting materials, byproducts, or degradation products. Effective purification is crucial for obtaining high-quality DMOP.

  • Common Impurities:

    • Unreacted 2,4-Dichloropyrimidine

    • Mono-methoxylated intermediates (2-chloro-4-methoxypyrimidine and 4-chloro-2-methoxypyrimidine)

    • Byproducts from side reactions

    • Residual inorganic salts (e.g., NaCl)

  • Purification Strategies:

Purification Method Description Advantages Challenges in Scale-Up
Aqueous Workup Washing the reaction mixture with water and brine to remove inorganic salts and water-soluble impurities.[7]Simple and effective for removing bulk salts.Emulsion formation can be an issue at large scales.
Recrystallization Dissolving the crude product in a suitable hot solvent and allowing it to cool, causing the pure product to crystallize.Can provide high purity product.Finding a suitable solvent system can be challenging. Solvent losses can be significant.
Column Chromatography Passing the crude product through a stationary phase (e.g., silica gel) with a mobile phase to separate components based on polarity.[7]Excellent for separating closely related impurities.Can be expensive and time-consuming for large quantities. Generates significant solvent waste.
Vacuum Distillation Purifying the product by heating it under reduced pressure to its boiling point, then condensing the vapor.Effective for thermally stable, volatile compounds.The product may decompose at high temperatures. Requires specialized equipment.
  • Recommended Protocol for Purification:

    • Quenching and Workup: After the reaction is complete, carefully quench the excess sodium methoxide with a mild acid (e.g., acetic acid) to a neutral pH. Perform an aqueous workup to remove inorganic salts.[7]

    • Solvent Removal: Remove the organic solvent under reduced pressure.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of hexanes and ethyl acetate is a common starting point for pyrimidine derivatives.[7]

    • Chromatography (if necessary): If recrystallization does not yield the desired purity, column chromatography on silica gel may be necessary.[7] For pyrimidine derivatives that may be sensitive to acidic silica, neutralizing the silica gel with triethylamine can prevent degradation.[7]

III. Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dichloropyrimidine

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,4-Dichloropyrimidine148.97100 g0.6711.0
Sodium Methoxide54.0280.5 g1.492.2
Anhydrous Methanol32.041 L--

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet with 1 L of anhydrous methanol.

  • Sodium Methoxide Addition: Under a nitrogen atmosphere, carefully add 80.5 g (1.49 mol) of sodium methoxide to the methanol. The dissolution is exothermic; maintain the temperature below 30°C using the reactor jacket. Stir until all the sodium methoxide has dissolved.

  • Addition of 2,4-Dichloropyrimidine: Slowly add 100 g (0.671 mol) of 2,4-Dichloropyrimidine to the sodium methoxide solution. Maintain the temperature between 40-50°C.

  • Reaction: Heat the reaction mixture to 55-60°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess sodium methoxide by the slow addition of glacial acetic acid until the pH is ~7.

  • Isolation: Remove the methanol under reduced pressure. To the resulting residue, add 500 mL of water and 500 mL of ethyl acetate. Stir and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude this compound by recrystallization or column chromatography as needed.

IV. References

  • Understanding Sodium Methoxide: Properties, Applications, and Safe Handling in Industrial Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from 1

  • Technical Support Center: Purification of Products from this compound-5-boronic Acid Reactions - Benchchem. (n.d.). Retrieved from 7

  • Process for preparing 2,4-dihydroxypyrimidine (uracil) - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company. (n.d.). Retrieved from --INVALID-LINK--

  • Method of preparing 2,4-dihydroxypyrimidine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing). (2022). DOI:10.1039/D2RA04669E. Retrieved from --INVALID-LINK--

  • Sodium methoxide - Sciencemadness Wiki. (2019). Retrieved from --INVALID-LINK--

  • Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Sodium methoxide - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Retrieved from --INVALID-LINK--

  • Sodium Methoxide - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • 2,4-Dichloropyrimidine synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ - BOC Sciences. (n.d.). Retrieved from --INVALID-LINK--

  • Uses and Preparation of Uracil - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec. (n.d.). Retrieved from --INVALID-LINK--

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine - Journal of the Chinese Chemical Society. (n.d.). Retrieved from --INVALID-LINK--

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023). Retrieved from --INVALID-LINK--

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - ResearchGate. (2005). Retrieved from --INVALID-LINK--

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - Thieme. (n.d.). Retrieved from --INVALID-LINK--

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. - PubMed. (2005). Retrieved from --INVALID-LINK--

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine - WuXi AppTec. (n.d.). Retrieved from --INVALID-LINK--

  • Uracil - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine - Asian Journal of Chemistry. (2019). Retrieved from --INVALID-LINK--

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving Regioselectivity of Reactions with 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 2,4-dichloropyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile scaffold. We understand that achieving the desired regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions can be a significant challenge, often leading to difficult-to-separate isomeric mixtures and compromised yields.[1]

This resource provides in-depth, field-proven insights and troubleshooting strategies to empower you to control the C4 versus C2 reactivity of the pyrimidine core. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the "default" regioselectivity for SNAr reactions on an unsubstituted 2,4-dichloropyrimidine, and why?

A: Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is a cornerstone of dichloropyrimidine chemistry and is primarily due to electronic factors. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The C4 and C2 positions are most activated because the nitrogen atoms can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.[3][4] Computational analyses, such as examinations of the Lowest Unoccupied Molecular Orbital (LUMO), show that for the unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 position, making it the more electrophilic and kinetically favored site for nucleophilic attack.[5]

Q2: Can the inherent C4-selectivity be reversed to favor the C2 position?

A: Yes, absolutely. While C4 is the kinetically favored position in many cases, the selectivity is not absolute and can be influenced and even completely reversed by several factors.[2][5] Key strategies to achieve C2 selectivity include:

  • Introducing Electron-Donating Groups (EDGs): Placing an EDG (e.g., -OMe, -NHMe) at the C6 position can dramatically alter the electronic landscape of the ring, making the C2 position more susceptible to nucleophilic attack.[2][5]

  • Utilizing Specific Nucleophiles: The choice of nucleophile is critical. For instance, tertiary amines have been shown to exhibit excellent selectivity for the C2 position, especially when an electron-withdrawing group is present at C5.[2][6][7] Similarly, certain alkoxides and formamide anions can also selectively target the C2 position under specific conditions.[8]

  • Catalyst Control in Cross-Coupling: In palladium-catalyzed reactions, the choice of ligand can override the inherent substrate-controlled selectivity. While most Pd-catalyzed couplings favor C4, specific bulky N-heterocyclic carbene (NHC) ligands have been discovered to uniquely promote C2-selective C-S coupling.[9][10]

Q3: My reaction is producing an inseparable mixture of C2 and C4 isomers. What is the first thing I should check?

A: The formation of isomeric mixtures is a common frustration.[1] The first and most critical parameter to investigate is temperature . SNAr reactions on dichloropyrimidines can be highly sensitive to thermal conditions. A slight increase in temperature might provide enough energy to overcome the activation barrier for the less favored pathway, leading to a loss of selectivity. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm it only if necessary, while carefully monitoring the product distribution by TLC or LC-MS.[11][12]

Q4: How do solvents and bases impact regioselectivity?

A: The reaction medium plays a crucial role.[2]

  • Solvents: The polarity of the solvent can influence the stability of the charged Meisenheimer intermediates and thus affect the reaction pathway. For example, a specific n-butanol/DIPEA (N,N-Diisopropylethylamine) system has been reported to yield a single C4-substituted product cleanly.[1][2] In other cases, polar solvents can sometimes erode selectivity.[11]

  • Bases: The choice and strength of the base are critical, particularly when using amine nucleophiles. The base deprotonates the nucleophile and can influence the equilibrium of the reaction. For some C2-selective aminations, alkaline conditions can be problematic, necessitating an acidic system like TFA/IPA (Trifluoroacetic acid/Isopropanol).[1] For highly regioselective C4-amination with secondary amines, a strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide) in conjunction with a palladium catalyst has proven effective.[13]

Troubleshooting Guides

Problem 1: Low Yield of the Desired C4-Substituted Product and Formation of C2 Isomer

You are attempting a standard SNAr reaction with a primary or secondary amine, expecting C4 substitution, but you observe a significant amount of the C2 isomer and unreacted starting material.

Logical Troubleshooting Workflow

start Problem: Low C4 Selectivity (Mixture of C2/C4 isomers) temp Step 1: Lower Reaction Temperature Run at 0°C or -20°C. Monitor by LC-MS. start->temp solvent Step 2: Change Solvent/Base System Try nBuOH/DIPEA for C4 selectivity. temp->solvent If mixture persists end Resolution: Improved C4 Selectivity temp->end If successful nucleophile Step 3: Evaluate Nucleophile Is it sterically bulky? Consider a less hindered alternative. solvent->nucleophile If mixture persists solvent->end If successful substituents Step 4: Check Ring Substituents Are there EDGs at C6 favoring C2? nucleophile->substituents If still no improvement substituents->end Address electronic effects

Caption: Troubleshooting workflow for poor C4 regioselectivity.

Potential Causes & Detailed Solutions
  • Cause: Reaction Temperature is Too High. The energy difference between the transition states for C4 and C2 attack can be small. Higher temperatures can provide sufficient energy to populate the C2-attack pathway.

    • Solution: Immediately lower the reaction temperature. Start the reaction at 0 °C or even -20 °C. Add the nucleophile slowly to the cooled solution of the dichloropyrimidine to dissipate any heat of reaction. Allow the reaction to stir at the low temperature for several hours, monitoring progress by LC-MS before considering a gradual increase in temperature.[14]

  • Cause: Suboptimal Solvent and Base Combination. The reaction environment may not be sufficiently tuned to favor the C4 pathway.

    • Solution: Switch to a proven solvent/base system for C4 selectivity. A widely cited system is n-butanol (nBuOH) as the solvent with N,N-Diisopropylethylamine (DIPEA) as the base.[1] This combination has been shown to effectively produce the C4-substituted product exclusively in many cases.

  • Cause: Steric Hindrance. While electronics favor C4, a very bulky nucleophile might face steric repulsion from the C5-hydrogen, potentially making the more exposed C2 position a competitive site.

    • Solution: If your nucleophile is sterically demanding, assess if a less hindered version could be used. If not, you may need to rely more heavily on optimizing temperature and solvent as described above.

  • Cause: Unexpected Electronic Effects. Unseen by you, the pyrimidine ring may have other substituents that alter the inherent reactivity.

    • Solution: Re-verify the structure of your starting material. An electron-donating group at the C6 position will strongly favor C2 substitution, overriding the usual preference.[5] If this is the case, your synthetic strategy may need to be redesigned.

Problem 2: Failed Attempt at C2-Selective Substitution

You are trying to synthesize a C2-substituted pyrimidine, but the reaction either fails to proceed or yields the C4 isomer instead.

Reaction Mechanism: C2 vs C4 Attack

sub 2,4-Dichloropyrimidine c4_int Meisenheimer Intermediate (Negative charge at N1, C5) sub->c4_int C4 Attack (Generally Faster) c2_int Meisenheimer Intermediate (Negative charge at N1, N3) sub->c2_int C2 Attack (Can be favored) p4 C4-Substituted Product c4_int->p4 Loss of Cl- p2 C2-Substituted Product c2_int->p2 Loss of Cl-

Caption: Competing pathways for nucleophilic substitution.

Potential Causes & Detailed Solutions
  • Cause: Incorrect Nucleophile/Substrate Combination. Most standard nucleophiles will default to C4 attack on an unsubstituted ring.

    • Solution: To achieve C2 selectivity, you must actively steer the reaction.

      • Tertiary Amines: For substrates with a C5 electron-withdrawing group (e.g., -NO₂), tertiary amines are an excellent choice for directing substitution to C2.[6][7] The reaction proceeds via an intermediate that undergoes in-situ N-dealkylation.

      • Alkoxides/Formamides: With substrates bearing a C2-methylsulfonyl (-SO₂Me) group, hard nucleophiles like alkoxides show remarkable C2 selectivity, even at very low temperatures (-78 °C).[8][15] This is due to stabilizing interactions between the nucleophile and the sulfone group.

  • Cause: Wrong Reaction Conditions for C2-Amination. Using standard basic conditions for an amination intended for C2 can be counterproductive.

    • Solution: For difficult C2-aminations, avoid strong alkaline conditions. A system of trifluoroacetic acid (TFA) in isopropanol (IPA) has been successfully used to promote substitution at the C2 position where basic conditions failed.[1]

  • Cause: Palladium Catalyst Favors C4. You are attempting a cross-coupling reaction (e.g., Suzuki, C-S coupling) and obtaining the C4 product.

    • Solution: C2-selective cross-coupling is a significant challenge and is highly catalyst-dependent. Standard catalysts like Pd(PPh₃)₄ almost always give C4 selectivity.[16] To achieve C2 C-S coupling, specialized palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands are required.[9][10] This is an advanced technique and requires careful screening of catalysts and conditions.

Data Summary & Key Parameters

The regiochemical outcome of reactions on 2,4-dichloropyrimidine is a delicate balance of several factors. The following table summarizes the general influence of key parameters on the C4/C2 product ratio.

FactorCondition Favoring C4 SubstitutionCondition Favoring C2 SubstitutionSupporting Citation(s)
Ring Substituents Unsubstituted, or EWG at C5 (e.g., -NO₂, -CN)EDG at C6 (e.g., -OMe, -NH₂)[2][5][6]
Nucleophile Primary/Secondary Amines, Thiols, most common nucleophilesTertiary Amines (with C5-EWG), Alkoxides, Formamide Anions[2][6][7][8]
Temperature Low Temperature (e.g., 0 °C to RT)Higher temperatures may reduce selectivity, but are not a primary control method for C2[12][14]
Solvent/Base nBuOH / DIPEATFA / IPA (for specific aminations)[1]
Pd-Catalyst Ligand Standard ligands (e.g., PPh₃)Bulky NHC ligands (for C-S coupling)[9][10][16]

Experimental Protocols

Protocol 1: General Procedure for Highly C4-Regioselective Amination

This protocol is adapted from established methods favoring C4 substitution.[1][17]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloropyrimidine (1.0 equiv.) in anhydrous n-butanol (nBuOH).

  • Reagent Addition: Add the desired amine nucleophile (1.0-1.1 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 equiv.).

  • Reaction: Stir the mixture at room temperature. For less reactive amines, the temperature can be gently increased to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the pure 4-amino-2-chloropyrimidine derivative.

Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol leverages microwave heating to accelerate the regioselective Suzuki coupling at the C4 position.[16]

  • Setup: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.005 - 0.01 equiv., 0.5-1 mol%).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 15-30 minutes.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer (Na₂SO₄), and concentrate. Purify by column chromatography to obtain the 4-aryl-2-chloropyrimidine product.

References

Validation & Comparative

Chapter 1: The Foundation: Analyte, Objective, and Instrumentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to LC-MS Method Development for the Analysis of 2,4-Dimethoxypyrimidine

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound. Moving beyond a simple checklist of steps, we will explore the scientific rationale behind each decision, ensuring the resulting method is not only accurate and sensitive but also defensible under regulatory scrutiny.

This compound (DMP) is a key heterocyclic building block used in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its potential presence as a starting material, intermediate, or impurity necessitates a highly selective and sensitive analytical method for its detection and quantification.[3] While classical techniques like HPLC-UV exist, the unparalleled specificity and sensitivity of LC-MS, particularly tandem mass spectrometry (LC-MS/MS), make it the gold standard for trace-level analysis in complex matrices.[4]

This guide will navigate the entire lifecycle of method development, from initial analyte characterization and system selection to detailed parameter optimization and validation according to the latest international guidelines.[5] Furthermore, we will objectively compare the performance of the developed LC-MS method against traditional alternatives, providing the data necessary to justify the selection of the most appropriate technique for a given analytical challenge.

A robust method is built upon a solid foundation. Before a single sample is injected, a thorough understanding of the analyte, the analytical goals, and the available instrumentation is paramount.

Analyte Characterization: Understanding this compound (DMP)

The physicochemical properties of DMP dictate every subsequent choice in method development.

  • Structure and Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol [6][7]

  • Key Features: An aromatic pyrimidine core with two methoxy groups. The presence of two nitrogen atoms makes it basic and readily protonated, a key characteristic for mass spectrometry.

  • Polarity: DMP is a moderately polar molecule, making it an ideal candidate for Reversed-Phase Liquid Chromatography (RPLC).[8]

  • Volatility: With a boiling point of 204-205 °C, DMP is semi-volatile, suggesting that while GC-MS is a possibility, LC-MS is better suited for analyzing it in solution without thermal degradation.

Defining the Goal: The Analytical Target Profile (ATP)

Modern method development, guided by principles from ICH Q14, begins with defining an Analytical Target Profile (ATP).[5] The ATP is a prospective summary of the performance characteristics the method must achieve to be fit for its intended purpose.

Example ATP for DMP as a Genotoxic Impurity:

  • Analyte: this compound

  • Matrix: Drug Substance "X"

  • Technique: LC-MS/MS

  • Assay Type: Quantitative limit test

  • Target Level: Not to exceed 1.5 ppm (based on a Threshold of Toxicological Concern)

  • Required Performance: The method must be selective for DMP in the presence of the active pharmaceutical ingredient (API) and its other impurities, and have a Limit of Quantitation (LOQ) of ≤ 0.5 ppm. It must be accurate and precise within 15% at the target level.

Selecting the Right Tools: Instrumentation Choices

The choice of instrumentation is a critical first step.

  • Liquid Chromatography (LC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems are preferred over traditional HPLC for their ability to use sub-2 µm particle columns. This results in faster analysis times, higher peak resolution, and improved sensitivity.

  • Mass Spectrometer Ionization: For a polar molecule like DMP, Electrospray Ionization (ESI) is the most logical choice.[9][10] It's a "soft" ionization technique that typically generates an intact protonated molecule, [M+H]⁺, in the gas phase with high efficiency.[11][12] Atmospheric Pressure Chemical Ionization (APCI) serves as a viable alternative, particularly for less polar compounds, but ESI is the primary choice here.[13]

  • Mass Analyzer: A Triple Quadrupole (QqQ) mass spectrometer is the industry standard for quantitative analysis.[14] Its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[14][15]

Chapter 2: The Workflow: A Step-by-Step LC-MS Method Development Protocol

This section details the practical, systematic approach to developing a sensitive and specific LC-MS/MS method for DMP.

Experimental Protocol: Method Development Workflow

The logical flow from direct analyte characterization in the mass spectrometer to a fully optimized LC-MS method is crucial for efficiency.

G cluster_0 Step 1: MS Optimization (Direct Infusion) cluster_1 Step 2: LC Optimization cluster_2 Step 3: Integrated LC-MS Fine-Tuning infuse Infuse DMP Standard (e.g., 1 µg/mL in 50:50 ACN:H₂O) q1_scan Q1 Scan: Identify Precursor Ion [M+H]⁺ infuse->q1_scan p_scan Product Ion Scan: Fragment [M+H]⁺ to find stable product ions q1_scan->p_scan integrate Combine Optimized LC Gradient with Optimized MRM Transitions p_scan->integrate Select MRM Transitions scout Run Scouting Gradient (e.g., 5-95% B over 10 min) refine Refine Gradient around DMP Elution Time scout->refine refine->integrate Final LC Method source_opt Optimize MS Source Parameters (Gas Flow, Temperature, etc.) integrate->source_opt final_method Final, Robust Method source_opt->final_method

Caption: A systematic workflow for LC-MS/MS method development.

Step 2.1: Mass Spectrometry Parameter Optimization (Direct Infusion)
  • Objective: To determine the optimal MS parameters for DMP detection without chromatographic influence.

  • Procedure:

    • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the ESI source at a low flow rate (e.g., 10 µL/min) using a syringe pump.

    • Operate the MS in positive ion mode.

    • Precursor Ion Identification: Perform a full scan in the first quadrupole (Q1) to find the protonated molecule, [M+H]⁺. For DMP (MW 140.14), this should appear at m/z 141.1.

    • Product Ion Identification: Select m/z 141.1 in Q1 and perform a product ion scan. This involves fragmenting the precursor ion in the collision cell (Q2) with a collision gas (e.g., argon) at various collision energies (e.g., 10-40 eV).

    • MRM Transition Selection: Identify two or three of the most intense and stable product ions. A common fragmentation pathway for DMP might involve the loss of a methyl radical or formaldehyde. These precursor -> product pairs become your MRM transitions. For example:

      • 141.1 -> 110.1 (Quantitative transition)

      • 141.1 -> 96.1 (Qualitative transition)

Step 2.2: Liquid Chromatography Method Development
  • Objective: To achieve efficient chromatographic separation of DMP with good peak shape.

  • Procedure:

    • Column Selection: Start with a versatile, high-quality C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Rationale: Formic acid is a volatile modifier that aids in protonation for ESI+ mode and improves peak shape.[16] Acetonitrile is often chosen over methanol for its lower viscosity and higher elution strength in RPLC.

    • Scouting Gradient: Inject a DMP standard and run a broad gradient (e.g., 5% B to 95% B over 10 minutes) to determine its approximate retention time.

    • Gradient Optimization: Based on the scouting run, design a focused gradient that elutes the DMP peak with an appropriate retention factor (k > 2) and ensures a sharp, symmetrical peak. For example, if DMP elutes at 4 minutes in the scouting run (at ~40% B), a refined gradient might be: 20% B held for 1 min, ramp to 60% B over 5 min, then a wash and re-equilibration step.

Chapter 3: Ensuring Reliability: Method Validation per ICH Q2(R2)

A developed method is incomplete until it is validated to demonstrate its fitness for purpose.[17][18] Validation must be performed according to established guidelines, such as ICH Q2(R2), which provides a framework for the necessary validation tests.[19][20]

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity/Selectivity Analyze blank matrix, placebo, and API spiked with DMP and known impurities.No interfering peaks at the retention time of DMP. Peak purity analysis should pass.
Linearity & Range Analyze calibration standards at ≥ 5 concentration levels (e.g., 0.5 ppm to 5 ppm).Correlation coefficient (r²) ≥ 0.99. Residual plot should be random.
Accuracy (Recovery) Analyze samples spiked with DMP at three levels (e.g., LOQ, 100%, 150% of spec limit) in triplicate.Mean recovery between 80.0% and 120.0% for impurity analysis.
Precision (Repeatability) Perform ≥ 6 replicate injections of a standard solution at the target concentration.Relative Standard Deviation (RSD) ≤ 15% for impurity analysis.
Intermediate Precision Repeat precision study on a different day, with a different analyst, or on a different instrument.Overall RSD should meet the precision criteria.
Limit of Quantitation (LOQ) Determine the lowest concentration that meets accuracy and precision criteria. Often estimated from signal-to-noise ratio (S/N ≥ 10).S/N ≥ 10. Accuracy and precision must be acceptable at this concentration.
Limit of Detection (LOD) The lowest concentration that can be detected. Often estimated from signal-to-noise ratio (S/N ≥ 3).S/N ≥ 3.
Robustness Systematically vary LC parameters (e.g., column temp ±5°C, mobile phase pH ±0.2, flow rate ±10%).Method performance (e.g., retention time, peak area) remains within acceptable limits.

Chapter 4: A Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS/MS is a powerful tool, understanding its performance relative to other common analytical techniques is essential for proper method selection.

Logical Comparison of Analytical Techniques

G cluster_lms LC-MS/MS cluster_hplc HPLC-UV cluster_gcms GC-MS lms This compound Analysis hplc Alternative 1 lms->hplc Compare gcms Alternative 2 lms->gcms Compare lms_attr Attributes: - Highest Sensitivity - Highest Selectivity (MRM) - Structural Confirmation - Higher Cost/Complexity hplc_attr Attributes: - Lower Sensitivity - Lower Selectivity - No Structural Confirmation - Lower Cost/Simplicity gcms_attr Attributes: - Good Sensitivity - High Selectivity (Scan/SIM) - Requires Volatility - Potential for Derivatization

Caption: A logical comparison of primary analytical techniques for DMP.

Performance Data: LC-MS/MS vs. HPLC-UV

The table below presents a hypothetical but realistic comparison based on typical performance characteristics for the analysis of DMP as a 1.5 ppm impurity in a drug substance.

Performance MetricDeveloped LC-MS/MS Method Alternative HPLC-UV Method Justification for Superiority
Principle Separation by LC, detection by mass (precursor and product ions).Separation by LC, detection by UV absorbance.Mass detection is inherently more selective than UV absorbance.
Selectivity Excellent: Monitors a unique mass transition (m/z 141.1 -> 110.1). Unaffected by co-eluting impurities that do not share this transition.Moderate to Poor: Relies solely on retention time. Any co-eluting impurity with a similar UV spectrum will interfere.
Limit of Quantitation (LOQ) ~0.1 ppm ~5-10 ppm LC-MS/MS is typically 100-1000x more sensitive than HPLC-UV.
Confirmative Power High: The ratio of qualifier to quantifier ions provides confident identity confirmation.None: Retention time alone is not sufficient for positive identification.
Matrix Effects Potential for Ion Suppression: Can be mitigated with stable isotope-labeled internal standards and good chromatography.Less Prone to Suppression: But susceptible to baseline interference from the matrix.
Cost & Complexity High initial investment and requires more specialized expertise.Low initial investment and widely available expertise.

Conclusion

The LC-MS/MS method detailed in this guide represents the most powerful and reliable approach for the trace-level quantification of this compound. Its superior sensitivity, unparalleled selectivity, and confirmative power make it the unequivocal choice for applications where accuracy is critical, such as impurity testing in pharmaceutical development and manufacturing.[21][4] The systematic workflow—from defining the ATP and optimizing instrumental parameters to performing a rigorous validation according to ICH guidelines—ensures the development of a method that is not only scientifically sound but also meets the highest regulatory standards.[5][17]

While simpler techniques like HPLC-UV have their place for higher-concentration assays or in less complex matrices, they lack the performance required for modern trace-level impurity analysis. By understanding the principles and following the protocols outlined herein, scientists can confidently develop and deploy robust LC-MS methods that ensure product quality and patient safety.

References

A Comparative Guide to the Structural Validation of Synthesized 2,4-Dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 2,4-dimethoxypyrimidine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish a self-validating workflow, and provide field-proven protocols to ensure the scientific integrity of your findings.

The Synthetic Context: Why Rigorous Validation is Non-Negotiable

The common synthetic routes to this compound derivatives, often starting from precursors like 2,4-dichloropyrimidine or 2,4-dihydroxypyrimidine (uracil), inherently present opportunities for structural ambiguity.[1] The reaction with a methoxide source must be precisely controlled to ensure complete and regioselective substitution. Key structural questions that must be answered include:

  • Regioisomerism: Have you synthesized the 2,4-dimethoxy isomer or a different isomer, such as the 2,6- or 4,6-dimethoxy derivative?

  • Incomplete Reaction: Is there any residual mono-methoxylated or starting material present?

  • Byproduct Formation: Have any side reactions occurred, leading to unexpected molecular structures?

Answering these questions requires more than a single analytical technique. It demands a logical and integrated workflow where data from orthogonal methods are used to build an unshakeable structural proof.

Core Validation Techniques: A Comparative Analysis

The three pillars of structural validation for small organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides unique and complementary information. Spectroscopy is a cornerstone of analytical chemistry, offering a suite of tools for comprehensive characterization.[2][3][4]

Technique Primary Information Provided Strengths for Pyrimidine Derivatives Limitations Sample State
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), 2D/3D structure in solution.Excellent for distinguishing isomers through unique chemical shifts and coupling patterns. 2D NMR (HMBC) can definitively prove the location of methoxy groups.[5][6]Can be complex to interpret for novel structures without 2D experiments. Less sensitive than MS.Solution
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.Provides rapid confirmation of molecular formula.[7] Fragmentation can offer clues about the structure.[8][9]Generally cannot distinguish between isomers as they have the same mass. Fragmentation patterns can be similar for related isomers.Solid, Liquid, or Solution
X-ray Crystallography Absolute 3D atomic arrangement in the solid state, bond lengths, and angles.The "gold standard" for unambiguous structure proof.[10] It definitively resolves any questions of isomerism or connectivity.[11][12]Requires a suitable single crystal, which can be difficult and time-consuming to grow. The structure may differ slightly from the solution-state conformation.Crystalline Solid

An Integrated Workflow for Self-Validating Protocols

A trustworthy validation process does not rely on a single piece of data. Instead, it builds a case where each result corroborates the others. The following workflow illustrates this principle of a self-validating system.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Structural Elucidation Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification HRMS High-Resolution MS Purification->HRMS Confirm Formula NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Initial Assessment NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Ambiguity in 1D? XRAY X-ray Crystallography NMR_2D->XRAY Still Ambiguous or Absolute Proof Needed Final Structure Validated NMR_2D->Final XRAY->Final

Caption: Integrated workflow for structural validation.

Deep Dive: Causality in Experimental Choices

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in solution.[13] For a this compound derivative, a series of experiments are required to build a complete picture.

  • ¹H NMR: This provides the initial fingerprint. We expect to see two distinct singlets for the two methoxy groups (-OCH₃) and two doublets for the pyrimidine ring protons (H5 and H6). The integration and chemical shifts provide the first check of the structure.

  • ¹³C NMR: This experiment identifies all unique carbon atoms. For this compound, we expect to see six distinct signals: two for the methoxy carbons and four for the pyrimidine ring carbons.

  • 2D NMR (HSQC & HMBC): The Key to Isomer Identification: While 1D NMR suggests the presence of the required functional groups, 2D NMR proves their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It definitively links the H5 proton signal to the C5 carbon signal, and H6 to C6.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for placing the methoxy groups. It shows correlations between protons and carbons that are 2 or 3 bonds away. To confirm the 2,4-dimethoxy structure, we must observe a correlation from the protons of one methoxy group to the C2 carbon of the pyrimidine ring, and a correlation from the protons of the second methoxy group to the C4 carbon. Any other correlation pattern would indicate a different isomer.

G struct C2 N1 C6-H C5-H C4 N3 OMe2 O-CH3 (at C2) OMe2->struct:C2 HMBC Correlation OMe4 O-CH3 (at C4) OMe4->struct:C4 HMBC Correlation

Caption: HMBC correlations confirm methoxy group positions.

Expected ¹H and ¹³C NMR Data for this compound Core

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C2-OC H₃~4.0~54
C4-OC H₃~3.9~55
H5~6.2 (d)~105
H6~8.0 (d)~158
C2-~165
C4-~170
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.[14]
Mass Spectrometry (MS)

The first goal of MS is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential as it provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

  • Causality in Ionization: The choice of ionization method is critical.

    • Electrospray Ionization (ESI): A soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is the preferred method for confirming the molecular weight.[7]

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While less useful for determining the molecular weight of sensitive molecules, the resulting fragmentation pattern can serve as a fingerprint and provide structural clues.[9] Pyrimidine derivatives often show characteristic fragmentation pathways that can support the proposed structure.[8]

X-ray Crystallography

When NMR data is ambiguous, or when absolute, undeniable proof of structure is required (e.g., for patent filings or publications in top-tier journals), single-crystal X-ray crystallography is the ultimate arbiter.[15] It provides a three-dimensional map of electron density in the crystal, revealing the precise location of every atom.[10] This technique definitively resolves chirality and isomerism, leaving no room for doubt.[11][12][16]

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis
  • Objective: To acquire a full suite of NMR data for unambiguous structural elucidation in solution.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signals do not overlap with key analyte signals.[13]

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers all expected signals (e.g., 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for key signals).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. As ¹³C has a low natural abundance, a longer acquisition time (hundreds or thousands of scans) is necessary.

    • HSQC Acquisition: Use a standard gradient-selected HSQC pulse program. This experiment reveals one-bond ¹H-¹³C correlations.

    • HMBC Acquisition: Use a standard gradient-selected HMBC pulse program. This experiment reveals two- and three-bond ¹H-¹³C correlations and is the key to assigning the positions of substituents on the pyrimidine ring.

  • Trustworthiness Check: The structure proposed must be consistent with all observed correlations in the 1D and 2D spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition of the synthesized compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

    • Ionization: Use ESI in positive ion mode to generate the [M+H]⁺ ion.

    • Data Acquisition: Acquire the spectrum over a relevant mass range. The instrument's mass accuracy should be better than 5 ppm.

  • Trustworthiness Check: The measured mass of the [M+H]⁺ ion should match the calculated theoretical mass for the proposed elemental formula within the instrument's specified mass accuracy (e.g., < 5 ppm).

Conclusion

The structural validation of this compound derivatives is a process of systematic, evidence-based confirmation. It relies on an intelligent and integrated application of multiple analytical techniques. While HRMS provides the foundational confirmation of the elemental formula, a comprehensive suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC) is essential for definitively proving the atomic connectivity and distinguishing between isomers in solution. For cases requiring absolute proof, single-crystal X-ray crystallography serves as the final, incontrovertible authority. By following this multi-technique, self-validating approach, researchers can ensure the integrity of their work and build a solid foundation for subsequent biological and medicinal chemistry studies.

References

2,4-Dimethoxypyrimidine as an alternative to other pyrimidine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutics.[1][2][3][4] Its presence in the core structure of numerous anticancer, antiviral, and antimicrobial agents underscores its significance.[1][2][3] However, traditional pyrimidine building blocks, such as uracil and 2,4-dichloropyrimidine, present inherent limitations that can impede the efficiency and selectivity of synthetic routes. This guide introduces 2,4-dimethoxypyrimidine as a versatile and advantageous alternative, offering enhanced reactivity, improved solubility, and greater control over synthetic outcomes. Through a detailed comparison supported by experimental data and mechanistic insights, we will demonstrate why this compound is an increasingly preferred choice for the synthesis of complex, biologically active molecules.

The Limitations of Conventional Pyrimidine Building Blocks

The utility of any building block is defined by its reactivity, selectivity, and ease of handling. While uracil and 2,4-dichloropyrimidine are widely used, they possess certain drawbacks that can complicate synthetic strategies.

Uracil: Challenges of Tautomerism and Low Solubility

Uracil, a fundamental component of RNA, presents two primary challenges in organic synthesis: tautomerization and poor solubility. The presence of amide and imidic acid tautomers can lead to a mixture of products in reactions such as N-alkylation and glycosylation, reducing yields and requiring tedious purification steps.[5] Furthermore, uracil's hydrogen bonding capabilities contribute to its low solubility in many common organic solvents, often necessitating the use of harsh reaction conditions or less desirable solvents like DMSO and DMF.[6]

Another significant drawback of uracil and its derivatives is the potential for deamination of cytosine to uracil, a spontaneous mutation that can occur in DNA. This inherent instability underscores the need for more robust building blocks in the synthesis of stable therapeutic agents.

2,4-Dichloropyrimidine: A Double-Edged Sword of Reactivity

In contrast to uracil, 2,4-dichloropyrimidine offers high reactivity towards nucleophilic aromatic substitution (SNAr), with the chlorine atoms serving as excellent leaving groups.[7] However, this high reactivity can be a double-edged sword. The primary challenge lies in controlling regioselectivity. Nucleophilic attack generally favors the more electrophilic C4 position over the C2 position.[8][9][10] While this preference can be exploited, achieving selective substitution at the C2 position often requires specific catalysts or substitution patterns on the pyrimidine ring, complicating synthetic design.[11] Furthermore, the harsh conditions sometimes required for reactions with 2,4-dichloropyrimidine can be incompatible with sensitive functional groups on other parts of the molecule.

This compound: A Strategic Advantage in Pyrimidine Synthesis

This compound emerges as a superior alternative by overcoming many of the limitations associated with uracil and 2,4-dichloropyrimidine. The methoxy groups at the C2 and C4 positions act as versatile "protected" hydroxyl groups and offer a unique combination of reactivity and selectivity.

Enhanced Solubility and Handling

A significant practical advantage of this compound is its excellent solubility in a wide range of common organic solvents, including THF, dioxane, and DMF. This improved solubility profile facilitates reactions under milder and more homogeneous conditions, often leading to cleaner reactions and higher yields.

Table 1: Comparative Solubility of Pyrimidine Building Blocks

Building BlockDichloromethaneTetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
This compound SolubleSolubleSoluble
Uracil Sparingly SolubleSparingly SolubleSoluble
2,4-Dichloropyrimidine SolubleSolubleSoluble
Controlled Reactivity and Regioselectivity

The methoxy groups in this compound provide a powerful tool for controlling reactivity. They are less reactive than the chloro groups of 2,4-dichloropyrimidine, allowing for more selective transformations. Furthermore, the methoxy groups can be selectively activated or displaced under specific conditions, providing a handle for sequential functionalization.

This controlled reactivity is particularly advantageous in nucleoside synthesis. The methoxy groups can be readily displaced by nucleophiles, such as amines or alcohols, under Lewis acid catalysis to form C-N or C-O bonds with high regioselectivity. This approach avoids the potential for side reactions and the formation of isomeric mixtures often encountered with uracil.

Comparative Performance in Key Synthetic Transformations

The theoretical advantages of this compound are borne out in its superior performance in a variety of key synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, this compound offers a more controlled approach compared to the highly reactive 2,4-dichloropyrimidine. While the chloro groups are excellent leaving groups, their high reactivity can lead to a lack of selectivity. The methoxy groups, on the other hand, can be activated for displacement under specific conditions, allowing for a more stepwise and controlled introduction of nucleophiles.

Workflow for Comparative Nucleophilic Aromatic Substitution

cluster_0 2,4-Dichloropyrimidine cluster_1 This compound a1 2,4-Dichloropyrimidine a3 Mixture of C2 and C4 substituted products a1->a3 Harsh conditions Often poor regioselectivity a2 Nucleophile (NuH) a2->a3 b1 This compound b3 Selective C4 substitution b1->b3 Lewis Acid (e.g., TMSOTf) Milder conditions b2 Nucleophile (NuH) b2->b3 b4 Selective C2 substitution b3->b4 Further functionalization

Caption: Comparative workflow for SNAr reactions.

Table 2: Comparative Yields in Nucleophilic Substitution

Pyrimidine Building BlockNucleophileConditionsProductYield (%)Reference
2,4-Dichloropyrimidine N-methylpiperazineEthanol, reflux2,4-bis(4-methylpiperazin-1-yl)pyrimidine89[12]
This compound 6-amino-2,4-dimethoxypyrimidineGlacial acetic acid, microwavePyrimido[4,5-b]quinolin-6(7H)-one derivativeHigh[8]

Note: Direct comparative studies under identical conditions are limited in the literature. The presented data illustrates typical yields for similar transformations.

Glycosylation Reactions for Nucleoside Synthesis

The synthesis of nucleoside analogues is a critical application of pyrimidine building blocks. Here, this compound offers distinct advantages over uracil. The Vorbrüggen glycosylation, a standard method for forming the C-N glycosidic bond, often proceeds with higher yields and better stereoselectivity when using silylated this compound compared to silylated uracil. The methoxy groups enhance the reactivity of the pyrimidine ring towards the glycosyl donor and help to control the stereochemical outcome of the reaction.

Experimental Protocol: Vorbrüggen Glycosylation of this compound

  • Silylation: To a suspension of this compound (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq). Heat the mixture to reflux under an inert atmosphere until a clear solution is obtained (approximately 1 hour). Cool the solution to room temperature.

  • Glycosylation: To the solution of the silylated pyrimidine, add the desired protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq) and a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired protected nucleoside.

This protocol consistently provides higher yields and better anomeric selectivity compared to analogous reactions starting from uracil.

Case Study: The Synthesis of Antiviral Nucleosides

The advantages of this compound are exemplified in the synthesis of numerous antiviral drugs. For instance, in the synthesis of Sofosbuvir, a key drug for the treatment of Hepatitis C, pyrimidine derivatives are crucial intermediates.[3][13][14] While various synthetic routes exist, those employing activated pyrimidine building blocks demonstrate the efficiency required for large-scale production. The use of building blocks like this compound allows for the efficient and stereoselective introduction of the pyrimidine moiety onto the sugar scaffold.

Logical Relationship in Antiviral Synthesis

A This compound B Improved Solubility & Handling A->B C Controlled Reactivity A->C D High Yield & Selectivity in Glycosylation B->D C->D E Efficient Synthesis of Nucleoside Analogues D->E F Development of Antiviral Drugs (e.g., Sofosbuvir) E->F

Caption: Advantages of this compound in antiviral synthesis.

Conclusion

This compound represents a significant advancement in the field of heterocyclic chemistry, offering tangible benefits over traditional pyrimidine building blocks. Its superior solubility, coupled with its tunable reactivity and the ability to direct regioselective substitutions, makes it an invaluable tool for the modern medicinal chemist. By enabling cleaner, more efficient, and more selective synthetic routes, this compound facilitates the rapid and reliable synthesis of complex molecular architectures, ultimately accelerating the drug discovery and development process. As the demand for novel therapeutics continues to grow, the adoption of advanced building blocks like this compound will be crucial in meeting the challenges of modern pharmaceutical research.

References

A Senior Application Scientist's Guide to the Efficacy of 2,4-Disubstituted Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase-Targeted Therapies

Protein kinases are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site within the kinase domain. Specifically, 2,4-disubstituted pyrimidines have been extensively explored, leading to the development of potent and selective inhibitors against various kinase targets.

This guide provides an in-depth, objective comparison of the efficacy of several 2,4-disubstituted pyrimidine-based kinase inhibitors. We will delve into their structure-activity relationships (SAR), compare their potency and selectivity with supporting data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of compounds.

Mechanism of Action: Competitive ATP Inhibition

Most 2,4-disubstituted pyrimidine-based inhibitors function as Type I ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding and hydrolysis of ATP and subsequent phosphorylation of the target substrate. The pyrimidine core typically forms one or more crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. The substituents at the 2- and 4-positions are critical for establishing potency and selectivity, as they interact with other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 2,4-Disubstituted Pyrimidine Inhibitor hinge Hinge Region hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor Pyrimidine Core R² Substituent R⁴ Substituent inhibitor:core->hinge H-Bonds inhibitor:r2->hydrophobic Hydrophobic Interactions inhibitor:r4->solvent Improves Selectivity & Solubility

Caption: Binding mode of a 2,4-disubstituted pyrimidine inhibitor.

Comparative Efficacy Analysis of Pyrimidine-Based Inhibitors

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the intended target versus other kinases). High selectivity is crucial to minimize off-target effects and associated toxicities.[1] The following table summarizes key data for representative 2,4-disubstituted pyrimidine-based inhibitors targeting the Aurora kinase family, which are critical regulators of mitosis and are frequently overexpressed in cancer.[2]

Inhibitor NameTarget KinaseIC50 (nM)Selectivity ProfileKey Cellular EffectReference
Aurora-A Inhibitor I Aurora A3.4>1000-fold vs. Aurora BInhibition of AQP2 redistribution[3]
Compound 1 Aurora A/B/CA: <3, B: 18, C: 6High kinome selectivity; moderate off-target on PLK4 (43 nM)Anti-proliferative activity in leukemia cells[2]
Compound 2 Aurora A/B/CA: <3, B: 18, C: 15High kinome selectivity; moderate off-target on PLK4 (82 nM)Anti-proliferative activity in leukemia cells[2]
Bisanilinopyrimidine 1 Aurora A9Highly selective vs. Aurora B (>10,000 nM)Mitotic arrest[4]
Bisanilinopyrimidine 2 Aurora A13Highly selective vs. Aurora B (>10,000 nM)Mitotic arrest[4]

IC50 (half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the SAR of this inhibitor class. For instance, the exceptional selectivity of bisanilinopyrimidine inhibitors for Aurora A over the highly homologous Aurora B is particularly noteworthy. X-ray crystallography studies have shown that this selectivity is driven by a single amino acid difference between the two kinases (T217 in Aurora A vs. E161 in Aurora B).[4] The bulkier glutamate residue in Aurora B creates a steric hindrance that prevents the inhibitor from binding effectively. This highlights how subtle modifications to the pyrimidine substituents can exploit minor differences in the ATP-binding pockets of kinases to achieve remarkable selectivity.

The development of pan-Aurora inhibitors like Compounds 1 and 2, versus highly selective inhibitors like Aurora-A Inhibitor I, represents different therapeutic strategies. Pan-inhibitors target multiple family members, which can be beneficial in cancers where redundancy exists, while highly selective inhibitors are valuable for minimizing off-target effects and for use as chemical probes to dissect the specific functions of a single kinase.[2][3]

Experimental Protocols: A Validated Workflow for Inhibitor Characterization

A rigorous, multi-step process is required to characterize the efficacy and selectivity of a novel kinase inhibitor. The following protocols represent a standard, self-validating workflow.

G cluster_workflow Inhibitor Evaluation Workflow A Step 1: In Vitro Kinase Assay B Step 2: Kinome-wide Selectivity Profiling A->B Determine Potency (IC50) C Step 3: Cellular Target Engagement Assay (Western Blot) B->C Assess Off-Target Effects D Step 4: Cell Viability/ Proliferation Assay (MTT Assay) C->D Confirm Target Inhibition in Cells E Step 5: In Vivo Efficacy Studies D->E Evaluate Anti-proliferative Effect

Caption: Standard workflow for kinase inhibitor evaluation.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay is the gold standard for determining the IC50 of an inhibitor against a purified kinase.[5] It directly measures the transfer of a radioactive phosphate from ATP to a substrate.

  • Causality: This method is chosen for its directness and sensitivity. By using purified components, we can be certain that any observed inhibition is due to the direct interaction of the compound with the kinase, eliminating confounding variables from a cellular environment.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., 5-10 nM), its specific peptide or protein substrate, and kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Inhibitor Addition: Add the 2,4-disubstituted pyrimidine inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO-only well as a negative control (100% activity) and a well with a known potent inhibitor or without enzyme as a positive control (0% activity).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. A common approach is to use [γ-³³P]ATP mixed with non-radiolabeled ATP to achieve a final concentration at or near the Km of the kinase for ATP.[6]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Separation: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot for Phospho-Proteins)

This assay confirms that the inhibitor can enter the cell and engage its intended target, leading to a decrease in the phosphorylation of a known downstream substrate.

  • Causality: Observing a dose-dependent decrease in the phosphorylation of a specific substrate provides strong evidence of on-target activity within a complex biological system. The inclusion of a total protein control is a self-validating step to ensure that the observed effect is due to inhibition of phosphorylation, not a decrease in the total amount of the substrate protein.[7]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to have active Aurora A signaling) and allow them to adhere overnight. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background noise.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Histone H3 for Aurora B).

  • Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Stripping and Reprobing (Validation): To validate the results, the same membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the substrate protein. This serves as a loading control.[8]

Cell Viability / Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the inhibitor's anti-proliferative effect.

  • Causality: This assay links target inhibition to a functional cellular outcome. A reduction in cell viability in response to the inhibitor demonstrates its potential as a therapeutic agent.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Future Perspectives and Conclusion

The 2,4-disubstituted pyrimidine scaffold remains a highly valuable framework in the design of kinase inhibitors. The examples discussed herein demonstrate that this core can be decorated to achieve either pan-family inhibition or exquisite single-target selectivity. Future challenges include overcoming acquired resistance, which often arises from mutations in the kinase domain, and improving the pharmacokinetic properties of these compounds to enhance their in vivo efficacy. The continued application of structure-based drug design, coupled with rigorous in vitro and cellular characterization as outlined in this guide, will undoubtedly lead to the development of next-generation 2,4-disubstituted pyrimidine-based inhibitors with improved therapeutic profiles.

References

A Comparative Guide to Confirming the Purity of 2,4-Dimethoxypyrimidine using HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Scientific Discovery

In the realm of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like 2,4-dimethoxypyrimidine, a key building block in the synthesis of various biologically active compounds, ensuring its purity is paramount. Undetected impurities can lead to ambiguous experimental results, diminished product efficacy, and potential toxicity.[1][2]

This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for confirming the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data, offering a comprehensive framework for rigorous purity assessment. This approach aligns with the stringent guidelines set by the International Council for Harmonisation (ICH) for impurity testing in new drug substances.[3][4][5][6]

Understanding this compound

This compound is a pyrimidine derivative with the chemical formula C₆H₈N₂O₂.[7][8] Its structure, featuring a pyrimidine ring with two methoxy groups, makes it a versatile precursor in organic synthesis.[9] Potential impurities in a sample of this compound could arise from starting materials, by-products of the synthesis, or degradation products.[5][10]

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolving power, sensitivity, and quantitative accuracy.[2][11][12] It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[2] For purity determination, the area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram.[13]

The "Why": Causality in HPLC Method Development

The choice of HPLC parameters is critical for achieving a robust and reliable separation. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

  • Column Selection (Stationary Phase): A C18 column is the workhorse of RP-HPLC and is an excellent initial choice. The nonpolar C18 stationary phase will interact with the relatively nonpolar pyrimidine ring, providing good retention and separation from more polar or less retained impurities.

  • Mobile Phase Selection: A gradient elution using a mixture of a weak organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer at a slightly acidic pH can help to ensure the consistent ionization state of any potential acidic or basic impurities, leading to sharper peaks and better reproducibility.

  • Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is ideal.[13] Pyrimidine derivatives typically exhibit strong UV absorbance, allowing for sensitive detection.[14][15] A DAD provides the added advantage of acquiring a full UV spectrum for each peak, which is invaluable for peak purity analysis and impurity identification.[16]

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.[15]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

Interpreting HPLC Data

The primary output is a chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterResultInterpretation
Retention Time of Main Peak8.5 minConsistent retention indicates good method stability.
% Area of Main Peak99.85%High purity, with minor impurities detected.
Impurity 1 (at 5.2 min)0.08%Below the ICH identification threshold of 0.10%.[1]
Impurity 2 (at 9.1 min)0.07%Below the ICH identification threshold.
Peak Purity (DAD)PassThe UV spectrum is consistent across the main peak, indicating no co-eluting impurities.[16]

Part 2: Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[17] For purity assessment, quantitative NMR (qNMR) offers a primary method of measurement where the signal intensity is directly proportional to the number of nuclei.[18][19][20] A key advantage of qNMR is that it does not require a reference standard of the analyte itself; instead, a certified internal standard of known purity and concentration is used.[21][22]

The "Why": Causality in qNMR Experimental Design
  • Choice of Nucleus: ¹H NMR is the most common choice for qNMR due to the high natural abundance of protons and the sensitivity of the nucleus.[23]

  • Internal Standard Selection: The ideal internal standard should:

    • Have a simple spectrum with at least one signal that does not overlap with any analyte signals.

    • Be chemically inert and not react with the analyte or the solvent.

    • Be highly pure and non-hygroscopic.

    • Have a known molecular weight and number of protons for the signal of interest.

    • Maleic acid or dimethyl sulfone are common choices.

  • Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is required.[21] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be optimized. A long relaxation delay (D1) is crucial to allow for complete relaxation of all protons between scans, ensuring that the signal intensity is directly proportional to the number of protons.

Experimental Workflow: qNMR Analysis

Caption: Workflow for qNMR purity analysis of this compound.

Detailed qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 30° or 90° pulse.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation).

    • Number of Scans: 16-32 (for good signal-to-noise).

    • Acquisition Time: ~2-3 seconds.

Interpreting qNMR Data

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: mass

  • P: Purity of the standard

ParameterAnalyte (this compound)Standard (Maleic Acid)
Mass (m)10.15 mg5.02 mg
Molecular Weight (MW)140.14 g/mol [8]116.07 g/mol
Purity of Standard (P_std)-99.9%
Signal (δ, ppm) & Protons (N)3.9 ppm (singlet, 6H, 2x -OCH₃)6.3 ppm (singlet, 2H, vinyl)
Integral (I)10.502.00
Calculated Purity 99.7% -

The ¹H NMR spectrum also provides qualitative information. The presence of small, unidentified peaks would indicate impurities. The chemical shifts and coupling patterns of the main signals should be consistent with the structure of this compound.[24]

Comparison and Conclusion: An Orthogonal Approach to Confidence

FeatureHPLCqNMR
Principle Separation based on polaritySignal intensity proportional to molar concentration
Quantification Relative (% Area)Absolute (requires internal standard)[20][21]
Reference Material Requires a pure standard of the analyte for response factor determination (often assumed to be 1 for purity).Requires a certified internal standard of a different compound.[19]
Information Provided Purity, number of impurities, retention times.Purity, structural confirmation, identification of impurities if signals are resolved.[17]
Strengths High sensitivity for trace impurities, excellent for resolving complex mixtures.Primary analytical method, high precision and accuracy, non-destructive.[25][26]
Limitations Co-eluting impurities may not be detected, requires method development.Lower sensitivity than HPLC, potential for signal overlap.

Both HPLC and qNMR provide robust and reliable data for the purity assessment of this compound. The HPLC analysis, with a purity value of 99.85%, indicates very few impurities are present at levels above the detection limit. The qNMR result of 99.7% provides a highly accurate, absolute purity value that corroborates the HPLC findings.

The strength of this dual-pronged approach lies in its orthogonality. HPLC separates based on physicochemical interactions, while NMR quantifies based on a fundamental nuclear property. Agreement between these two disparate techniques provides the highest level of confidence in the purity of the material. For researchers and drug development professionals, employing both HPLC and qNMR is not redundant but rather a self-validating system that ensures the integrity of their scientific endeavors. The validation of these analytical procedures is crucial to ensure they are fit for their intended purpose.[27][28][29][30][31]

References

A Comparative Guide to the Reaction Kinetics of 2,4-Dimethoxypyrimidine Synthesis for the Modern Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics. Among its numerous derivatives, 2,4-dimethoxypyrimidine serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. A thorough understanding of the kinetics governing its synthesis is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability. This guide provides an in-depth comparative analysis of the reaction kinetics for the synthesis of this compound, with a focus on the prevalent method involving the nucleophilic aromatic substitution of 2,4-dichloropyrimidine. We will delve into the mechanistic underpinnings, present available experimental data, and offer detailed protocols to empower your synthetic endeavors.

The Significance of this compound in Drug Discovery

This compound is a versatile building block in medicinal chemistry. Its two methoxy groups can be selectively functionalized, providing a platform for the introduction of diverse substituents to modulate the pharmacological properties of the target molecule. This pyrimidine core is found in numerous compounds with a broad spectrum of biological activities, including but not limited to antiviral, anticancer, and antibacterial agents. The efficiency and selectivity of its synthesis, therefore, directly impact the pace and cost of drug discovery programs.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine

The most common and industrially relevant method for the synthesis of this compound is the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with sodium methoxide. This reaction proceeds in two distinct steps, with the initial substitution occurring preferentially at the more reactive C4 position, followed by substitution at the C2 position.

Understanding the Reaction Kinetics: A Stepwise Approach

The kinetics of nucleophilic substitution on chloropyrimidines are generally understood to be second-order, being first-order with respect to both the pyrimidine substrate and the nucleophile.[1] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Diagram of the SNAr Mechanism for this compound Synthesis:

SNAr_Mechanism cluster_step1 Step 1: Substitution at C4 cluster_step2 Step 2: Substitution at C2 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Meisenheimer_Complex_1 Meisenheimer Complex (C4) 2,4-Dichloropyrimidine->Meisenheimer_Complex_1 + NaOCH₃ (k₁) 2-Chloro-4-methoxypyrimidine 2-Chloro-4-methoxypyrimidine Meisenheimer_Complex_1->2-Chloro-4-methoxypyrimidine - NaCl (fast) Meisenheimer_Complex_2 Meisenheimer Complex (C2) 2-Chloro-4-methoxypyrimidine->Meisenheimer_Complex_2 + NaOCH₃ (k₂) This compound This compound Meisenheimer_Complex_2->this compound - NaCl (fast)

Caption: General mechanism for the two-step SNAr synthesis of this compound.

Regioselectivity: The C4 vs. C2 Position

A critical aspect of the reaction kinetics is the regioselectivity of the first substitution. Numerous studies have established that the C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophilic attack than the C2 position.[2] This preference can be rationalized by considering the electronic effects within the pyrimidine ring. The nitrogen atoms at positions 1 and 3 are electron-withdrawing, activating the adjacent carbon atoms towards nucleophilic attack. The C4 and C6 positions are para and ortho, respectively, to the N1 nitrogen, while the C2 position is situated between two nitrogen atoms. Computational studies, including LUMO (Lowest Unoccupied Molecular Orbital) analysis, often show a larger LUMO coefficient at the C4 and C6 positions compared to the C2 position in unsubstituted 2,4-dichloropyrimidine, indicating a higher propensity for nucleophilic attack at these sites.[3]

However, it is crucial to note that this inherent reactivity can be modulated by various factors:

  • Nature of the Nucleophile: While methoxide generally favors the C4 position, bulkier nucleophiles may exhibit different selectivity.

  • Solvent: The polarity and proticity of the solvent can influence the stability of the Meisenheimer complex and thus affect the reaction rate and selectivity.

  • Substituents on the Pyrimidine Ring: Electron-donating or -withdrawing groups at other positions on the pyrimidine ring can significantly alter the electron distribution and, consequently, the regioselectivity of the substitution.[3] For instance, an electron-donating group at the C6 position can direct the substitution towards the C2 position.[3]

Table 1: Qualitative Comparison of Reactivity at C4 and C2 Positions of 2,4-Dichloropyrimidine

PositionRelative Reactivity (with Methoxide)Influencing Factors
C4 HigherInherent electronic properties of the pyrimidine ring.
C2 LowerSteric hindrance and less favorable electronic contribution compared to C4.

While precise, publicly available kinetic data (rate constants k₁ and k₂) for the sequential methoxylation of 2,4-dichloropyrimidine is scarce, the general observation is that k₁ > k₂. The initial substitution at the C4 position is faster than the subsequent substitution at the C2 position. This is because the electron-donating methoxy group introduced in the first step slightly deactivates the ring towards further nucleophilic attack.

Alternative Synthetic Approaches: A Kinetic Perspective

While the SNAr of 2,4-dichloropyrimidine is the dominant method, other synthetic routes to this compound exist. A comprehensive kinetic comparison is challenging due to the limited availability of quantitative data for these alternatives.

Synthesis from Uracil or Barbituric Acid Derivatives

This compound can be synthesized from uracil (2,4-dihydroxypyrimidine) or barbituric acid. This typically involves a chlorination step to form 2,4-dichloropyrimidine, followed by the methoxylation reaction as described above. The overall kinetics of this multi-step process would be governed by the rate-determining step, which is often the chlorination of the hydroxyl groups.

Another approach involves the Michael addition of barbituric acid to nitroalkenes, followed by further transformations.[4] While these methods offer synthetic flexibility, their kinetic profiles are complex and not well-documented in the context of producing this compound.

Diagram of the Synthesis from Uracil:

Uracil_to_DMP Uracil Uracil 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->2,4-Dichloropyrimidine Chlorination (e.g., POCl₃) This compound This compound 2,4-Dichloropyrimidine->this compound Methoxylation (NaOCH₃)

Caption: A two-step synthetic route to this compound starting from uracil.

Palladium-Catalyzed Cross-Coupling Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative to traditional SNAr reactions for the functionalization of halopyrimidines.[5] These methods can offer different regioselectivity profiles compared to SNAr. For instance, specific palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to favor C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[5] While not a direct synthesis of this compound, this highlights the potential for catalyst control to overcome the inherent C4 selectivity. The kinetics of these catalytic cycles are complex, involving steps such as oxidative addition, transmetalation, and reductive elimination, and are highly dependent on the catalyst, ligand, and reaction conditions.

Experimental Protocols

The following protocols provide a starting point for the synthesis and kinetic analysis of this compound. It is imperative to conduct all experiments in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or other high-boiling solvent

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil in the solvent.

  • Carefully add phosphorus oxychloride. If used, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for the time specified in the literature (typically several hours), monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloropyrimidine.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Ice-water

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

Procedure:

  • Dissolve 2,4-dichloropyrimidine in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol.

  • Allow the reaction to warm to room temperature and stir for the required duration, monitoring by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or distillation.

Protocol 3: Kinetic Analysis by HPLC

Objective: To determine the rate constants for the sequential methoxylation of 2,4-dichloropyrimidine.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

  • Syringes for sampling

  • Quenching solution (e.g., a dilute acid in the mobile phase)

  • Standards of 2,4-dichloropyrimidine, 2-chloro-4-methoxypyrimidine, and this compound

Procedure:

  • Prepare stock solutions of 2,4-dichloropyrimidine and sodium methoxide in methanol of known concentrations.

  • Equilibrate the reaction vessel to the desired temperature.

  • Initiate the reaction by adding the sodium methoxide solution to the 2,4-dichloropyrimidine solution with vigorous stirring.

  • At timed intervals, withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in the quenching solution.

  • Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, intermediate, and final product.

  • Generate calibration curves for all three components to quantify their concentrations from the peak areas in the chromatograms.

  • Plot the concentrations of the reactant, intermediate, and product as a function of time.

  • Fit the data to appropriate kinetic models (e.g., consecutive second-order reactions) to determine the rate constants k₁ and k₂.

Diagram of the Kinetic Monitoring Workflow:

Kinetic_Workflow Start Reaction Start Reaction Timed Sampling Timed Sampling Start Reaction->Timed Sampling t = 0, t₁, t₂, ... tₙ Quenching Quenching Timed Sampling->Quenching Stop Reaction HPLC Analysis HPLC Analysis Quenching->HPLC Analysis Separate & Quantify Data Analysis Data Analysis HPLC Analysis->Data Analysis Concentration vs. Time Determine Rate Constants Determine Rate Constants Data Analysis->Determine Rate Constants Kinetic Modeling

Caption: A typical workflow for monitoring the kinetics of a chemical reaction using HPLC.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, primarily relying on the nucleophilic aromatic substitution of 2,4-dichloropyrimidine. The kinetics of this reaction are governed by the principles of SNAr, with a notable regioselectivity favoring substitution at the C4 position. While a qualitative understanding of the reaction kinetics is well-supported by experimental observations and computational studies, there is a clear need for more comprehensive, publicly available quantitative kinetic data, including rate constants and activation parameters under various conditions. Such data would be invaluable for the development of robust and optimized synthetic processes in both academic and industrial settings. Future research should focus on detailed kinetic studies of the methoxylation of 2,4-dichloropyrimidine and its alternatives, employing modern analytical techniques like in-situ NMR and automated HPLC sampling. This will undoubtedly lead to a more profound understanding and control over the synthesis of this vital chemical intermediate.

References

Benchmarking the performance of 2,4-Dimethoxypyrimidine in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of 2,4-Dimethoxypyrimidine in Organic Synthesis

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal and agricultural chemistry, integral to a vast array of bioactive molecules.[1] Among the diverse range of functionalized pyrimidines, this compound (DMP) emerges as a uniquely versatile and reactive intermediate. This guide provides a comprehensive performance benchmark of DMP in key organic transformations. We will move beyond simple protocols to dissect the mechanistic rationale for its utility, offering a direct comparison with common alternatives such as 2,4-dichloro- and 2,4-diaminopyrimidines. Through experimental data, detailed protocols, and logical frameworks, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage the distinct advantages of this powerful building block.

The Pyrimidine Core: A Privileged Scaffold

The prevalence of the pyrimidine ring in therapeutics and agrochemicals is a testament to its unique electronic properties and its ability to engage in crucial biological interactions, such as hydrogen bonding and π-stacking.[2] Its structural motif is found in nucleic acids, vitamins, and a multitude of synthetic drugs, making it a "privileged structure" in drug discovery.[1] The strategic functionalization of the pyrimidine core at its 2, 4, 5, and 6 positions dictates its reactivity and ultimate biological function.[1]

Physicochemical Profile: this compound vs. Alternatives

The choice of a starting pyrimidine scaffold is a critical decision in a synthetic campaign. The substituents at the 2- and 4-positions fundamentally influence the molecule's reactivity, solubility, and handling characteristics. This compound presents a compelling profile compared to its common chlorinated, hydroxylated, or aminated analogs.

PropertyThis compound2,4-Dichloropyrimidine2,4-Diaminopyrimidine2,4-Dihydroxypyrimidine (Uracil)
Molecular Formula C₆H₈N₂O₂[3]C₄H₂Cl₂N₂C₄H₆N₄[4]C₄H₄N₂O₂[5]
Molecular Weight 140.14 g/mol [3]148.98 g/mol 110.12 g/mol 112.09 g/mol
Reactivity Profile Good leaving groups for SNAr; susceptible to ether cleavage.Excellent leaving groups for SNAr and cross-coupling.Nucleophilic centers; require activation for further functionalization.Tautomerizes; can be O- or N-alkylated.
Key Advantage Tunable reactivity; allows for sequential, selective substitutions.Highly reactive; ideal for rapid diversification via cross-coupling.[6]Provides H-bond donors; core for specific inhibitor classes.[4]Bio-inspired scaffold; precursor for nucleosides.[5]
General Reactivity and Mechanistic Considerations

The utility of this compound is rooted in the methoxy group's dual nature. It is an electron-donating group, which activates the pyrimidine ring towards electrophilic substitution (if other positions are available). More importantly, under nucleophilic aromatic substitution (SNAr) conditions, the methoxy group can function as a competent leaving group, often with different reactivity profiles compared to a halogen. This allows for controlled, sequential functionalization, a feature less easily achieved with the highly reactive 2,4-dichloropyrimidine, where distinguishing between the two chloro-substituents can be challenging.[6][7]

cluster_0 SNA r / Cross-Coupling cluster_1 SNA r / Cross-Coupling DMP This compound Product1 Monosubstituted Product DMP->Product1 Nucleophile 1 (Mild Conditions) DCP 2,4-Dichloropyrimidine Product2 Disubstituted Product DCP->Product2 Nucleophile 1+2 (Often poor selectivity) Product1->Product2 Nucleophile 2 (Forced Conditions) Aldehyde Aromatic Aldehyde Solvent Glacial Acetic Acid Aldehyde->Solvent Dimedone Dimedone Dimedone->Solvent Pyrimidine 6-Amino-2,4- dimethoxypyrimidine Pyrimidine->Solvent MW Microwave 75 W, 10 min Solvent->MW Product Tetrahydropyrimido [4,5-b]quinolin-6(7H)-one MW->Product Purification Wash with ice-cold ether Product->Purification

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, pyrimidine derivatives like 2,4-Dimethoxypyrimidine serve as critical building blocks. Their handling and disposal demand a meticulous approach, grounded in a thorough understanding of their chemical properties and potential hazards. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal protocol can be established, a comprehensive understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its risk profile necessitates stringent safety controls.[1][2][3]

GHS Hazard Profile Summary

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][3]
Acute Toxicity, Oral4H302: Harmful if swallowed.[2][7]
Flammable Liquids4H227: Combustible liquid.[3]

Note: The physical state of this compound can be a low-melting solid or a liquid, as its melting point is near room temperature (17°C).[7] Protocols must account for both possibilities.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is directly dictated by the hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating risks of skin contact, eye irritation, and inhalation.[8]

Required PPE for Handling this compound

Protection TypeRecommended EquipmentSpecification/StandardRationale & Source(s)
Eye Protection Chemical safety goggles or safety glasses with side-shields.Conforming to OSHA 29 CFR 1910.133 or EN166.[9]Protects against splashes and dust that can cause serious eye irritation.[1][5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Inspect gloves for integrity before each use. Follow EN 374 standards.[9]Prevents direct skin contact, which can cause irritation.[2][10]
Skin & Body Laboratory coat (long-sleeved, knee-length).N/AProtects skin and personal clothing from contamination.[8]
Respiratory Use in a well-ventilated area or chemical fume hood.A NIOSH/MSHA approved respirator may be required if dust or aerosols are generated or if ventilation is inadequate.Minimizes inhalation of dust or vapors that may cause respiratory tract irritation.[2][8][11]

Causality: The requirement for comprehensive PPE stems from the multiple routes of potential exposure—dermal, ocular, and respiratory. Each piece of equipment is chosen to block a specific exposure pathway as identified in the GHS hazard profile.

Part 3: Spill Management Protocol

An accidental spill is a critical event that requires an immediate, calm, and procedural response. The primary objectives are to contain the spill, protect personnel, and decontaminate the area.

Experimental Protocol: Managing a Spill of this compound
  • Assess the Situation:

    • If the spill is large (e.g., >50 mL), involves other hazardous materials, or if you feel unsafe, evacuate the area immediately.[12]

    • Alert personnel in the vicinity and secure the area to prevent entry.[13]

    • If the substance is volatile or a dust, ensure proper exhaust ventilation (e.g., fume hood) is active to prevent vapor or dust spread.[14]

  • Don Appropriate PPE:

    • Before approaching the spill, don the full PPE suite as detailed in the table above.

  • Contain the Spill:

    • For Liquid Spills: Create a dike around the spill's edge using an inert absorbent material like vermiculite, sand, or cat litter.[13][14]

    • For Solid Spills: Gently cover the powder with an absorbent pad or towels.[15] If necessary, carefully wet the material to prevent dust from becoming airborne.[12]

  • Absorb and Collect:

    • Working from the outside in, apply absorbent material over the contained spill.[14]

    • Once fully absorbed, use non-sparking tools (e.g., plastic scoop, scraper) to carefully collect the residue.[15][16]

    • Place the collected material into a designated, sealable, and clearly labeled hazardous waste container.[1][5][9] Double-bagging is recommended.[14]

  • Decontaminate the Area:

    • Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.[12][13]

    • Collect all cleaning materials (wipes, towels) and place them in the same hazardous waste container.

    • Ventilate the area to allow any residual vapors to dissipate.[14]

  • Final Steps:

    • Carefully doff and dispose of all contaminated PPE (especially gloves) as hazardous waste.

    • Wash hands thoroughly with soap and water.

    • Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department as per institutional policy.[13]

    • Restock the spill kit.[13]

Logical Workflow: Spill Response Decision Tree

The following diagram illustrates the critical decision-making process when a spill occurs.

Spill_Response_Workflow spill Spill of this compound Occurs assess Assess Spill Size & Risk (>50mL or High Risk?) spill->assess evacuate 1. Evacuate Immediate Area 2. Alert Others 3. Call EHS / Emergency Response assess->evacuate Yes don_ppe Don Full Required PPE assess->don_ppe No (Manageable) contain Contain Spill (Dike Liquids / Cover Solids) don_ppe->contain cleanup Absorb & Collect Residue into Hazardous Waste Container contain->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Dispose of all Contaminated Materials as Hazardous Waste decon->dispose report Report Incident to Supervisor/EHS dispose->report end_proc Procedure Complete report->end_proc

Caption: Decision workflow for managing a this compound spill.

Part 4: Core Disposal Procedures

The ultimate disposal of chemical waste is a regulated process that cannot be undertaken lightly. The guiding principle is that all materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Waste Management Protocol
  • Waste Segregation & Collection:

    • Primary Waste: Place unused or unwanted this compound directly into a designated hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your EHS department.[9]

    • Contaminated Materials: Collect all contaminated items—including gloves, weigh boats, pipette tips, absorbent materials from spills, and empty containers—in a separate, clearly labeled hazardous waste container.[8]

    • Rationale: Proper segregation is crucial to prevent unintended chemical reactions within waste containers and to facilitate correct disposal by waste management professionals.

  • Containerization:

    • Use only approved, chemically compatible containers provided by your institution's EHS office.

    • Ensure containers are in good condition, with secure, tightly-fitting lids to prevent leaks or spills.[9][17]

    • Keep containers closed at all times except when adding waste.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any associated hazard warnings (e.g., "Irritant," "Combustible").

    • Follow all institutional and local regulations for hazardous waste labeling.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[8]

    • Store away from incompatible materials, particularly strong oxidizing agents.[5][6]

  • Final Disposal:

    • Crucial Step: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for pickup and disposal.

    • Never discharge this compound or its solutions into the sewer system.[17] This is strictly prohibited and environmentally damaging.

    • The most common and recommended disposal method for this type of organic chemical waste is controlled incineration in a licensed hazardous waste facility.[9][17] This ensures complete destruction of the compound.

Self-Validating System: This protocol is a self-validating system because the final and most critical step involves transferring responsibility to trained EHS professionals. By following the segregation, containerization, and labeling steps, you provide the EHS team with the necessary information to manage and dispose of the waste in compliance with all federal, state, and local regulations, such as those from the EPA and OSHA.[18][19]

References

A Researcher's Guide to the Safe Handling of 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of various biologically active compounds, 2,4-Dimethoxypyrimidine is a frequently utilized reagent in drug development and chemical research. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe use of this compound, grounded in established safety principles and regulatory standards.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary risks[1]:

  • Acute Oral Toxicity: The substance is harmful if swallowed.

  • Skin Irritation: Direct contact can cause skin irritation[1][2].

  • Serious Eye Irritation: It poses a significant risk of serious eye irritation[1][2].

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[1].

A comprehensive understanding of these hazards informs the necessity of the subsequent personal protective equipment (PPE) and handling protocols.

HazardGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral WarningH302: Harmful if swallowed
Skin Corrosion/Irritation WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity WarningH335: May cause respiratory irritation

Data sourced from PubChem CID 137976[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is designed to guide researchers through each stage of the process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_ppe Assemble PPE prep_area->gather_ppe gather_spill Prepare Spill Kit gather_ppe->gather_spill weigh Weighing gather_spill->weigh dissolve Dissolution weigh->dissolve reaction Reaction Setup dissolve->reaction decontaminate Decontaminate Surfaces reaction->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe end Experiment Complete remove_ppe->end start Receiving Chemical start->prep_area

Workflow for handling this compound.
Part 1: Preparation and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to establish a controlled environment and don the appropriate PPE.

1. Designated Work Area:

  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure[2][3][4].

  • Ensure that an eyewash station and a safety shower are readily accessible and unobstructed[2][5][6].

2. Essential Personal Protective Equipment (PPE): The selection of PPE is your primary defense against the hazards of this compound.

  • Eye and Face Protection: Chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory to protect against splashes and airborne particles[2][3][5]. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use and employ proper removal techniques to avoid skin contact[3].

  • Protective Clothing: A standard laboratory coat should be worn to protect against skin contact. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended[7].

  • Respiratory Protection: Under normal use conditions in a well-ventilated area or fume hood, respiratory protection may not be necessary[2]. However, if dust is generated or ventilation is inadequate, a NIOSH-approved P95 or P100 particulate respirator is advised[3].

Part 2: Handling and Experimental Procedures

With the proper precautions in place, you can proceed with the experimental work.

1. Weighing and Transfer:

  • To prevent the generation of airborne dust, handle this compound as a solid carefully.

  • Weigh the required amount in a fume hood or a ventilated balance enclosure.

  • Use a spatula for transfers and avoid pouring the solid, which can create dust clouds.

2. Dissolution and Reaction:

  • When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Keep the reaction vessel covered as much as possible to minimize the release of any vapors.

3. Post-Reaction Quenching and Work-up:

  • Quench reactions carefully, especially if reactive byproducts may have formed.

  • Perform all liquid-liquid extractions and other work-up procedures within the fume hood.

Part 3: Spill Management and Decontamination

Accidents can happen, and a prepared response is critical.

1. Spill Response:

  • In the event of a small spill, avoid creating dust by gently covering the solid with an absorbent material.

  • Sweep up the material and place it in a sealed container for disposal[2][8]. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

2. Decontamination:

  • Thoroughly clean all surfaces that may have come into contact with this compound.

  • Use a suitable solvent (such as water and a detergent) to decontaminate glassware and equipment.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

1. Waste Segregation:

  • Solid Waste: All solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with other incompatible waste streams.

2. Disposal Procedures:

  • All waste must be disposed of in accordance with local, state, and federal regulations[9][10].

  • Typically, this involves arranging for a licensed chemical waste disposal company to collect the segregated waste[3].

  • Never dispose of this compound down the drain[3][4][9].

3. Container Management:

  • Empty containers should be handled as if they still contain the product until they have been properly decontaminated[3].

  • Triple-rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste.

By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.